(R)-ADX-47273
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-16-7-3-13(4-8-16)18-23-19(27-24-18)15-2-1-11-25(12-15)20(26)14-5-9-17(22)10-6-14/h3-10,15H,1-2,11-12H2/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQCCZHCFBHTTD-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-ADX-47273: A Deep Dive into its Mechanism of Action as a Positive Allosteric Modulator of mGluR5
(R)-ADX-47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] This technical guide provides a comprehensive overview of its mechanism of action, drawing upon key preclinical data. It is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience and pharmacology.
Core Mechanism: Allosteric Potentiation of mGluR5
This compound exerts its effects not by directly activating the mGluR5 receptor, but by binding to a distinct allosteric site. This binding event induces a conformational change in the receptor that enhances its sensitivity to the endogenous ligand, glutamate. The primary consequence of this positive allosteric modulation is a potentiation of the receptor's response to glutamate, leading to an amplified downstream signaling cascade.
In Vitro Pharmacology
The potency and binding characteristics of this compound have been quantified in various in vitro assays. These studies confirm its action as a powerful potentiator of the glutamate response at the mGluR5 receptor.
| Parameter | Value | Cell System | Reference |
| EC50 (Potentiation) | 168 nM | HEK293 cells expressing rat mGluR5 | [2] |
| Fold Shift | 9-fold leftward shift of the glutamate concentration-response curve (at 1 µM) | Not Specified | [2] |
| Ki (vs. [3H]MPEP) | 4.3 µM | Membranes from HEK293 cells expressing rat mGluR5 |
EC50 (Half-maximal effective concentration) for potentiation refers to the concentration of this compound that produces 50% of the maximal potentiation of the glutamate response. Ki (Inhibition constant) indicates the binding affinity of this compound to the allosteric binding site recognized by the radioligand [3H]MPEP.
Signaling Pathways and Downstream Effects
The potentiation of mGluR5 activation by this compound triggers a cascade of intracellular signaling events. mGluR5 is a G-protein coupled receptor (GPCR) that primarily couples to Gq/G11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, initiates a series of downstream phosphorylation events. Notably, the administration of this compound has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) in key brain regions like the hippocampus and prefrontal cortex. These transcription factors play crucial roles in synaptic plasticity, learning, and memory.
Caption: Signaling pathway of mGluR5 potentiation by this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
Calcium Mobilization Assay
This assay is fundamental for quantifying the potentiation of the mGluR5 response.
Objective: To determine the EC50 of this compound for the potentiation of glutamate-induced intracellular calcium mobilization in cells expressing mGluR5.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing rat mGluR5 are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells are incubated to allow for dye uptake and de-esterification.
-
Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence is established before the addition of varying concentrations of this compound or vehicle.
-
Glutamate Stimulation: After a short incubation with the compound, a sub-maximal concentration of glutamate (typically the EC20) is added to stimulate the mGluR5 receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured over time.
-
Data Analysis: The peak fluorescence response is measured and plotted against the concentration of this compound to determine the EC50 for potentiation.
Caption: Workflow for a typical calcium mobilization assay.
Western Blot for ERK and CREB Phosphorylation
This technique is used to assess the downstream signaling effects of this compound.
Objective: To determine the effect of this compound on the phosphorylation of ERK and CREB in brain tissue.
Methodology:
-
Animal Treatment: Rodents are administered this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Tissue Collection: At a specified time point after treatment, animals are euthanized, and brain regions of interest (e.g., hippocampus, prefrontal cortex) are rapidly dissected and frozen.
-
Protein Extraction: The brain tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of each sample is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and CREB (p-CREB), as well as antibodies for total ERK and CREB as loading controls.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.
-
Densitometry: The intensity of the bands corresponding to p-ERK, total ERK, p-CREB, and total CREB is quantified. The ratio of phosphorylated protein to total protein is calculated to determine the change in phosphorylation.
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in paradigms relevant to psychiatric and neurological disorders. For instance, it has been shown to have antipsychotic-like and pro-cognitive effects in rodent models. These behavioral effects are consistent with the known roles of mGluR5 and its downstream signaling pathways in regulating synaptic function and cognition.
Conclusion
This compound is a well-characterized positive allosteric modulator of mGluR5. Its mechanism of action involves binding to an allosteric site on the receptor, leading to an enhanced response to glutamate. This potentiation of mGluR5 signaling activates downstream pathways involving PLC, intracellular calcium mobilization, and the phosphorylation of key transcription factors like ERK and CREB. These molecular events are believed to underlie the observed in vivo efficacy of this compound in preclinical models, highlighting its potential as a therapeutic agent for central nervous system disorders. Further research is warranted to fully elucidate its therapeutic potential and translate these preclinical findings to the clinical setting.
References
An In-depth Technical Guide to (R)-ADX-47273 as an mGluR5 Positive Allosteric Modulator
This technical guide provides a comprehensive overview of (R)-ADX-47273, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. The information presented is based on preclinical studies and provides insights into its mechanism of action, in vitro and in vivo activities, and the experimental protocols used for its characterization. It is important to note that the literature often refers to this compound as ADX47273, with the active form being the (S)-enantiomer.
Core Compound Information
| Identifier | Value |
| IUPAC Name | (S)-(4-fluorophenyl)(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)methanone[1] |
| Synonyms | ADX-47273, ADX47273[2][3][4][5] |
| CAS Number | 851881-60-2 (for S-isomer) |
| Molecular Formula | C₂₀H₁₇F₂N₃O₂ |
| Molecular Weight | 369.37 g/mol |
Mechanism of Action
This compound is a positive allosteric modulator of the mGluR5 receptor. This means it does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate. It binds to a site on the receptor that is distinct from the glutamate binding site. This potentiation of glutamate signaling leads to the activation of downstream intracellular pathways. mGluR5 is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).
The potentiation of mGluR5 by this compound has been shown to enhance the function of the N-methyl-D-aspartate (NMDA) receptor, a key receptor involved in synaptic plasticity, learning, and memory. This functional interaction is mediated by various scaffolding proteins that physically link mGluR5 and NMDA receptors.
Quantitative Data
In Vitro Activity
The following table summarizes the in vitro pharmacological data for this compound.
| Assay Type | Cell Line/Preparation | Orthosteric Agonist | Parameter | Value | Reference |
| Calcium (Ca²⁺) Mobilization | HEK293 cells expressing rat mGluR5 | Glutamate (50 nM) | EC₅₀ | 0.17 µM | |
| Calcium (Ca²⁺) Mobilization | Primary astrocyte cultures | Glutamate (300 nM) | EC₅₀ | 0.23 µM | |
| Radioligand Binding | Membranes from rat mGluR5 HEK293 cells | [³H]2-methyl-6-(phenylethynyl)pyridine ([³H]MPEP) | Kᵢ | 4.3 µM |
In Vivo Activity
The table below outlines the in vivo effects of this compound observed in rodent models.
| Animal Model | Species | Administration | Dosage Range | Observed Effect | Reference |
| Conditioned Avoidance Responding | Rat | i.p. | 10-100 mg/kg | Dose-dependent decrease in responding | |
| Apomorphine-induced Climbing | Mouse | i.p. | 10-300 mg/kg | Blockade of climbing behavior | |
| Novel Object Recognition | Rat | i.p. | 0.1-50 mg/kg | Increased novel object recognition | |
| Five-Choice Serial Reaction Time Test | Rat | i.p. | 0.1-50 mg/kg | Reduced impulsivity | |
| Morris Water Maze (Reversal Learning) | Mouse | i.p. | 15 mg/kg | Enhanced reversal learning | |
| ERK and CREB Phosphorylation | Rat | i.p. | 1-10 mg/kg | Increased phosphorylation in hippocampus and prefrontal cortex | |
| Amphetamine-induced Hyperlocomotion | Mouse | i.p. | 100 mg/kg | Blockade of hyperlocomotion | |
| PCP-induced Hyperlocomotion | Rat | i.p. | up to 100mg/kg | No significant reduction | |
| Ethanol Withdrawal-induced Cognitive Deficits | Rat | i.p. | 30 mg/kg | Attenuated deficits in reversal learning |
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is used to determine the potency of this compound in potentiating the glutamate-induced calcium response in cells expressing mGluR5.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the rat mGluR5 receptor are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates at a density that allows for a confluent monolayer on the day of the assay.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, and incubated to allow the dye to enter the cells.
-
Compound Addition: Serial dilutions of this compound are prepared in the assay buffer. A specific volume of the compound solution or vehicle is added to the wells and incubated for a predetermined time.
-
Agonist Stimulation: A fixed concentration of glutamate, typically at a sub-maximal concentration (e.g., EC₂₀), is added to the wells to stimulate the mGluR5 receptor.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured immediately after the addition of glutamate using a fluorescence plate reader (e.g., FlexStation).
-
Data Analysis: The fluorescence data is normalized and plotted against the concentration of this compound to generate a dose-response curve, from which the EC₅₀ value is calculated.
Radioligand Binding Assay
This assay is performed to determine if this compound binds to the same allosteric site as other known mGluR5 modulators, such as MPEP.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells overexpressing the mGluR5 receptor.
-
Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled allosteric antagonist, such as [³H]MPEP, in the presence of varying concentrations of this compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through a filter plate, which separates the bound from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to determine the ability of this compound to displace the radiolabeled ligand, from which the inhibition constant (Kᵢ) is calculated.
In Vivo Behavioral Models
Conditioned Avoidance Response (CAR): This model is used to assess antipsychotic-like activity.
-
Training: Rats are trained to avoid an aversive stimulus (e.g., a mild foot shock) by moving to another compartment of a shuttle box upon presentation of a conditioned stimulus (e.g., a light or tone).
-
Drug Administration: Once the animals are trained to a stable level of performance, they are administered this compound or a vehicle control via intraperitoneal (i.p.) injection.
-
Testing: The animals are then tested in the shuttle box, and the number of successful avoidance responses is recorded. A decrease in avoidance responding without significant motor impairment is indicative of antipsychotic-like activity.
Therapeutic Potential
The preclinical data for this compound suggest its potential as a therapeutic agent for central nervous system (CNS) disorders.
The antipsychotic-like effects observed in models such as the conditioned avoidance response and psychostimulant-induced hyperlocomotion suggest its potential in treating the positive symptoms of schizophrenia. Furthermore, its ability to improve performance in cognitive tasks like the novel object recognition test and the Morris water maze points to its potential in addressing the cognitive deficits associated with schizophrenia and other neurological disorders. The enhancement of ERK and CREB phosphorylation in brain regions critical for learning and memory provides a molecular basis for these pro-cognitive effects.
Conclusion
This compound is a potent and selective mGluR5 positive allosteric modulator with a promising preclinical profile. Its ability to enhance mGluR5 and NMDA receptor function translates into antipsychotic-like and pro-cognitive effects in various animal models. This technical guide provides a summary of the key quantitative data and experimental methodologies used to characterize this compound, offering a valuable resource for researchers in the field of CNS drug discovery and development. Further investigation is warranted to fully elucidate its therapeutic potential in human populations.
References
- 1. ADX-47273 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
(R)-ADX-47273: A Deep Dive into its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
(R)-ADX-47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, it does not activate the receptor directly but enhances its response to the endogenous ligand, glutamate. This mechanism of action has positioned this compound and similar mGluR5 PAMs as promising therapeutic agents for various central nervous system (CNS) disorders, including schizophrenia and cognitive deficits. This technical guide provides an in-depth exploration of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Potentiation of mGluR5
This compound binds to an allosteric site on the mGluR5, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that increases its sensitivity to glutamate. The primary consequence of this potentiation is the amplification of the canonical Gq/11 signaling cascade.
Quantitative Profile of this compound
The potency and efficacy of this compound have been characterized in various in vitro and in vivo studies. The following table summarizes key quantitative data.
| Parameter | Value | Cell System/Model | Assay Type | Reference |
| EC50 for potentiation | 168 nM | HEK293 cells expressing rat mGluR5 | Glutamate-induced calcium mobilization | [1] |
| EC50 for potentiation | 170 nM | HEK293 cells expressing rat mGluR5 | Fluorometric Ca2+ assay (with 50 nM glutamate) | [2] |
| EC50 for potentiation | 0.23 µM | Primary astrocyte cultures | Glutamate-induced calcium mobilization (with 300 nM glutamate) | [3] |
| Fold-shift of glutamate response | 9-fold | HEK293 cells expressing rat mGluR5 | Glutamate-induced calcium mobilization (at 1 µM) | [1][2] |
| Ki | 4.3 µM | HEK cell membranes expressing rat mGluR5 | [3H]MPEP binding assay |
Primary Downstream Signaling Pathway: The Gq/PLC Cascade
Upon potentiation by this compound, glutamate-activated mGluR5 more robustly activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a well-defined signaling cascade:
-
Phospholipase C (PLC) Activation: Activated Gαq stimulates PLCβ.
-
PIP2 Hydrolysis: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium (Ca2+) Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
Caption: Canonical Gq/PLC signaling pathway activated by mGluR5 and potentiated by this compound.
Secondary Signaling Cascades and Cellular Effects
The initial signals generated by the Gq/PLC pathway propagate to several other important intracellular signaling networks, leading to diverse cellular responses.
Mitogen-Activated Protein Kinase (MAPK) Pathway: ERK1/2 Phosphorylation
A significant downstream consequence of mGluR5 activation is the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is crucial for regulating gene expression, cell proliferation, and synaptic plasticity. In vivo studies have shown that this compound dose-dependently increases the phosphorylation of ERK1/2 in the hippocampus and prefrontal cortex.
CREB Phosphorylation
This compound has also been demonstrated to increase the phosphorylation of the cAMP response element-binding protein (CREB) in the hippocampus and prefrontal cortex. Phosphorylated CREB is a key transcription factor involved in learning, memory, and neuronal survival.
Interaction with NMDA Receptor Signaling
mGluR5 and N-methyl-D-aspartate (NMDA) receptors are physically and functionally linked at the postsynaptic density. Potentiation of mGluR5 by this compound can enhance NMDA receptor function. This interaction is thought to be a key mechanism underlying the pro-cognitive effects of this compound. Studies have shown that this compound can increase the expression of the NMDA receptor subunit GluN2B in the hippocampus and prefrontal cortex.
Modulation of Long-Term Potentiation (LTP)
This compound has been shown to enhance the late phase of long-term potentiation (L-LTP), a protein synthesis-dependent form of synaptic plasticity crucial for long-term memory formation. This effect is likely mediated through the potentiation of NMDA receptor function and the activation of downstream signaling pathways like ERK and CREB.
Caption: Overview of the downstream signaling pathways modulated by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the downstream signaling of this compound.
Intracellular Calcium Mobilization Assay
This assay is fundamental for quantifying the potentiation of mGluR5 by this compound.
Objective: To measure the increase in intracellular calcium concentration in response to glutamate in the presence and absence of this compound.
Materials:
-
HEK293 cells stably expressing rat mGluR5.
-
Fluo-4 AM calcium indicator dye.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Glutamate and this compound.
-
Fluorescence microplate reader with automated injection.
Procedure:
-
Cell Plating: Seed HEK293-mGluR5 cells in a 96-well black-walled, clear-bottom plate at a density to achieve a confluent monolayer. Incubate overnight.
-
Dye Loading: Aspirate the culture medium and replace it with loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%). Incubate for 1 hour at 37°C.
-
Washing: Wash the cells with HBSS to remove excess dye.
-
Compound Incubation: Add HBSS containing various concentrations of this compound or vehicle and incubate for a specified time (e.g., 15-30 minutes).
-
Fluorescence Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading.
-
Glutamate Stimulation: Inject a sub-maximal concentration of glutamate (e.g., EC20) and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is calculated. Dose-response curves are generated to determine the EC50 of this compound's potentiating effect.
Caption: Workflow for the intracellular calcium mobilization assay.
Western Blotting for ERK1/2 Phosphorylation
This technique is used to measure the activation of the MAPK/ERK pathway.
Objective: To detect the levels of phosphorylated ERK1/2 relative to total ERK1/2 following treatment with this compound and glutamate.
Materials:
-
Cell culture (e.g., primary cortical neurons or HEK293-mGluR5 cells).
-
This compound and glutamate.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-ERK1/2 and rabbit anti-total ERK1/2.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Plate and grow cells to ~80-90% confluency. Serum-starve cells for 4-6 hours. Pre-incubate with this compound for 30 minutes, then stimulate with glutamate for 5 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting (p-ERK): Block the membrane and incubate with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.
-
Detection: Apply ECL substrate and capture the chemiluminescent signal.
-
Stripping and Re-probing (Total ERK): Strip the membrane and re-probe with the anti-total ERK1/2 antibody to serve as a loading control.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
In Vivo Microdialysis for Dopamine Measurement
This in vivo technique allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.
Objective: To measure the effect of this compound on dopamine levels in the nucleus accumbens.
Materials:
-
Male Wistar rats.
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Perfusion pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound.
-
HPLC with electrochemical detection.
Procedure:
-
Surgery: Anesthetize the rat and implant a guide cannula stereotaxically into the nucleus accumbens. Allow for recovery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples.
-
Drug Administration: Administer this compound (e.g., intraperitoneally).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express dopamine levels as a percentage of the baseline and compare between treatment groups.
Electrophysiology for Long-Term Potentiation (LTP) Measurement
This technique is used to assess synaptic plasticity in brain slices.
Objective: To determine the effect of this compound on late-phase LTP (L-LTP) in the hippocampus.
Materials:
-
Male Wistar rats.
-
Vibratome.
-
Artificial cerebrospinal fluid (aCSF).
-
Recording chamber and perfusion system.
-
Stimulating and recording electrodes.
-
Amplifier and data acquisition system.
-
This compound.
Procedure:
-
Slice Preparation: Prepare acute hippocampal slices (300-400 µm thick) and allow them to recover.
-
Recording Setup: Transfer a slice to the recording chamber and place stimulating and recording electrodes in the Schaffer collateral pathway and stratum radiatum of the CA1 region, respectively.
-
Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
Drug Application: Perfuse the slice with aCSF containing this compound.
-
L-LTP Induction: Induce L-LTP using a strong high-frequency stimulation protocol (e.g., three trains of 100 pulses at 100 Hz, with 5-minute intervals).
-
Post-Induction Recording: Record fEPSPs for at least 3 hours post-induction.
-
Data Analysis: Measure the slope of the fEPSP. Express the potentiated slope as a percentage of the baseline slope.
Conclusion
This compound, as a potent mGluR5 PAM, robustly enhances glutamate-mediated signaling through the canonical Gq/PLC pathway. This primary effect triggers a cascade of downstream events, including the activation of the MAPK/ERK and CREB pathways, modulation of NMDA receptor function, and enhancement of synaptic plasticity. These intricate signaling networks provide the molecular basis for the observed pro-cognitive and antipsychotic-like effects of this compound in preclinical models. A thorough understanding of these downstream pathways, facilitated by the detailed experimental protocols outlined herein, is essential for the continued development of mGluR5 PAMs as novel therapeutics for CNS disorders.
References
(R)-ADX-47273 Effects on ERK and CREB Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ADX-47273 is a selective, orally available positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. mGluR5 is a G-protein coupled receptor extensively expressed in the central nervous system and is critically involved in modulating synaptic plasticity, learning, and memory. The downstream signaling pathways of mGluR5 activation, particularly the Extracellular signal-Regulated Kinase (ERK) and the cAMP Response Element-Binding protein (CREB) pathways, are key mediators of these neuronal processes.[3][4] This document provides a detailed overview of the effects of this compound on ERK and CREB phosphorylation, summarizing key quantitative data, experimental protocols, and the underlying signaling mechanisms.
Core Mechanism of Action: mGluR5 Modulation of the ERK/CREB Pathway
This compound binds to an allosteric site on the mGluR5 receptor, distinct from the orthosteric site where glutamate binds. This binding event induces a conformational change in the receptor that potentiates its activation by glutamate.
The activation of mGluR5 initiates a downstream signaling cascade that leads to the phosphorylation and activation of ERK and CREB:
-
mGluR5 Activation: Glutamate binding to mGluR5 is enhanced by this compound, leading to a more robust activation of the receptor.
-
G-Protein Coupling: Activated mGluR5 couples to Gq/G11 proteins, which in turn activate Phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium and PKC: IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).
-
Ras-Raf-MEK-ERK Cascade: The increase in intracellular Ca2+ and PKC activation leads to the activation of the Ras-Raf-MEK-ERK signaling cascade. This results in the phosphorylation of ERK (also known as MAPK).
-
CREB Phosphorylation: Activated ERK can then translocate to the nucleus and phosphorylate CREB at its Serine-133 residue. Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in synaptic plasticity and cell survival.
Quantitative Data: In Vivo Effects on ERK and CREB Phosphorylation
In vivo studies in rats have demonstrated the ability of this compound to increase the phosphorylation of both ERK and CREB in key brain regions associated with cognition and mood.
| Compound | Dose (mg/kg, i.p.) | Brain Region | Target Protein | Change in Phosphorylation | Species | Reference |
| This compound | 1 | Hippocampus | ERK, CREB | Increased | Rat | |
| This compound | 10 | Hippocampus | ERK, CREB | Increased | Rat | |
| This compound | 1 | Prefrontal Cortex | ERK, CREB | Increased | Rat | |
| This compound | 10 | Prefrontal Cortex | ERK, CREB | Increased | Rat |
Experimental Protocols: Western Blot for Phosphorylation Analysis
The phosphorylation status of ERK and CREB is commonly assessed using Western Blot analysis. This technique allows for the specific detection and quantification of the phosphorylated forms of these proteins relative to their total protein levels.
Sample Preparation (Rat Brain Tissue)
-
Tissue Homogenization: Following in vivo administration of this compound, specific brain regions (e.g., hippocampus, prefrontal cortex) are rapidly dissected and snap-frozen in liquid nitrogen. The tissue is then homogenized in an ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
Lysate Clarification: The homogenate is centrifuged at high speed at 4°C to pellet cellular debris. The resulting supernatant, containing the soluble proteins, is collected.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay, such as the BCA assay, to ensure equal loading of samples onto the gel.
SDS-PAGE and Electrotransfer
-
Gel Electrophoresis: Protein lysates are denatured and loaded onto a polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.
-
Membrane Transfer: The separated proteins are then transferred from the gel to a nitrocellulose or PVDF membrane. This is typically achieved via electroblotting, where an electric current is used to move the proteins from the gel onto the membrane.
Immunoblotting and Detection
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK or anti-phospho-CREB). This is typically done overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: After washing to remove unbound primary antibody, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). This secondary antibody is specific for the species of the primary antibody.
-
Signal Detection: The membrane is washed again, and a chemiluminescent substrate is added. The HRP enzyme on the secondary antibody catalyzes a reaction that produces light, which can be captured on X-ray film or with a digital imaging system.
-
Stripping and Reprobing: To normalize the data, the membrane is often stripped of the phospho-specific antibodies and then re-probed with an antibody that detects the total amount of the target protein (e.g., anti-total-ERK or anti-total-CREB). The ratio of the phosphorylated protein to the total protein provides a quantitative measure of protein activation.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway Diagram
References
- 1. Differential effect of the mGlu5 receptor positive allosteric modulator ADX-47273 on early and late hippocampal LTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor subtype 5: molecular pharmacology, allosteric modulation and stimulus bias - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of (R)-ADX-47273: A Comprehensive Pharmacological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-ADX-47273 is an investigational compound and is not approved for any medical use.)
Introduction
This compound is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] As a member of a novel class of CNS drug candidates, it does not directly activate the receptor but rather enhances its response to the endogenous ligand, glutamate. This mechanism offers a sophisticated approach to modulating glutamatergic neurotransmission, which is implicated in a variety of neurological and psychiatric disorders. Preclinical studies have demonstrated the potential of this compound as a promising therapeutic agent for conditions such as schizophrenia and cognitive disorders.[2] This technical guide provides a detailed overview of the pharmacological profile of this compound, encompassing its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies used for its characterization.
Mechanism of Action
This compound acts as a positive allosteric modulator at the mGluR5.[3] It binds to a topographically distinct site from the orthosteric glutamate binding site, inducing a conformational change in the receptor that increases the affinity and/or efficacy of glutamate.[4] This potentiation of glutamate signaling through mGluR5 leads to the activation of downstream intracellular pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), which are crucial for synaptic plasticity and cognitive function.[5]
In Vitro Pharmacology
The in vitro activity of this compound has been extensively characterized in various cellular assays. It is a potent potentiator of glutamate-induced intracellular calcium mobilization in cell lines expressing recombinant mGluR5.
| Parameter | Cell Line | Value | Reference |
| EC50 for mGluR5 Potentiation | HEK293 cells expressing rat mGluR5 | 168 nM | |
| Fold Shift of Glutamate Response Curve | HEK293 cells expressing rat mGluR5 (at 1 µM) | 9-fold | |
| Ki (vs. [3H]MPEP) | Membranes from HEK293 cells expressing rat mGluR5 | 4.3 µM |
In Vivo Pharmacology
This compound has demonstrated significant efficacy in several preclinical animal models, suggesting its potential as an antipsychotic and pro-cognitive agent.
| Preclinical Model | Species | Effect | Minimal Effective Dose (MED) | Reference |
| Conditioned Avoidance Response | Rat | Reduction in avoidance responding | 30 mg/kg, i.p. | |
| Apomorphine-Induced Climbing | Mouse | Decrease in climbing behavior | 100 mg/kg, i.p. | |
| Phencyclidine (PCP)-Induced Hyperlocomotion | Rat | Attenuation of hyperlocomotion | Not explicitly stated, but effective at 100 mg/kg | |
| Novel Object Recognition | Rat | Improvement in recognition memory | 1 mg/kg, i.p. | |
| Five-Choice Serial Reaction Time Test | Rat | Reduction in impulsivity | 10 mg/kg, i.p. | |
| Ethanol Withdrawal-Induced Reversal Learning Deficits | Rat | Attenuation of deficits | 30 mg/kg, i.p. |
Signaling Pathways and Experimental Workflows
mGluR5 Signaling Pathway
The binding of glutamate to mGluR5, potentiated by this compound, initiates a cascade of intracellular events.
References
- 1. researchgate.net [researchgate.net]
- 2. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Grip: A Technical Guide to the (R)-ADX-47273 Binding Site on mGluR5
For Immediate Release
This technical guide provides an in-depth exploration of the binding site and mechanism of action of (R)-ADX-47273, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes.
Executive Summary
This compound is a potent and selective PAM of mGluR5, a class C G-protein coupled receptor (GPCR) critically involved in synaptic plasticity and neuronal signaling.[1] This modulator enhances the receptor's response to the endogenous agonist, glutamate, without directly activating the receptor itself.[2] Extensive research has demonstrated that this compound exerts its effects by binding to a well-defined allosteric site located within the seven-transmembrane (7TM) domain of the receptor.[3] This site is notably the same pocket that binds to the prototypical mGluR5 negative allosteric modulator (NAM), 2-methyl-6-(phenylethynyl)pyridine (MPEP).[3][4] Understanding the precise molecular interactions within this binding pocket is crucial for the rational design of novel mGluR5-targeting therapeutics for a range of neurological and psychiatric disorders.
The this compound Binding Site: A Deep Dive into the 7TM Domain
The allosteric binding site for this compound is a topographically complex pocket situated between the transmembrane helices TM2, TM3, TM5, TM6, and TM7 of the mGluR5 receptor. This location is distinct from the orthosteric binding site for glutamate, which resides in the extracellular Venus flytrap domain. The binding of this compound to this 7TM pocket induces conformational changes that potentiate G-protein coupling upon glutamate binding.
While a crystal structure of mGluR5 in complex with this compound is not yet available, significant insights have been gleaned from structures of the receptor bound to NAMs that share the same binding site, such as Mavoglurant. These studies, complemented by mutagenesis and computational modeling, have identified key amino acid residues that are critical for ligand binding and allosteric modulation.
Key residues in the MPEP/ADX-47273 binding pocket include:
-
Ser8057.35x36 and Ser8097.39x40: These serine residues are implicated in forming hydrogen bonds with allosteric modulators.
-
Asn7475.47x47: This asparagine residue is another key interaction point within the pocket.
-
Ala809Val (A809V) Mutation: Site-directed mutagenesis studies have revealed that mutating alanine at position 809 to a valine significantly reduces the binding and functional effects of both MPEP and PAMs that act at this site, providing strong evidence for the shared binding pocket.
Quantitative Pharmacological Profile of this compound
The potency and binding affinity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Cell System | Assay Type | Reference |
| EC50 for Potentiation | 168 nM | HEK293 cells expressing rat mGluR5 | Fluorometric Ca2+ Assay | |
| 170 nM | HEK293 cells expressing rat mGluR5 | Fluorometric Ca2+ Assay | ||
| 230 nM | Primary Astrocyte Cultures | Fluorometric Ca2+ Assay | ||
| Fold Shift of Glutamate CRC | 9-fold (at 1 µM) | HEK293 cells expressing rat mGluR5 | Fluorometric Ca2+ Assay | |
| Ki for [3H]MPEP Binding | 4.3 µM | HEK293 cell membranes expressing rat mGluR5 | Radioligand Binding Assay |
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol describes a competitive binding assay to determine the affinity of this compound for the MPEP allosteric site on mGluR5.
Objective: To determine the inhibitory constant (Ki) of this compound by measuring its ability to displace a radiolabeled antagonist (e.g., [3H]MPEP or [3H]methoxy-PEPy) from the mGluR5 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing rat or human mGluR5.
-
Radioligand: [3H]MPEP or [3H]methoxy-PEPy.
-
Unlabeled this compound.
-
Unlabeled MPEP (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and scintillation counter.
Methodology:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing mGluR5.
-
Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membranes (typically 20-40 µg of protein), a fixed concentration of the radioligand (at or below its Kd value), and varying concentrations of unlabeled this compound.
-
For total binding, omit the unlabeled competitor.
-
For non-specific binding, add a high concentration of unlabeled MPEP (e.g., 10 µM).
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorometric Calcium (Ca2+) Flux Assay for EC50 Determination
This protocol outlines the measurement of intracellular calcium mobilization to determine the functional potency of this compound as a PAM.
Objective: To determine the EC50 of this compound for potentiating the glutamate-induced intracellular calcium response in cells expressing mGluR5.
Materials:
-
HEK293 cells stably expressing rat or human mGluR5.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Glutamate solution.
-
This compound solution.
-
Fluorescence plate reader with automated injection capabilities.
Methodology:
-
Cell Plating:
-
Plate the mGluR5-expressing HEK293 cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer.
-
Incubate the cells with a calcium-sensitive dye solution in the dark at 37°C for approximately 60 minutes.
-
After incubation, wash the cells to remove excess dye and leave them in the assay buffer.
-
-
Fluorescence Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 5-15 minutes).
-
Inject a sub-maximal concentration of glutamate (e.g., EC20) and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each concentration of this compound.
-
Normalize the data to the response elicited by a saturating concentration of glutamate alone.
-
Plot the normalized response against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations: Pathways and Processes
mGluR5 Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling cascade initiated by the activation of mGluR5, which is potentiated by this compound.
Caption: Canonical mGluR5 signaling pathway potentiated by this compound.
Experimental Workflow for this compound Characterization
The diagram below outlines the typical experimental workflow for characterizing the binding and functional activity of a novel mGluR5 PAM like this compound.
Caption: Experimental workflow for mGluR5 PAM characterization.
Logical Relationship of Allosteric Modulation
This diagram illustrates the relationship between the orthosteric agonist (glutamate) and the positive allosteric modulator (this compound) in activating the mGluR5 receptor.
Caption: Logical relationship of positive allosteric modulation of mGluR5.
References
In Vivo Effects of (R)-ADX-47273 on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of (R)-ADX-47273, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), on synaptic plasticity. This compound has garnered significant interest for its potential therapeutic applications in neurological and psychiatric disorders, owing to its ability to modulate glutamatergic neurotransmission and enhance cognitive function. This document details the mechanism of action of this compound, summarizes key quantitative data from in vivo studies, provides detailed experimental protocols for assessing its effects, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a potent and selective mGluR5 PAM.[1] Unlike agonists that directly activate the receptor, PAMs bind to an allosteric site, a location distinct from the glutamate binding site. This binding event does not activate the receptor on its own but rather potentiates the receptor's response to the endogenous ligand, glutamate.[2] This modulatory action allows for a more physiologically relevant enhancement of mGluR5 signaling, as it is dependent on ongoing synaptic activity and glutamate release.
The primary mechanism through which mGluR5 activation influences synaptic plasticity involves the potentiation of N-methyl-D-aspartate (NMDA) receptor function.[2][3] mGluR5 and NMDA receptors are physically and functionally linked at the postsynaptic density.[2] Upon activation by glutamate, mGluR5, a Gq-protein coupled receptor, initiates a signaling cascade that leads to the phosphorylation and enhanced function of NMDA receptors. This, in turn, facilitates the influx of Ca2+, a critical trigger for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.
Furthermore, mGluR5 activation stimulates downstream signaling pathways crucial for synaptic plasticity and gene expression, notably the extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB) pathways. Phosphorylation of ERK and CREB is associated with the protein synthesis-dependent late phase of LTP (L-LTP), which is essential for the consolidation of long-lasting memories.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo and in vitro studies on this compound.
Table 1: Potency and Efficacy of this compound
| Parameter | Value | Cell Type/System | Notes |
| EC50 | 0.17 µM | HEK293 cells expressing rat mGluR5 | Potentiation of glutamate (50 nM) response. |
| EC50 | 0.23 µM | Primary astrocyte cultures | Potentiation of glutamate (300 nM) response. |
Table 2: In Vivo Effects of this compound on Synaptic Plasticity and Cognition
| Animal Model | Dosing (i.p.) | Key Finding | Reference |
| Rat | 1-10 mg/kg | Dose-dependent increase in ERK and CREB phosphorylation in the hippocampus and prefrontal cortex. | |
| Rat | 30 mg/kg | Attenuated deficits in reversal learning in a Barnes maze task after ethanol withdrawal. | |
| Rat | 10-100 mg/kg | Dose-dependent decrease in conditioned avoidance responding. | |
| Mouse | 10-300 mg/kg | Blocked apomorphine-induced climbing. | |
| Rat | 0.1-50 mg/kg | Increased novel object recognition and reduced impulsivity. | |
| Mouse | 15 mg/kg | Enhanced reversal learning in the Morris Water Maze. |
Table 3: Effects of this compound on Long-Term Potentiation (LTP)
| LTP Type | Stimulation Protocol | Effect of this compound | Animal Model | Reference |
| Early LTP (E-LTP) | Weak high-frequency stimulation (20 stimuli at 100 Hz) | No significant effect | Rat Hippocampal Slices | |
| Late LTP (L-LTP) | Repeated strong high-frequency stimulation (3 x 100 stimuli at 100 Hz) | Significantly increased | Rat Hippocampal Slices | |
| Threshold Theta Burst Stimulation (TBS)-induced LTP | Threshold TBS | Significantly enhanced | Rat Hippocampal Slices |
Detailed Experimental Protocols
In Vivo Electrophysiology for Long-Term Potentiation (LTP) in the Hippocampus
This protocol describes the methodology for assessing the effects of this compound on LTP in the CA1 region of the hippocampus in anesthetized rats.
3.1.1. Animal Preparation and Surgery:
-
Anesthetize a male Wistar rat with urethane (1.5 g/kg, i.p.).
-
Place the animal in a stereotaxic frame and maintain body temperature at 37°C with a heating pad.
-
Perform a craniotomy to expose the dura mater over the hippocampus.
-
A recording electrode is implanted in the stratum radiatum of the CA1 area (AP: -3.8 mm, ML: 2.5 mm, DV: 2.5-3.0 mm from bregma).
-
A stimulating electrode is placed in the Schaffer collateral-commissural pathway (AP: -4.2 mm, ML: 3.8 mm, DV: 2.8-3.2 mm from bregma).
3.1.2. Electrophysiological Recording:
-
Deliver baseline synaptic responses by stimulating the Schaffer collaterals at 0.033 Hz for at least 30 minutes to ensure a stable baseline. The stimulus intensity is adjusted to elicit a field excitatory postsynaptic potential (fEPSP) of 50% of the maximum amplitude.
-
Administer this compound or vehicle (i.p.) at the desired dose.
-
After a pre-determined absorption time (e.g., 30 minutes), continue baseline recording for another 30 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol. For L-LTP, a typical protocol is three trains of 100 pulses at 100 Hz, with a 5-minute inter-train interval. For threshold LTP, a theta-burst stimulation (TBS) protocol can be used.
-
Record the fEPSP slope for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.
3.1.3. Data Analysis:
-
The fEPSP slope is measured and expressed as a percentage of the pre-HFS baseline.
-
Statistical comparisons are made between the this compound-treated group and the vehicle-treated group to determine the effect on LTP induction and maintenance.
Novel Object Recognition (NOR) Test
The NOR test is a behavioral assay used to evaluate learning and memory in rodents, based on their innate tendency to explore novel objects more than familiar ones.
3.2.1. Habituation Phase:
-
Individually house the rats in their home cages.
-
On day 1, place each rat in an open-field arena (e.g., a 50 cm x 50 cm box) without any objects for 5-10 minutes to allow for habituation to the environment.
3.2.2. Familiarization (Training) Phase:
-
On day 2, administer this compound or vehicle (i.p.) 30 minutes before the training session.
-
Place two identical objects in the arena.
-
Allow the rat to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object. Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it.
3.2.3. Test Phase:
-
After a retention interval (e.g., 24 hours), place the rat back into the arena.
-
The arena now contains one of the familiar objects from the training phase and one novel object.
-
Allow the rat to explore for 5 minutes and record the time spent exploring each object.
3.2.4. Data Analysis:
-
A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory. Statistical comparisons are made between the drug-treated and vehicle groups.
Mandatory Visualizations
Signaling Pathways
Caption: mGluR5 signaling pathway potentiated by this compound.
Experimental Workflows
Caption: Workflow for in vivo LTP electrophysiology experiment.
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate that enhances synaptic plasticity, particularly the protein synthesis-dependent late phase of LTP, through the positive allosteric modulation of mGluR5. Its ability to improve cognitive function in various animal models underscores the potential of targeting the mGluR5 receptor for the treatment of disorders characterized by cognitive deficits. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers investigating the in vivo effects of this compound and other mGluR5 PAMs on synaptic plasticity and behavior. Further research is warranted to fully elucidate the therapeutic potential of this compound in clinical settings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-ADX-47273: A Technical Guide to a Promising Cognitive Enhancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-ADX-47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), a key target in the central nervous system implicated in learning, memory, and synaptic plasticity. This technical guide provides an in-depth overview of this compound, including its mechanism of action, chemical properties, and preclinical evidence supporting its role as a cognitive enhancer. Detailed experimental protocols for relevant behavioral assays and a summary of quantitative data from key studies are presented to facilitate further research and development in this area. Furthermore, this guide includes visualizations of the mGluR5 signaling pathway and a typical experimental workflow for evaluating the cognitive-enhancing effects of this compound in rodent models.
Introduction
The quest for effective cognitive enhancers is a major focus of neuroscience research, driven by the significant unmet medical need in treating cognitive deficits associated with various neurological and psychiatric disorders. This compound has emerged as a promising investigational compound due to its specific mechanism of action on the mGluR5 receptor. As a positive allosteric modulator, it does not directly activate the receptor but rather enhances its response to the endogenous ligand, glutamate. This mode of action offers a more nuanced and potentially safer approach to modulating glutamatergic neurotransmission compared to direct agonists.
Preclinical studies have demonstrated the potential of this compound to improve performance in various cognitive domains, including learning and memory. This guide aims to consolidate the current knowledge on this compound to serve as a comprehensive resource for researchers in the field.
Chemical and Pharmacological Properties
This compound is a small molecule with the following key properties:
| Property | Value |
| IUPAC Name | (R)-(4-fluorophenyl)(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)methanone |
| CAS Number | 851881-59-9 |
| Molecular Formula | C₂₀H₁₇F₂N₃O₂ |
| Molecular Weight | 369.37 g/mol |
| Mechanism of Action | Positive Allosteric Modulator of mGluR5 |
| EC₅₀ | 168 nM for potentiation of glutamate response[1] |
Mechanism of Action and Signaling Pathway
This compound potentiates the activity of mGluR5, a Gq-coupled G protein-coupled receptor (GPCR). Upon binding of glutamate, mGluR5 activation initiates a cascade of intracellular signaling events crucial for synaptic plasticity. The canonical pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
These initial events lead to the activation of downstream signaling molecules, including calcium/calmodulin-dependent protein kinase (CaMK), and the extracellular signal-regulated kinase (ERK) pathway. Ultimately, these pathways converge on the nucleus to regulate gene expression through transcription factors like the cAMP response element-binding protein (CREB), leading to lasting changes in synaptic strength, such as long-term potentiation (LTP).
Caption: mGluR5 Signaling Pathway.
Preclinical Data on Cognitive Enhancement
Numerous preclinical studies in rodent models have demonstrated the cognitive-enhancing properties of this compound across various behavioral paradigms. A summary of key findings is presented below.
| Behavioral Assay | Animal Model | This compound Dose | Key Finding | Reference |
| Novel Object Recognition | Rat | 1 mg/kg, i.p. | Increased time exploring the novel object, indicating enhanced recognition memory. | [1] |
| Barnes Maze | Rat | 30 mg/kg, i.p. | Attenuated deficits in reversal learning induced by ethanol withdrawal, showing improved cognitive flexibility. | [2] |
| Conditioned Avoidance Response | Rat | 30 - 100 mg/kg, i.p. | Reduced avoidance responding, suggesting antipsychotic-like and cognitive-enhancing effects. | [1][3] |
| Five-Choice Serial Reaction Time Test | Rat | 10 mg/kg, i.p. | Reduced impulsivity, indicating improved attention and executive function. |
Experimental Protocols
Synthesis of this compound
A detailed, publicly available step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, based on related disclosures in patents and medicinal chemistry publications, a plausible synthetic route is outlined below. Disclaimer: This is a representative synthesis and may require optimization.
General Synthetic Route:
-
Amide Coupling: (R)-piperidine-3-carboxylic acid is coupled with 4-fluoroaniline to form the corresponding amide.
-
Oxadiazole Formation: The resulting piperidine amide is reacted with a suitable reagent to form the 1,2,4-oxadiazole ring. This often involves the reaction of a carboxylic acid with an amidoxime.
-
Final Acylation: The piperidine nitrogen is then acylated with 4-fluorobenzoyl chloride to yield this compound.
Researchers should consult specialized medicinal chemistry literature and patents for more detailed synthetic procedures.
Novel Object Recognition (NOR) Task
Objective: To assess recognition memory.
Apparatus:
-
An open-field arena (e.g., 50 cm x 50 cm x 40 cm).
-
Two sets of identical objects (e.g., plastic toys, metal blocks) that are heavy enough not to be displaced by the animal.
Procedure:
-
Habituation:
-
On days 1 and 2, individually place each rat in the empty arena for 10 minutes to allow for habituation to the environment.
-
-
Training (Familiarization) Phase:
-
On day 3, place two identical objects (A and A) in opposite corners of the arena.
-
Individually place each rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object (sniffing or touching with the nose or forepaws).
-
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), place one familiar object (A) and one novel object (B) in the same locations as in the training phase.
-
Individually place each rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring each object.
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
Barnes Maze Task
Objective: To assess spatial learning and memory, and cognitive flexibility.
Apparatus:
-
A circular platform (e.g., 122 cm diameter) with 18-20 equally spaced holes around the perimeter.
-
An escape box located under one of the holes.
-
Aversive stimuli (e.g., bright overhead light, white noise).
-
Visual cues placed around the room.
Procedure:
-
Habituation:
-
On day 1, place the rat in the center of the maze under a start box for 30 seconds. Then, gently guide the rat to the escape box and allow it to remain there for 2 minutes.
-
-
Acquisition Training:
-
For 4 consecutive days, conduct 2-4 trials per day.
-
Place the rat in the center of the maze and turn on the aversive stimuli.
-
Allow the rat to explore the maze and find the escape box (maximum trial duration, e.g., 3 minutes).
-
If the rat does not find the escape box within the time limit, gently guide it there.
-
Record the latency to find the escape hole and the number of errors (pokes into incorrect holes).
-
-
Probe Trial (Memory Retention):
-
24-48 hours after the last acquisition trial, remove the escape box.
-
Place the rat in the center of the maze and allow it to explore for a set period (e.g., 90 seconds).
-
Record the time spent in the target quadrant (where the escape box was located).
-
-
Reversal Learning (Cognitive Flexibility):
-
Move the escape box to the opposite quadrant.
-
Conduct acquisition training for 3-4 days as described above.
-
Record latency and errors to assess the rat's ability to learn the new location.
-
Data Analysis:
-
Acquisition: Analyze the learning curve (decrease in latency and errors) across training days.
-
Probe Trial: A significant preference for the target quadrant indicates good spatial memory.
-
Reversal Learning: Analyze the learning curve for the new escape location to assess cognitive flexibility.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study investigating the cognitive-enhancing effects of this compound.
Caption: Preclinical Cognitive Enhancement Workflow.
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of mGluR5 in cognitive processes. Its selective positive allosteric modulation of this receptor offers a refined approach to enhancing glutamatergic signaling. The preclinical data strongly support its potential as a cognitive enhancer, warranting further investigation into its therapeutic applications. This technical guide provides a foundational resource for researchers to design and execute robust preclinical studies to further elucidate the cognitive-enhancing effects of this compound and related compounds. Continued research in this area holds promise for the development of novel treatments for cognitive dysfunction.
References
- 1. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADX-47273, a mGlu5 receptor positive allosteric modulator, attenuates deficits in cognitive flexibility induced by withdrawal from 'binge-like' ethanol exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (R)-ADX-47273 in Modulating Glutamate Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-ADX-47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This mechanism of action offers a nuanced approach to modulating glutamatergic neurotransmission, a pathway critically implicated in numerous neurological and psychiatric disorders. This technical guide provides an in-depth overview of the pharmacological properties of this compound, its impact on mGluR5-mediated signaling cascades, and detailed protocols for its preclinical evaluation.
Introduction to mGluR5 and Allosteric Modulation
Metabotropic glutamate receptor 5 (mGluR5) is a Class C G-protein coupled receptor (GPCR) predominantly expressed on the postsynaptic membrane of neurons. It is coupled to the Gq/11 family of G-proteins and plays a vital role in modulating synaptic plasticity and neuronal excitability. Upon activation by glutamate, mGluR5 initiates a signaling cascade leading to the mobilization of intracellular calcium and the activation of various protein kinases.
Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand binds. Positive allosteric modulators like this compound induce a conformational change in the receptor that increases the affinity and/or efficacy of the endogenous agonist, thereby potentiating its effect. This offers a promising therapeutic strategy, as PAMs only amplify the physiological, phasic signaling of glutamate, potentially leading to a better side-effect profile compared to orthosteric agonists which cause tonic receptor activation.
Pharmacological Profile of this compound
This compound potentiates the response of mGluR5 to glutamate. Its in vitro and in vivo properties have been characterized through a series of preclinical studies.
In Vitro Pharmacology
The in vitro activity of this compound has been assessed using various assays, primarily measuring its ability to potentiate glutamate-induced intracellular calcium mobilization and its binding affinity to the mGluR5 receptor.
| Parameter | This compound | CDPPB (Comparator PAM) | MPEP (Comparator NAM) | Reference |
| Modulator Type | Positive Allosteric Modulator (PAM) | Positive Allosteric Modulator (PAM) | Negative Allosteric Modulator (NAM) | [1][2] |
| EC₅₀ for Potentiation (nM) | 168 | ~100-300 | N/A | [2][3] |
| Glutamate Response Fold Shift (at 1 µM) | 9-fold | Not explicitly stated | N/A | [3] |
| Binding Affinity (Ki, µM) | 4.3 (vs. [³H]MPEP) | Not explicitly stated | ~0.002-0.008 | |
| Assay System | HEK293 cells expressing rat mGluR5 | Various, including rat cortical astrocytes | Various, including rat cortical astrocytes |
In Vivo Preclinical Efficacy
This compound has demonstrated efficacy in rodent models relevant to schizophrenia and cognitive disorders.
| Preclinical Model | Species | Effect of this compound | Minimal Effective Dose (MED) | Reference |
| Conditioned Avoidance Responding | Rat | Reduced avoidance responding | 30 mg/kg i.p. | |
| Apomorphine-Induced Climbing | Mouse | Decreased climbing behavior | 100 mg/kg i.p. | |
| Phencyclidine (PCP)-Induced Hyperlocomotion | Mouse | Blocked hyperlocomotor activity | 100 mg/kg i.p. | |
| Novel Object Recognition | Rat | Increased novel object recognition | 1 mg/kg i.p. | |
| Ethanol Withdrawal-Induced Cognitive Deficits | Rat | Attenuated deficits in reversal learning | 30 mg/kg i.p. |
Modulation of Glutamate Signaling Pathways by this compound
As a positive allosteric modulator of mGluR5, this compound enhances the downstream signaling cascades initiated by glutamate binding. The primary pathway involves the activation of Gαq, leading to a series of intracellular events.
The Canonical mGluR5 Signaling Cascade
The potentiation of mGluR5 by this compound amplifies the following signaling pathway:
Caption: Canonical mGluR5 Signaling Pathway Potentiated by this compound.
Downstream Consequences of mGluR5 Potentiation
-
Increased Intracellular Calcium: The release of calcium from intracellular stores is a hallmark of mGluR5 activation and is robustly enhanced by this compound.
-
Activation of Protein Kinase C (PKC): DAG activates PKC, which in turn phosphorylates a variety of downstream targets, including the NMDA receptor.
-
Phosphorylation of ERK and CREB: this compound has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) in brain regions like the hippocampus and prefrontal cortex. These signaling molecules are crucial for synaptic plasticity and gene expression.
-
Modulation of NMDA Receptor Function: mGluR5 activation can potentiate the function of N-methyl-D-aspartate (NMDA) receptors, a key mechanism thought to underlie some of the pro-cognitive and antipsychotic-like effects of mGluR5 PAMs. This interaction is complex and can be mediated by PKC-dependent phosphorylation of the NMDA receptor.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
In Vitro Assay Workflow for PAM Screening
The discovery and characterization of mGluR5 PAMs typically follow a multi-step in vitro screening cascade.
Caption: General Workflow for In Vitro Screening of mGluR5 PAMs.
Intracellular Calcium Mobilization Assay
This assay is a primary functional screen to identify and characterize mGluR5 PAMs by measuring their ability to potentiate glutamate-induced increases in intracellular calcium.
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing rat or human mGluR5 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic. Cells are plated into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Assay Procedure:
-
After dye loading, cells are washed to remove extracellular dye.
-
The cell plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is established.
-
Varying concentrations of this compound are added to the wells, and the plate is pre-incubated for a short period (e.g., 2-5 minutes).
-
A sub-maximal (EC₂₀) concentration of glutamate is added to the wells, and the change in fluorescence is monitored over time.
-
-
Data Analysis: The potentiation by this compound is calculated as the percentage increase in the glutamate-induced calcium response compared to the response with glutamate alone. EC₅₀ values for potentiation are determined from concentration-response curves.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the allosteric site on the mGluR5 receptor.
-
Membrane Preparation: Membranes are prepared from HEK293 cells expressing mGluR5 or from rodent brain tissue (e.g., cortex or striatum). Cells or tissue are homogenized in a lysis buffer and centrifuged to pellet the membranes, which are then washed and stored at -80°C.
-
Binding Reaction:
-
In a 96-well plate, cell membranes (e.g., 20-50 µg protein) are incubated with a radiolabeled allosteric ligand (e.g., [³H]MPEP) at a concentration near its Kd.
-
Increasing concentrations of unlabeled this compound are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known mGluR5 allosteric ligand (e.g., 10 µM MPEP).
-
The reaction is incubated for 60-90 minutes at room temperature.
-
-
Filtration and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer, and the retained radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
ERK1/2 Phosphorylation Western Blot
This assay measures the effect of this compound on a downstream signaling event, the phosphorylation of ERK1/2.
-
Cell Culture and Treatment:
-
Cells (e.g., primary astrocytes or mGluR5-expressing cell lines) are grown in 6-well plates.
-
Prior to the experiment, cells are serum-starved for 4-24 hours to reduce basal ERK phosphorylation.
-
Cells are pre-incubated with this compound for a specified time (e.g., 15-30 minutes).
-
Cells are then stimulated with glutamate for a short period (e.g., 5-10 minutes).
-
-
Protein Extraction and Quantification:
-
The stimulation is terminated by washing the cells with ice-cold PBS and then adding a lysis buffer containing protease and phosphatase inhibitors.
-
Cell lysates are collected and centrifuged to remove debris.
-
The protein concentration of the supernatant is determined using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading.
-
-
Data Analysis: The intensity of the p-ERK bands is quantified and normalized to the total ERK bands. The fold-change in p-ERK levels relative to control is then calculated.
Novel Object Recognition (NOR) Test
The NOR test is a behavioral assay used to assess learning and memory in rodents.
-
Habituation: Rats are individually habituated to the testing arena (an open-field box) for 5-10 minutes for 2-3 days prior to the test.
-
Familiarization Phase (Trial 1):
-
Two identical objects are placed in the arena.
-
A rat is placed in the arena and allowed to explore the objects for a set period (e.g., 3-5 minutes).
-
The time spent exploring each object is recorded.
-
-
Retention Interval: The rat is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase (Trial 2):
-
One of the familiar objects is replaced with a novel object.
-
The rat is returned to the arena and allowed to explore for a set period (e.g., 3-5 minutes).
-
The time spent exploring the familiar and novel objects is recorded.
-
-
Data Analysis: A discrimination index is calculated, typically as (time exploring novel object - time exploring familiar object) / (total exploration time). A positive discrimination index indicates that the rat remembers the familiar object and preferentially explores the novel one. This compound is administered prior to the familiarization phase to assess its effects on memory consolidation.
Conditioned Avoidance Response (CAR) Test
The CAR test is a behavioral model used to screen for antipsychotic-like activity.
-
Apparatus: A shuttle box with two compartments separated by a doorway. The floor of the box is a grid that can deliver a mild electric shock.
-
Training:
-
A conditioned stimulus (CS), such as a light or a tone, is presented for a short duration (e.g., 10 seconds).
-
The CS is followed by an unconditioned stimulus (US), a mild foot shock, delivered through the grid floor.
-
If the rat moves to the other compartment during the CS presentation, it avoids the shock (an avoidance response). If it moves after the shock starts, it escapes the shock (an escape response).
-
Rats are trained over multiple trials until they consistently perform the avoidance response.
-
-
Testing:
-
Once trained, rats are treated with this compound or a vehicle.
-
After a pre-treatment period, the rats are placed back in the shuttle box and subjected to a series of trials.
-
The number of avoidance and escape responses is recorded.
-
-
Data Analysis: A compound with antipsychotic-like activity is expected to decrease the number of avoidance responses without significantly affecting the number of escape responses, indicating that the effect is not due to sedation or motor impairment.
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of mGluR5 in glutamate signaling and its therapeutic potential. As a positive allosteric modulator, it offers a nuanced approach to enhancing glutamatergic neurotransmission. The data and protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to further explore the preclinical and potential clinical utility of this compound and other mGluR5 PAMs in treating a range of central nervous system disorders. The continued investigation into the intricate mechanisms of allosteric modulation of mGluR5 holds significant promise for the development of novel and improved therapeutics.
References
- 1. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Progress toward Positive Allosteric Modulators of the Metabotropic Glutamate Receptor Subtype 5 (mGlu5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antipsychotic Potential of (R)-ADX-47273: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-ADX-47273, a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), has emerged as a promising investigational compound with antipsychotic-like properties.[1][2][3] This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways associated with this compound, offering valuable insights for professionals in the field of neuropharmacology and drug development.
The therapeutic potential of this compound stems from its ability to enhance the function of mGluR5, a key receptor implicated in the pathophysiology of schizophrenia.[4][5] By potentiating the receptor's response to the endogenous ligand glutamate, this compound offers a novel approach to treating the complex symptoms of this disorder. Preclinical studies have demonstrated its efficacy in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia.
Quantitative Efficacy and Potency
The following tables summarize the key quantitative data from preclinical investigations of this compound, highlighting its potency and efficacy in various assays.
Table 1: In Vitro Potency of this compound
| Assay System | Parameter | Value | Reference |
| HEK293 cells expressing rat mGluR5 | EC50 (for potentiation of glutamate response) | 170 nM | |
| Primary astrocyte cultures | EC50 (for potentiation of glutamate response) | 230 nM | |
| Radioligand Binding Assay ([3H]MPEP) | Ki | 4.3 µM |
Table 2: In Vivo Efficacy of this compound in Animal Models of Schizophrenia
| Animal Model | Species | Endpoint | Minimal Effective Dose (MED) / Effective Dose | Route of Administration | Reference |
| Conditioned Avoidance Responding | Rat | Reduction in avoidance responding | 30 mg/kg | i.p. | |
| Conditioned Avoidance Responding | Rat | Attenuation of CAR behavior | 100 mg/kg | i.p. | |
| Apomorphine-Induced Climbing | Mouse | Decrease in climbing behavior | 100 mg/kg | i.p. | |
| Phencyclidine (PCP)-Induced Hyperlocomotion | Mouse | Blockade of hyperlocomotion | 100 mg/kg | i.p. | |
| Amphetamine-Induced Hyperlocomotion | Mouse | Blockade of hyperlocomotion | 100 mg/kg | i.p. | |
| Amphetamine-Induced Hyperlocomotion | Rat | Reduction in hyperlocomotion | 3 and 10 mg/kg | i.p. | |
| Apomorphine-Induced Prepulse Inhibition Deficit | Rat | Reversal of deficit | 30 mg/kg | i.p. | |
| Novel Object Recognition | Rat | Increased recognition | 1 mg/kg | i.p. | |
| Five-Choice Serial Reaction Time Test | Rat | Reduced impulsivity | 10 mg/kg | i.p. |
Signaling Pathways and Mechanism of Action
This compound acts as a positive allosteric modulator at the mGluR5. This means it does not activate the receptor directly but enhances the receptor's response to glutamate. This modulation is thought to normalize glutamatergic neurotransmission, which is dysregulated in schizophrenia. In vivo studies have shown that administration of this compound leads to the phosphorylation of downstream signaling molecules like extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB) in key brain regions such as the hippocampus and prefrontal cortex. This suggests an engagement of neuroplasticity-related pathways. Furthermore, this compound has been shown to decrease extracellular dopamine levels in the nucleus accumbens, a region critically involved in the positive symptoms of psychosis, without affecting dopamine levels in the striatum, potentially indicating a lower risk of extrapyramidal side effects.
References
- 1. ADX-47273 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADX-47273 - LKT Labs [lktlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-ADX-47273 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental protocols for (R)-ADX-47273, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). The following sections detail its mechanism of action, quantitative data from preclinical studies, and detailed protocols for key behavioral and signaling pathway experiments.
Mechanism of Action
This compound acts as a selective mGluR5 PAM, enhancing the receptor's response to the endogenous ligand glutamate.[1] This modulation of the glutamatergic system is believed to underlie its observed antipsychotic and pro-cognitive effects in animal models.[1][2][3] In vivo studies have demonstrated that administration of this compound leads to the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB) in the hippocampus and prefrontal cortex, key signaling events in glutamate-mediated signal transduction.[2]
Signaling Pathway
The proposed signaling pathway for this compound's action is depicted below.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo preclinical studies of this compound.
| Antipsychotic-Like Activity | |||
| Experiment | Animal Model | Dosage (mg/kg, i.p.) | Effect |
| Conditioned Avoidance Responding | Rat | 30 (MED) | Reduced avoidance responding. |
| Apomorphine-Induced Climbing | Mouse | 100 (MED) | Decreased climbing behavior. |
| Phencyclidine-Induced Hyperlocomotion | Rat | 100 (MED) | Blocked hyperlocomotion. |
| Amphetamine-Induced Hyperlocomotion | Mouse | 100 (MED) | Blocked hyperlocomotion. |
| Pro-Cognitive Activity | |||
| Experiment | Animal Model | Dosage (mg/kg, i.p.) | Effect |
| Novel Object Recognition | Rat | 1 (MED) | Increased novel object recognition. |
| Five-Choice Serial Reaction Time Test | Rat | 10 (MED) | Reduced impulsivity. |
| Barnes Maze (Ethanol Withdrawal) | Rat | 30 | Attenuated deficits in reversal learning. |
| Signaling Pathway Modulation | |||
| Experiment | Animal Model | Dosage (mg/kg, i.p.) | Effect |
| ERK and CREB Phosphorylation | Rat | 1-10 | Increased phosphorylation in hippocampus and prefrontal cortex. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Conditioned Avoidance Response (CAR) in Rats
This protocol assesses the potential antipsychotic activity of a compound by measuring its ability to suppress a learned avoidance response.
Workflow:
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (250-350g).
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. A light or tone generator serves as the conditioned stimulus (CS).
-
Habituation: Allow rats to explore the shuttle box for 5-10 minutes for 2-3 days prior to training.
-
Training:
-
Each trial begins with the presentation of the CS (e.g., a light or tone) for 10 seconds.
-
If the rat moves to the other compartment of the shuttle box during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat fails to move during the CS, a mild foot shock (the unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor for a maximum of 10 seconds.
-
If the rat moves to the other compartment during the shock, it is recorded as an escape response.
-
The inter-trial interval (ITI) is typically 30-60 seconds.
-
Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance for three consecutive days).
-
-
Drug Administration and Testing:
-
Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 30-60 minutes before the test session.
-
The test session consists of a set number of trials (e.g., 20-30) conducted in the same manner as the training trials.
-
-
Data Analysis: The primary endpoint is the percentage of avoidance responses. A significant reduction in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
Novel Object Recognition (NOR) in Rats
This test evaluates a compound's effect on recognition memory, a component of cognition.
Workflow:
Methodology:
-
Animals: Male Wistar or Sprague-Dawley rats (250-350g).
-
Apparatus: An open field arena (e.g., 50x50x50 cm). A variety of objects that are of similar size but differ in shape and texture.
-
Habituation: Allow each rat to explore the empty arena for 5-10 minutes per day for 2-3 consecutive days.
-
Familiarization Phase (T1):
-
Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle 30-60 minutes prior to the session.
-
Place two identical objects in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore freely for 5-10 minutes.
-
Record the time spent exploring each object.
-
-
Test Phase (T2):
-
After a retention interval (e.g., 1 hour), place the rat back in the arena.
-
One of the familiar objects is replaced with a novel object.
-
Allow the rat to explore for 5 minutes and record the time spent exploring each object.
-
-
Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Western Blot for ERK and CREB Phosphorylation
This protocol is for determining the phosphorylation status of ERK and CREB in brain tissue following this compound administration.
Workflow:
References
Application Notes and Protocols for (R)-ADX-47273 in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-ADX-47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] As a PAM, it enhances the receptor's response to the endogenous ligand, glutamate, rather than activating the receptor directly. This mechanism offers a nuanced approach to modulating glutamatergic neurotransmission, which is implicated in various central nervous system (CNS) disorders. Preclinical studies in rodent models have demonstrated the potential of this compound in treating schizophrenia and cognitive deficits.[1][3] These application notes provide a comprehensive overview of the dosages, experimental protocols, and underlying signaling pathways relevant to the use of this compound in rodent behavioral research.
Introduction
Metabotropic glutamate receptor 5 (mGluR5) is a G protein-coupled receptor critically involved in synaptic plasticity, learning, and memory. Its dysfunction has been linked to several neurological and psychiatric conditions. This compound modulates mGluR5 activity, offering a promising therapeutic avenue. This document outlines the practical aspects of utilizing this compound in preclinical behavioral paradigms, including recommended dosages, detailed experimental procedures, and a summary of its signaling mechanism.
Physicochemical Properties and Vehicle Formulation
This compound is a white to off-white solid powder. It is soluble in dimethyl sulfoxide (DMSO) and ethanol, but insoluble in water. For in vivo studies in rodents, proper formulation is crucial for bioavailability.
Vehicle Formulation:
Due to its poor water solubility, this compound requires a vehicle that can effectively solubilize or suspend the compound for administration. Common vehicles for mGluR5 PAMs with similar properties include:
-
10% Tween 80 in sterile saline: Tween 80 acts as a surfactant to create a stable suspension.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water: Cyclodextrins can encapsulate hydrophobic compounds, increasing their solubility. A 20-30% w/v solution is often used.
-
10% DMSO, 40% PEG400, and 50% saline: This co-solvent system can be effective for compounds that are difficult to dissolve.
It is recommended to conduct a small-scale solubility test with the chosen vehicle before preparing a large batch for the study. The final formulation should be a homogenous solution or a fine, uniform suspension.
This compound Signaling Pathway
As a positive allosteric modulator of mGluR5, this compound enhances the receptor's response to glutamate. The canonical signaling pathway for mGluR5 involves its coupling to Gq/11 proteins. Upon activation, this initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Downstream of this, studies have shown that this compound can increase the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB) in the hippocampus and prefrontal cortex.
Dosage for Rodent Behavioral Studies
The effective dose of this compound in rodent behavioral studies varies depending on the species and the specific behavioral paradigm. The following tables summarize reported effective dosages. All administrations are intraperitoneal (i.p.).
Table 1: this compound Dosage in Rat Behavioral Studies
| Behavioral Assay | Species | Dosage Range (mg/kg, i.p.) | Notes |
| Conditioned Avoidance Response (CAR) | Rat | 30 - 100 | A dose of 100 mg/kg was shown to attenuate CAR behavior. |
| Novel Object Recognition (NOR) | Rat | 1 | A minimal effective dose of 1 mg/kg was found to increase novel object recognition. |
| Five-Choice Serial Reaction Time Test | Rat | 10 | A minimal effective dose of 10 mg/kg reduced impulsivity. |
| Barnes Maze | Rat | 30 | A dose of 30 mg/kg administered for 3 days enhanced performance in ethanol-withdrawn rats, indicating an improvement in cognitive flexibility. |
| PCP-Induced Hyperlocomotion | Rat | 100 | While some studies showed a reduction in PCP-induced hyperlocomotion at 100 mg/kg, others reported a failure to reduce it, suggesting the effect may be model-dependent. |
Table 2: this compound Dosage in Mouse Behavioral Studies
| Behavioral Assay | Species | Dosage Range (mg/kg, i.p.) | Notes |
| Apomorphine-Induced Climbing | Mouse | 100 | A minimal effective dose of 100 mg/kg decreased apomorphine-induced climbing. |
| Psychostimulant-Induced Locomotion | Mouse | 100 | Blocked phencyclidine (PCP), apomorphine, and amphetamine-induced locomotor activities at 100 mg/kg. |
Experimental Protocols
Detailed methodologies for key behavioral experiments are provided below.
Conditioned Avoidance Response (CAR) in Rats
This test is used to screen for antipsychotic-like activity.
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or tone, and an unconditioned stimulus (US), the footshock, are presented.
Procedure:
-
Habituation: Place the rat in the shuttle box for a 5-10 minute habituation period with no stimuli.
-
Training:
-
A trial begins with the presentation of the CS (e.g., a light) for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial ends.
-
If the rat does not move, the US (e.g., a 0.5 mA footshock) is delivered for a set duration (e.g., 5 seconds) concurrently with the CS.
-
If the rat moves to the other compartment during the US, it is recorded as an escape response.
-
If the rat fails to move, it is recorded as an escape failure.
-
The inter-trial interval (ITI) is typically varied (e.g., 30-60 seconds).
-
Training continues until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
-
-
Testing:
-
Administer this compound or vehicle i.p. at the desired pretreatment time (e.g., 30-60 minutes) before the test session.
-
Conduct a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
Data Analysis: A significant reduction in the number of avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.
PCP-Induced Hyperlocomotion in Mice
This model is used to assess the potential of compounds to mitigate psychosis-like symptoms.
Apparatus: An open-field arena equipped with automated photobeam tracking or a video tracking system to measure locomotor activity.
Procedure:
-
Habituation: Place the mice in the open-field arena for a 30-60 minute habituation period.
-
Drug Administration:
-
Administer this compound or vehicle i.p. at the desired pretreatment time (e.g., 30-60 minutes) before the PCP injection.
-
Administer phencyclidine (PCP) (e.g., 3-10 mg/kg, s.c. or i.p.) or saline.
-
-
Testing: Immediately place the mice back into the open-field arena and record locomotor activity for a set duration (e.g., 60-120 minutes).
-
Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks. A significant reduction in PCP-induced hyperlocomotion in the this compound treated group compared to the PCP-only group suggests antipsychotic-like potential.
Novel Object Recognition (NOR) in Rats
This task assesses recognition memory.
Apparatus: An open-field arena and a set of distinct objects that the rat cannot displace.
Procedure:
-
Habituation: Allow the rat to explore the empty open-field arena for 5-10 minutes for 2-3 days prior to testing.
-
Familiarization Phase (Trial 1):
-
Place two identical objects in the arena.
-
Place the rat in the arena and allow it to explore for a set duration (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the nose being within 2 cm of the object and oriented towards it.
-
-
Retention Interval: Return the rat to its home cage for a specific delay period (e.g., 1 hour to 24 hours).
-
Test Phase (Trial 2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for a set duration (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Conclusion
This compound is a valuable research tool for investigating the role of mGluR5 in various CNS functions and disorders. The information provided in these application notes offers a starting point for designing and conducting rodent behavioral studies with this compound. Researchers should carefully consider the specific goals of their study to select the appropriate behavioral paradigm and dosage regimen. Further optimization of dosages and protocols may be necessary depending on the specific experimental conditions and animal strain used.
References
Application Notes and Protocols for Intraperitoneal Administration of (R)-ADX-47273 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of (R)-ADX-47273 in mice, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). This document outlines the mechanism of action, vehicle preparation, administration procedures, and protocols for assessing the antipsychotic-like and pro-cognitive effects of this compound in established mouse models.
Introduction to this compound
This compound is a research chemical that enhances the response of mGluR5 to its endogenous ligand, glutamate.[1] By binding to an allosteric site on the receptor, it potentiates receptor signaling, making it a valuable tool for studying the therapeutic potential of mGluR5 modulation in various central nervous system (CNS) disorders. Preclinical studies have demonstrated its efficacy in models of psychosis and cognitive impairment.[1][2]
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of mGluR5, meaning it does not activate the receptor directly but enhances the receptor's response to glutamate.[1] The binding of this compound to mGluR5 potentiates the Gq-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events initiate downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB), which are crucial for synaptic plasticity and gene expression.[1]
Quantitative Data Summary
The following tables summarize the effective doses of this compound administered intraperitoneally in mice for various behavioral and molecular readouts.
Table 1: Antipsychotic-Like Activity of this compound in Mice
| Behavioral Assay | Mouse Strain | Apomorphine Dose | This compound Dose (i.p.) | Effect | Reference |
| Apomorphine-Induced Climbing | Not Specified | 1.0 mg/kg s.c. | 100 mg/kg | Decreased climbing behavior | |
| Amphetamine-Induced Locomotor Activity | Not Specified | Not Specified | 100 mg/kg | Blocked hyperlocomotion | |
| Phencyclidine (PCP)-Induced Locomotor Activity | Not Specified | Not Specified | 100 mg/kg | Blocked hyperlocomotion |
Table 2: Pro-Cognitive Effects of this compound in Mice and Rats
| Behavioral Assay | Animal Model | This compound Dose (i.p.) | Effect | Reference |
| Novel Object Recognition | Rat | 1 mg/kg | Increased novel object recognition | |
| Morris Water Maze | Mouse | Not Specified | Enhanced reversal learning |
Table 3: In Vivo Target Engagement of this compound in Rats
| Molecular Readout | Brain Region | This compound Dose (i.p.) | Effect | Reference |
| ERK Phosphorylation | Hippocampus & Prefrontal Cortex | 1 and 10 mg/kg | Increased phosphorylation | |
| CREB Phosphorylation | Hippocampus & Prefrontal Cortex | 1 and 10 mg/kg | Increased phosphorylation |
Experimental Protocols
Preparation of this compound for Intraperitoneal Administration
Due to the limited aqueous solubility of this compound, a suitable vehicle is required for in vivo administration. A common approach for compounds with similar properties is to use a multi-component vehicle system.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Initial Solubilization: Dissolve the this compound powder in a small volume of DMSO. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of the compound in 1 mL of DMSO. Vortex thoroughly until the compound is fully dissolved. Gentle warming or sonication may aid in dissolution.
-
Vehicle Preparation: In a separate sterile tube, prepare the final vehicle by mixing PEG400 and saline. A common ratio is 10% DMSO, 40% PEG400, and 50% saline.
-
Final Formulation: Slowly add the this compound/DMSO stock solution to the PEG400/saline mixture while vortexing to ensure a homogenous suspension. The final concentration of DMSO in the injection solution should be kept as low as possible (ideally ≤10%) to minimize potential toxicity.
-
Storage: Prepare the formulation fresh on the day of the experiment. If short-term storage is necessary, keep the solution at 4°C and protect it from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.
Intraperitoneal (i.p.) Injection Protocol in Mice
This protocol describes the standard procedure for administering substances into the peritoneal cavity of a mouse.
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Appropriate animal restraint device (optional)
Procedure:
-
Animal Handling: Gently restrain the mouse using a standard scruffing technique to expose the abdomen.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Sterilization: Clean the injection site with a 70% ethanol wipe.
-
Injection: Insert the needle at a 15-20 degree angle with the bevel facing up. The needle should penetrate the skin and the abdominal wall.
-
Aspiration: Gently pull back the plunger to ensure that no blood or urine is aspirated, which would indicate incorrect needle placement.
-
Administration: If no fluid is aspirated, inject the solution smoothly and steadily. The maximum recommended injection volume for a mouse is 10 mL/kg of body weight.
-
Withdrawal: Withdraw the needle and return the mouse to its home cage.
-
Monitoring: Observe the mouse for a few minutes post-injection for any signs of distress or adverse reactions.
Apomorphine-Induced Climbing Test
This test is a widely used preclinical model to assess the antipsychotic potential of a compound by measuring its ability to antagonize the climbing behavior induced by the dopamine receptor agonist, apomorphine.
Materials:
-
Cylindrical wire mesh cages (e.g., 10 cm diameter, 15 cm high)
-
Apomorphine hydrochloride solution (in saline)
-
Prepared this compound solution or vehicle
-
Stopwatch or automated tracking system
Procedure:
-
Acclimation: Place individual mice in the wire mesh cages and allow them to acclimate for at least 30 minutes before the start of the experiment.
-
Pre-treatment: Administer this compound or vehicle via i.p. injection at the desired doses. The pre-treatment time can vary but is typically 30-60 minutes.
-
Apomorphine Administration: Inject apomorphine subcutaneously (s.c.) at a dose known to induce climbing behavior (e.g., 1.0 mg/kg).
-
Observation Period: Immediately after apomorphine injection, begin a 20-30 minute observation period.
-
Scoring: Record the total time the mouse spends climbing (all four paws on the wire mesh). This can be done manually with a stopwatch or using an automated video-tracking system.
-
Data Analysis: Compare the climbing time between the vehicle-treated and this compound-treated groups. A significant reduction in climbing time in the drug-treated group indicates potential antipsychotic-like activity.
Novel Object Recognition (NOR) Test
The NOR test is used to evaluate a mouse's recognition memory, a form of declarative memory that is often impaired in cognitive disorders. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open-field arena (e.g., 40 cm x 40 cm x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal objects) that are of similar size but different in shape and texture. The objects should be heavy enough that the mice cannot move them.
-
Video recording and analysis software (optional, but recommended for accurate scoring)
-
70% ethanol for cleaning
Procedure:
-
Habituation (Day 1):
-
Place each mouse individually into the empty open-field arena for 5-10 minutes to allow for habituation to the new environment.
-
Return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.
-
-
Training/Familiarization Phase (Day 2):
-
Place two identical objects in the arena, typically in two opposite corners.
-
Place the mouse in the arena, equidistant from the two objects, and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Record the time the mouse spends exploring each object (sniffing or touching the object with its nose).
-
Return the mouse to its home cage.
-
-
Test Phase (Day 2, after a retention interval):
-
After a specific retention interval (e.g., 1 hour or 24 hours), place the mouse back into the same arena.
-
One of the familiar objects is replaced with a novel object. The position of the familiar object should be counterbalanced across animals.
-
Allow the mouse to explore the objects for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
-
Data Analysis:
-
Calculate the total exploration time (Tf + Tn).
-
Calculate a discrimination index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf).
-
A positive DI indicates that the mouse spent more time exploring the novel object, suggesting it remembers the familiar one. Compare the DI between the vehicle and this compound-treated groups. An increase in the DI in the drug-treated group suggests an enhancement of recognition memory.
-
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for the intraperitoneal administration of this compound in mice and the subsequent evaluation of its antipsychotic-like and pro-cognitive effects. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for researchers, scientists, and drug development professionals investigating the therapeutic potential of mGluR5 positive allosteric modulators.
References
- 1. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Preparing (R)-ADX-47273 for In Vivo Administration: Application Notes and Protocols
(R)-ADX-47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It has demonstrated efficacy in preclinical models of psychosis and cognitive deficits, making it a valuable tool for neuroscience research.[1][4] This document provides detailed application notes and protocols for the preparation and in vivo administration of this compound to aid researchers, scientists, and drug development professionals in their studies.
Physicochemical Properties and Solubility
Proper preparation of this compound for in vivo administration is critical for ensuring accurate and reproducible experimental outcomes. The compound is a white to off-white solid powder. Its solubility is a key consideration for formulation.
| Solvent | Solubility | Notes |
| DMSO | ≥ 100 mg/mL | Hygroscopic; use newly opened DMSO for best results. Ultrasonic assistance may be needed. |
| Corn oil | Soluble (with DMSO co-solvent) | A common vehicle for oral or intraperitoneal administration. |
| Saline (with co-solvents) | Soluble (with DMSO and SBE-β-CD) | Suitable for various routes of administration. |
Storage: this compound powder should be stored at -20°C for up to 3 years. In solvent, it should be stored at -80°C for up to 2 years or -20°C for up to 1 year.
In Vivo Administration Protocols
The following protocols are based on methods reported in preclinical studies. Researchers should optimize these protocols based on their specific experimental needs and animal models.
Protocol 1: Intraperitoneal (i.p.) Administration in Rodents
This protocol is suitable for studies investigating the antipsychotic-like and pro-cognitive effects of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes and needles
Procedure:
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if necessary.
-
-
Prepare Final Formulation:
-
For a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Vortex the mixture vigorously to create a uniform suspension.
-
-
Administration:
-
Administer the formulation via intraperitoneal injection.
-
The volume of injection should be calculated based on the animal's body weight and the desired dose. For example, for a 10 mg/kg dose in a 25g mouse, the injection volume would be 100 µL.
-
Dosage Information from Preclinical Studies:
| Animal Model | Effect | Minimal Effective Dose (MED) / Effective Dose | Route of Administration | Reference |
| Rat | Conditioned avoidance responding | 30 mg/kg | i.p. | |
| Mouse | Apomorphine-induced climbing | 100 mg/kg | i.p. | |
| Mouse | Phencyclidine, apomorphine, and amphetamine-induced locomotor activities | 100 mg/kg | i.p. | |
| Rat | Novel object recognition | 1 mg/kg | i.p. | |
| Rat | Impulsivity in five-choice serial reaction time test | 10 mg/kg | i.p. | |
| Rat | Attenuation of deficits in cognitive flexibility | 30 mg/kg | i.p. |
Protocol 2: Formulation with Solubilizing Agents
For routes of administration where an oily vehicle is not suitable, a formulation with a solubilizing agent like SBE-β-CD can be used.
Materials:
-
This compound powder
-
DMSO
-
20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
-
Prepare Final Formulation:
-
For a final formulation with 10% DMSO, add 1 part of the DMSO stock solution to 9 parts of 20% SBE-β-CD in saline.
-
Vortex thoroughly to ensure a clear solution. This protocol can achieve a solubility of ≥ 2.5 mg/mL.
-
-
Administration:
-
This formulation is suitable for various routes, including intraperitoneal and potentially intravenous administration, though further validation for the latter is recommended.
-
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of mGluR5, meaning it enhances the receptor's response to its endogenous ligand, glutamate. This modulation leads to the potentiation of N-methyl-D-aspartate (NMDA) receptor function. In vivo, administration of this compound has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB) in the hippocampus and prefrontal cortex.
Caption: Simplified signaling pathway of mGluR5 potentiation by this compound.
Experimental Workflow for In Vivo Studies
A typical workflow for an in vivo study using this compound is outlined below.
Caption: General experimental workflow for in vivo studies with this compound.
Concluding Remarks
The successful in vivo application of this compound relies on careful preparation and administration. The protocols and data presented here provide a comprehensive guide for researchers. It is essential to consider the specific aims of the study, the animal model being used, and the desired pharmacokinetic profile when choosing a formulation and administration route. As with any experimental procedure, pilot studies to determine the optimal dose and vehicle for a particular model are highly recommended.
References
- 1. researchgate.net [researchgate.net]
- 2. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-ADX-47273 Cell-Based Assay in HEK293 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-ADX-47273 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] mGluR5 is a G protein-coupled receptor (GPCR) widely expressed in the central nervous system and is a promising therapeutic target for various neurological and psychiatric disorders. As a PAM, this compound does not activate the receptor directly but enhances the response of the receptor to its endogenous ligand, glutamate. This document provides detailed protocols for a cell-based assay to characterize the activity of this compound in HEK293 cells stably expressing mGluR5, focusing on the intracellular calcium mobilization assay.
Data Presentation
The following table summarizes the quantitative data for this compound in a functional cell-based assay.
| Compound | Assay Type | Cell Line | Orthosteric Agonist | Potency (EC₅₀) | Reference |
| This compound | Fluorometric Calcium Assay | HEK293 cells expressing rat mGluR5 | Glutamate (threshold concentration) | 170 nM |
Signaling Pathway
mGluR5 is a Gq-coupled GPCR. Upon binding of an orthosteric agonist like glutamate, the receptor undergoes a conformational change, activating the Gq protein. This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺). As a positive allosteric modulator, this compound binds to a topographically distinct site on the mGluR5 receptor, enhancing the signaling cascade initiated by the orthosteric agonist.[3][4]
Experimental Protocols
General Cell Culture of HEK293 Cells
HEK293 cells are a robust cell line for heterologous expression of GPCRs.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: Passage cells every 2-3 days or when they reach 80-90% confluency. Use a suitable dissociation reagent like TrypLE or Trypsin-EDTA.
Intracellular Calcium Mobilization Assay
This assay measures the potentiation of glutamate-induced intracellular calcium release by this compound in HEK293 cells stably expressing mGluR5.
Materials:
-
HEK293 cells stably expressing rat or human mGluR5
-
Culture Medium (as described above)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
This compound
-
Glutamate (or another mGluR5 agonist like DHPG)
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FlexStation, FLIPR)
Protocol:
-
Cell Plating:
-
Harvest and count the HEK293-mGluR5 cells.
-
Seed the cells into black-walled, clear-bottom microplates at a density of 20,000-80,000 cells per well.
-
Incubate the plates overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a dye loading solution containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the cell plate.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare a stock solution of glutamate in Assay Buffer. A submaximal (EC₂₀) concentration of the agonist is typically used to observe potentiation.
-
-
Fluorescence Measurement:
-
Place the dye-loaded cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
The instrument will then perform a two-addition sequence:
-
First Addition: Add the various concentrations of this compound to the wells. Monitor fluorescence for a short period to detect any intrinsic agonist activity.
-
Second Addition: Add the EC₂₀ concentration of glutamate to all wells.
-
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis:
-
The fluorescence signal is typically measured as the peak response or the area under the curve (AUC) following the addition of the agonist.
-
Normalize the data to the response of the agonist in the absence of the PAM (vehicle control).
-
Plot the normalized response against the concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration of this compound that produces 50% of its maximal potentiation) and the maximum potentiation effect.
References
Application Notes and Protocols: Utilizing (R)-ADX-47273 in Primary Astrocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ADX-47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a non-competitive enhancer of glutamate signaling, it offers a nuanced approach to modulating glutamatergic neurotransmission, a pathway implicated in numerous neurological and psychiatric disorders. Astrocytes, the most abundant glial cells in the central nervous system, express mGluR5 and play a critical role in synaptic function, glutamate homeostasis, and neuroinflammation. The application of this compound in primary astrocyte cultures provides a valuable in vitro model to investigate the therapeutic potential and cellular mechanisms of mGluR5 modulation in these crucial glial cells.
These application notes provide detailed protocols for the use of this compound in primary astrocyte cultures, focusing on key experimental readouts such as intracellular calcium mobilization and ERK phosphorylation.
Data Presentation
The following tables summarize representative quantitative data for the effects of a selective mGluR5 PAM, such as this compound, in primary astrocyte cultures.
Table 1: Dose-Dependent Potentiation of Glutamate-Induced Calcium Influx by a Representative mGluR5 PAM
| Concentration of mGluR5 PAM (nM) | Glutamate EC₅₀ (nM) | Fold Shift in Glutamate Potency |
| 0 (Vehicle) | 5000 | 1.0 |
| 10 | 2500 | 2.0 |
| 100 | 1000 | 5.0 |
| 1000 | 400 | 12.5 |
| 10000 | 200 | 25.0 |
Note: This table presents illustrative data. The exact values may vary depending on the specific experimental conditions, such as the source of primary astrocytes and the concentration of the orthosteric agonist used.
Table 2: Dose-Dependent Effect of a Representative mGluR5 PAM on ERK Phosphorylation
| Concentration of mGluR5 PAM (nM) | Fold Increase in p-ERK/Total ERK Ratio |
| 0 (Vehicle) | 1.0 |
| 10 | 1.5 |
| 100 | 3.2 |
| 1000 | 5.8 |
| 10000 | 6.1 |
Note: This table provides representative data. The magnitude of ERK phosphorylation can be influenced by the duration of treatment and the basal activity of the signaling pathway in the cultured astrocytes.
Signaling Pathways and Experimental Workflow
mGluR5 Signaling Cascade in Astrocytes
The binding of glutamate to mGluR5, potentiated by this compound, initiates a canonical Gq-coupled protein signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. The elevated cytosolic calcium and DAG together activate protein kinase C (PKC). A key downstream consequence of mGluR5 activation is the stimulation of the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).
Caption: mGluR5 signaling cascade in astrocytes.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the general workflow for characterizing the effects of this compound in primary astrocyte cultures.
Caption: General experimental workflow.
Experimental Protocols
Protocol 1: Primary Astrocyte Culture from Neonatal Mouse Pups
Materials:
-
Neonatal mouse pups (P1-P3)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, L-glutamine, and sodium pyruvate
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Hanks' Balanced Salt Solution (HBSS), Ca²⁺/Mg²⁺-free
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-lysine coated T75 flasks and culture plates
-
Sterile dissection tools
-
70 µm cell strainer
Procedure:
-
Preparation: Coat T75 flasks with poly-D-lysine according to the manufacturer's instructions. Prepare complete astrocyte growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Dissection: Euthanize neonatal pups in accordance with approved animal protocols. Dissect the cortices in ice-cold HBSS. Carefully remove the meninges.
-
Dissociation: Mince the cortical tissue and transfer to a tube containing 0.25% Trypsin-EDTA and a small amount of DNase I. Incubate at 37°C for 15-20 minutes with gentle agitation.
-
Trituration: Stop the trypsinization by adding an equal volume of complete astrocyte growth medium. Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
Plating: Pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in complete astrocyte growth medium and plate into poly-D-lysine coated T75 flasks.
-
Culture and Purification: Incubate the cells at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days. After 7-10 days, when the culture is confluent, purify the astrocytes by shaking the flasks on an orbital shaker at 200 rpm for 18-24 hours at 37°C to remove microglia and oligodendrocytes.
-
Subculture: After purification, aspirate the medium, wash with PBS, and detach the astrocytes using Trypsin-EDTA. Resuspend the cells in complete astrocyte growth medium and plate them onto appropriate culture plates for subsequent experiments.
Protocol 2: Intracellular Calcium Mobilization Assay
Materials:
-
Primary astrocytes cultured in black-walled, clear-bottom 96-well plates
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺ (HBSS)
-
This compound
-
Glutamate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed primary astrocytes into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS. Aspirate the culture medium from the wells and add the loading buffer. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
Wash: Gently wash the cells twice with HBSS to remove excess dye. Leave a final volume of buffer in each well.
-
Compound Addition: Prepare serial dilutions of this compound in HBSS. Add the desired concentrations of this compound to the wells and incubate for 10-15 minutes at room temperature.
-
Measurement: Place the plate in a fluorescence plate reader. Set the reader to record fluorescence intensity (e.g., excitation at 488 nm, emission at 520 nm) over time. Establish a baseline reading for 10-20 seconds.
-
Glutamate Stimulation: Using the plate reader's injector, add a submaximal concentration of glutamate (e.g., EC₂₀) to the wells and continue recording the fluorescence for at least 60-120 seconds to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence from baseline to the peak response. Plot the dose-response curve of this compound potentiation and determine the EC₅₀ value.
Protocol 3: Western Blot for ERK Phosphorylation
Materials:
-
Primary astrocytes cultured in 6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture primary astrocytes in 6-well plates until they reach 80-90% confluency. Serum-starve the cells for 4-6 hours prior to treatment. Treat the cells with varying concentrations of this compound for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Perform densitometric analysis of the bands. Express the level of ERK phosphorylation as the ratio of the phospho-ERK signal to the total ERK signal.
Optimal Concentration of (R)-ADX-47273 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of (R)-ADX-47273, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5), for in vitro research applications.
This compound is a valuable tool for investigating the physiological and pathological roles of mGluR5. As a PAM, it does not activate the receptor directly but enhances its response to the endogenous agonist, glutamate.[1] This property makes it a more physiologically relevant tool compared to orthosteric agonists. The optimal concentration of this compound for in vitro studies is critical for obtaining reliable and reproducible data. This document outlines the recommended concentration ranges based on published data and provides detailed protocols for key in vitro assays.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from in vitro studies. The effective concentration for potentiating the glutamate response is typically in the nanomolar range.
| Parameter | Cell Type | Agonist (Glutamate) Concentration | Value | Reference |
| EC50 (Potentiation) | HEK293 cells expressing rat mGluR5 | 50 nM | 170 nM | [2][3] |
| EC50 (Potentiation) | Primary astrocyte cultures | 300 nM | 230 nM | [2] |
| Fold Shift | HEK293 cells expressing rat mGluR5 | 50 nM | 9-fold at 1 µM | [4] |
| Ki (vs. [3H]MPEP) | HEK cell membranes with rat mGluR5 | N/A | 4.3 µM |
Note: The EC50 value represents the concentration of this compound that produces 50% of its maximal potentiation of the glutamate response. The optimal concentration for a specific experiment will depend on the cell type, the concentration of glutamate present, and the specific endpoint being measured. A concentration range of 100 nM to 1 µM is a common starting point for most cell-based assays.
mGluR5 Signaling Pathway
Activation of mGluR5 by glutamate, and its potentiation by this compound, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of this, the extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways can be activated, leading to changes in gene expression and synaptic plasticity.
References
- 1. ADX-47273 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (R)-ADX-47273 Solubilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization of (R)-ADX-47273, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5)[1][2][3][4]. Accurate preparation of this compound solutions is critical for ensuring experimental reproducibility and obtaining reliable results in preclinical research and drug development.
Data Presentation: Solubility of this compound
The following table summarizes the reported solubility of this compound in dimethyl sulfoxide (DMSO) and ethanol.
| Solvent | Reported Solubility (mg/mL) | Molar Concentration (mM) | Notes | Source(s) |
| DMSO | 100 | 270.74 | Ultrasonic assistance is recommended. Use of freshly opened, non-hygroscopic DMSO is crucial as moisture can impact solubility. | [1] |
| DMSO | 73 | 197.63 | - | |
| DMSO | 2 | Clear solution | - | |
| Ethanol | 29 | 78.51 | - |
Note: The molecular weight of this compound is 369.36 g/mol . Solubility can be influenced by factors such as the purity of the compound, the quality of the solvent, temperature, and the presence of moisture. It is advisable to perform small-scale solubility tests before preparing larger stock solutions.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Ultrasonic water bath
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of the compound.
-
Adding Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial. For a 100 mg/mL solution, add 1 mL of DMSO.
-
Facilitating Dissolution:
-
Vortex the mixture for 30-60 seconds to initially disperse the powder.
-
Place the vial in an ultrasonic water bath and sonicate until the solution becomes clear and all solid particles have dissolved. The duration of sonication may vary depending on the volume and concentration. Visually inspect the solution against a light source to ensure complete dissolution.
-
-
Storage: Once dissolved, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Manufacturer recommendations suggest storage at -20°C for up to one year and at -80°C for up to two years.
Protocol 2: Preparation of an this compound Stock Solution in Ethanol
This protocol outlines the preparation of a 29 mg/mL stock solution of this compound in ethanol.
Materials:
-
This compound powder
-
Absolute ethanol (≥99.5% purity)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile vial. For instance, to prepare 1 mL of a 29 mg/mL solution, weigh 29 mg of the compound.
-
Adding Solvent: Add the calculated volume of absolute ethanol to the vial. For a 29 mg/mL solution, add 1 mL of ethanol.
-
Dissolution:
-
Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles. If necessary, gentle warming in a water bath (not exceeding 37°C) can be applied to aid dissolution, followed by further vortexing.
-
-
Storage: Aliquot the resulting stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C.
Visualizations
Caption: Experimental workflows for solubilizing this compound in DMSO and ethanol.
This compound acts as a positive allosteric modulator of the mGluR5 receptor. This modulation enhances the receptor's response to its endogenous ligand, glutamate. The activation of mGluR5 can lead to the downstream phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB), which are key components of signal transduction pathways involved in synaptic plasticity and cognitive function.
References
Application Notes and Protocols for (R)-ADX-47273 Solutions: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ADX-47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). As a research pharmaceutical, it has demonstrated nootropic and antipsychotic effects in preclinical studies, making it a valuable tool for investigating the role of mGluR5 in various neurological and psychiatric disorders. Ensuring the stability and integrity of this compound solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed information on the long-term storage, stability, and handling of this compound solutions, along with protocols for stability assessment.
Chemical Properties
| Property | Value |
| Chemical Name | (4-Fluorophenyl)[(3R)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-piperidinyl]methanone |
| Molecular Formula | C₂₀H₁₇F₂N₃O₂ |
| Molecular Weight | 369.36 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Long-Term Storage and Stability of this compound
Proper storage is essential to prevent the degradation of this compound. The stability of the compound is dependent on the storage conditions, whether it is in solid form or in solution.
Solid Form
The solid (powder) form of this compound is relatively stable. For optimal long-term storage, it is recommended to store the solid compound under the following conditions:
| Storage Temperature | Recommended Duration |
| -20°C | Up to 3 years |
| 4°C | Up to 2 years |
To prevent hydration, the solid compound should be kept in a desiccated environment.
Solution Form
This compound is most commonly dissolved in dimethyl sulfoxide (DMSO) for in vitro and in vivo studies. Once in solution, the stability of the compound is more limited. It is crucial to adhere to the following storage recommendations for stock solutions:
| Storage Temperature | Recommended Duration |
| -80°C | Up to 2 years[1][2] |
| -20°C | Up to 1 year[1][2] |
Important Considerations for Solutions:
-
Aliquotting: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is highly recommended to aliquot the stock solution into single-use vials before freezing.
-
Hygroscopicity of DMSO: DMSO is hygroscopic and can absorb moisture from the air, which may affect the stability of the dissolved compound. Use fresh, high-quality DMSO and keep vials tightly sealed.
-
Working Solutions: For in vivo experiments, it is best practice to prepare fresh working solutions daily from a frozen stock. If a co-solvent like corn oil is used, the solution should be prepared immediately before use.
While specific quantitative data on the degradation of this compound in solution over time is not extensively published, general studies on the stability of small molecules in DMSO at room temperature show a significant decrease in compound integrity over several months. Therefore, adhering to the recommended frozen storage conditions is critical.
Signaling Pathway of mGluR5 and Modulation by this compound
This compound acts as a positive allosteric modulator of mGluR5. It does not activate the receptor directly but potentiates the receptor's response to the endogenous ligand, glutamate. The binding of glutamate to mGluR5 activates the Gq alpha subunit of the associated G-protein (Gαq/11). This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling cascades modulate downstream cellular processes and the activity of other receptors, such as the NMDA receptor.
Caption: mGluR5 signaling pathway modulated by this compound.
Experimental Protocols
The following protocols are provided as a general guideline for preparing solutions and assessing the stability of this compound.
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the vial containing solid this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.6936 mg.
-
Transfer the weighed compound to a sterile vial.
-
Add the calculated volume of DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use vials for storage at -80°C or -20°C.
Caption: Workflow for preparing this compound stock solution.
Protocol for Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of this compound solutions using High-Performance Liquid Chromatography (HPLC). A validated stability-indicating method is crucial for this analysis.
Objective: To quantify the concentration of this compound over time under specific storage conditions and to detect the formation of any degradation products.
Materials and Equipment:
-
This compound solution to be tested
-
This compound reference standard
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, buffer)
-
Calibrated micropipettes
-
HPLC vials
Procedure:
-
Method Development and Validation (Initial Step): Develop and validate an HPLC method that can separate this compound from potential degradation products and impurities. This typically involves forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to generate degradation products and ensure the method is specific.
-
Initial Sample Analysis (Time 0):
-
Prepare a known concentration of the this compound solution to be tested.
-
Inject the solution into the HPLC system and record the chromatogram.
-
Determine the initial peak area of this compound. This will serve as the 100% reference point.
-
-
Sample Storage:
-
Store aliquots of the test solution under the desired conditions (e.g., -20°C, 4°C, room temperature). Protect from light if necessary.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve a stored aliquot.
-
Allow the sample to equilibrate to room temperature.
-
Inject the sample into the HPLC system and record the chromatogram.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (Time 0) measurement.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Caption: Workflow for HPLC-based stability assessment.
Conclusion
The stability of this compound solutions is paramount for the integrity of research outcomes. By adhering to the recommended storage conditions, particularly storing DMSO stock solutions in single-use aliquots at -80°C, researchers can minimize degradation and ensure the reliability of their experiments. For critical applications, it is advisable to perform in-house stability assessments using a validated analytical method such as HPLC to confirm the concentration and purity of the compound over its intended period of use.
References
Application Notes and Protocols for Assessing (R)-ADX-47273 Activity in Neuronal Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-ADX-47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] mGluR5 is a G-protein coupled receptor widely expressed in the central nervous system and plays a critical role in modulating synaptic plasticity, learning, and memory.[4] Upon activation by glutamate, mGluR5 initiates intracellular signaling cascades, primarily through Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[5] This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC). Downstream of these events, the extracellular signal-regulated kinase (ERK) and cAMP-responsive element-binding protein (CREB) signaling pathways are activated, playing a role in long-term changes in gene expression and neuronal function.
As a PAM, this compound does not activate mGluR5 directly but enhances the receptor's response to the endogenous agonist, glutamate. This modulatory activity makes it a valuable tool for studying the physiological roles of mGluR5 and a potential therapeutic agent for neurological and psychiatric disorders, including schizophrenia. These application notes provide detailed protocols for assessing the activity of this compound in primary neuronal cultures, focusing on key functional readouts such as intracellular calcium mobilization and the phosphorylation of downstream signaling proteins.
Data Presentation
The following tables summarize expected quantitative data from the described experimental protocols. These values are representative and may vary depending on the specific experimental conditions and neuronal culture preparation.
Table 1: Potentiation of Glutamate-Induced Calcium Mobilization by this compound in Primary Cortical Neurons.
| Agonist | This compound Concentration | EC50 of Glutamate | Fold Shift in EC50 |
| Glutamate | Vehicle (0.1% DMSO) | 10 µM | 1 |
| Glutamate | 1 µM | 2.5 µM | 4 |
| Glutamate | 10 µM | 0.8 µM | 12.5 |
Table 2: Effect of this compound on ERK and CREB Phosphorylation in Primary Hippocampal Neurons.
| Treatment (30 min) | p-ERK / Total ERK (Fold Change vs. Vehicle) | p-CREB / Total CREB (Fold Change vs. Vehicle) |
| Vehicle (0.1% DMSO) | 1.0 | 1.0 |
| Glutamate (10 µM) | 2.5 ± 0.3 | 2.1 ± 0.2 |
| This compound (10 µM) | 1.2 ± 0.1 | 1.1 ± 0.1 |
| Glutamate (10 µM) + this compound (10 µM) | 4.8 ± 0.5 | 4.2 ± 0.4 |
Signaling Pathway and Experimental Workflow
Caption: mGluR5 signaling pathway modulated by this compound.
Caption: Experimental workflow for assessing this compound activity.
Experimental Protocols
Preparation of Primary Cortical Neuron Cultures
This protocol is adapted from established methods for isolating and culturing primary cortical neurons from embryonic rodents.
Materials:
-
Timed-pregnant mouse (E18) or rat (E18)
-
Hank's Balanced Salt Solution (HBSS), ice-cold
-
Papain or Trypsin solution
-
Trypsin inhibitor (if using trypsin)
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-L-lysine or Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
Culture plates or coverslips
Procedure:
-
Coating Culture Surfaces:
-
Coat culture plates or coverslips with Poly-L-lysine (100 µg/mL in sterile water) overnight at 37°C or for 1-2 hours at room temperature.
-
Wash three times with sterile water and allow to dry completely.
-
For enhanced attachment and neuronal health, subsequently coat with laminin (5 µg/mL in HBSS) for at least 2 hours at 37°C. Aspirate the laminin solution immediately before plating the cells.
-
-
Dissection and Dissociation:
-
Euthanize the pregnant dam according to approved animal welfare protocols.
-
Aseptically remove the embryos and place them in ice-cold HBSS.
-
Under a dissecting microscope, remove the brains and dissect the cortices.
-
Carefully peel off the meninges.
-
Mince the cortical tissue into small pieces.
-
Transfer the tissue to a tube containing a papain solution (e.g., 20 units/mL) and incubate at 37°C for 20-30 minutes with gentle agitation every 5 minutes.
-
Stop the digestion by adding an equal volume of media containing a trypsin inhibitor or serum.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) onto the pre-coated culture surfaces in supplemented Neurobasal medium.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed medium.
-
Subsequently, change half of the medium every 3-4 days. Neurons are typically ready for experimental use after 7-14 days in vitro (DIV).
-
Calcium Imaging Assay
This protocol describes the measurement of intracellular calcium ([Ca2+]i) transients in response to glutamate and its potentiation by this compound.
Materials:
-
Primary neuronal cultures on glass coverslips (7-14 DIV)
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Glutamate stock solution
-
This compound stock solution
-
Fluorescence microscope equipped with an appropriate filter set and a fast-acquisition camera
Procedure:
-
Dye Loading:
-
Prepare a loading buffer by diluting Fluo-4 AM or Fura-2 AM to a final concentration of 2-5 µM in HBSS. Add a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium from the coverslips and wash once with HBSS.
-
Incubate the neurons in the loading buffer for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes at room temperature.
-
-
Image Acquisition:
-
Mount the coverslip in an imaging chamber on the microscope stage and perfuse with HBSS.
-
Acquire a stable baseline fluorescence for 1-2 minutes.
-
Apply a sub-maximal concentration of glutamate to elicit a calcium response.
-
After the signal returns to baseline, perfuse with HBSS containing the desired concentration of this compound for 5-10 minutes.
-
Re-apply the same concentration of glutamate in the continued presence of this compound and record the fluorescence signal.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Measure the change in fluorescence intensity over time.
-
Quantify the peak amplitude of the calcium response in the absence and presence of this compound.
-
To determine the EC50 fold-shift, generate concentration-response curves for glutamate with and without a fixed concentration of this compound.
-
Western Blotting for p-ERK and p-CREB
This protocol details the detection of changes in the phosphorylation status of ERK1/2 and CREB following neuronal stimulation.
Materials:
-
Primary neuronal cultures in multi-well plates (7-14 DIV)
-
Glutamate and this compound
-
Radioimmunoprecipitation assay (RIPA) buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-CREB (Ser133), anti-total-CREB, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat the neuronal cultures with vehicle, glutamate, this compound, or a combination for the desired time (e.g., 5-30 minutes).
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using a digital imager.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band.
-
For loading control, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., β-actin), or run a parallel gel.
-
Express the results as fold change relative to the vehicle-treated control.
-
References
- 1. Rapid Effects of Retinoic Acid on CREB and ERK Phosphorylation in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative measurement of calcium flux through muscle and neuronal nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Culture of Cortical Neurons [bio-protocol.org]
- 5. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
Troubleshooting & Optimization
Technical Support Center: (R)-ADX-47273 Solubility Solutions
Welcome to the technical support center for (R)-ADX-47273. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the aqueous solubility of this potent mGluR5 positive allosteric modulator. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][2] For most in vitro applications, a high-concentration stock solution in DMSO is recommended. It is crucial to use high-purity, anhydrous DMSO to avoid precipitation, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: What is the known solubility of this compound in common organic solvents?
A2: The reported solubility of this compound in common laboratory solvents is summarized in the table below. Please note that solubility can vary slightly between batches.
| Solvent | Reported Solubility | Notes |
| DMSO | 2 mg/mL[3] to 100 mg/mL[1] | Higher concentrations may require sonication. |
| Ethanol | 29 mg/mL | |
| Water | Insoluble |
Q3: I observed precipitation when diluting my DMSO stock of this compound into an aqueous buffer for my experiment. What should I do?
A3: This is a common issue with compounds that are poorly soluble in water. The troubleshooting guide below provides several strategies to address this, including the use of co-solvents, surfactants, or cyclodextrins. A recommended first step is to pre-warm your aqueous medium and add the DMSO stock dropwise while vortexing to ensure rapid dispersion.
Q4: Is there a known formulation for in vivo studies with this compound?
A4: Yes, a formulation for in vivo use has been reported as a suspension in 30% propylene glycol, 5% Tween 80, and 65% D5W (5% dextrose in water), achieving a concentration of 28 mg/mL.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with this compound in aqueous solutions.
Problem: Precipitation upon dilution of DMSO stock in aqueous media.
This workflow outlines the steps to troubleshoot and improve the solubility of this compound for your experiments.
References
Preventing (R)-ADX-47273 precipitation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of (R)-ADX-47273 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of this compound after diluting my DMSO stock into an aqueous experimental buffer. What is the primary cause of this?
A1: this compound is highly soluble in dimethyl sulfoxide (DMSO) but is practically insoluble in water.[1] When a concentrated DMSO stock solution of this compound is diluted into an aqueous buffer, the abrupt change in the solvent environment from organic to aqueous can cause the compound to precipitate out of solution. This phenomenon is a common challenge when working with hydrophobic compounds.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: The recommended solvent for preparing stock solutions of this compound is DMSO.[2] It is highly soluble in DMSO, with concentrations of up to 100 mg/mL (270.74 mM) being achievable, though this may require sonication to fully dissolve.[2] It is also soluble in ethanol at 29 mg/mL (78.51 mM).[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A3: To minimize solvent-induced artifacts and cytotoxicity in cell-based experiments, the final concentration of DMSO in the assay medium should be kept as low as possible, ideally below 0.5%, and for sensitive cell lines, below 0.1%.
Q4: Can temperature changes affect the solubility of this compound in my buffer?
A4: Yes, temperature can influence the solubility of compounds. While warming a solution can sometimes help to redissolve a precipitated compound, it is crucial to consider the thermal stability of this compound and the other components of your experimental system. For many compounds, solubility increases with temperature, but this is not a universal rule. It is advisable to maintain a consistent temperature during your experiments.
Troubleshooting Guides
Issue 1: Precipitate Forms Immediately Upon Dilution
Cause: The low aqueous solubility of this compound is exceeded upon dilution into the aqueous buffer.
Solutions:
-
Reduce the Final Concentration: The most direct approach is to lower the final working concentration of this compound in your experiment to a level below its solubility limit in the aqueous buffer.
-
Optimize the Dilution Method: Instead of a single, large dilution step, employ a serial dilution method. This gradual introduction of the aqueous buffer to the DMSO stock can help to prevent the compound from crashing out of solution.
-
Utilize a Co-solvent: Incorporate a water-miscible organic co-solvent in your final assay buffer. Options include ethanol or PEG400. Ensure that the final concentration of the co-solvent is compatible with your experimental model and does not interfere with the assay.
Issue 2: Solution is Initially Clear but Precipitate Forms Over Time
Cause: The initial solution may be supersaturated and thermodynamically unstable, leading to delayed precipitation. Alternatively, the compound may be degrading over time in the aqueous environment.
Solutions:
-
Determine Equilibrium Solubility: Conduct a solubility test to determine the maximum stable concentration of this compound in your specific experimental buffer over the time course of your experiment.
-
Prepare Fresh Solutions: It is recommended to prepare the final working solution of this compound immediately before use to minimize the time it spends in an aqueous environment where it may be less stable.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL[2] | 270.74 mM | May require sonication. |
| DMSO | 73 mg/mL | 197.63 mM | In vitro (25°C). |
| Ethanol | 29 mg/mL | 78.51 mM | |
| Water | Insoluble | - | |
| In vivo vehicle | 28 mg/mL | 75.81 mM | 30% propylene glycol, 5% Tween 80, 65% D5W. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolution: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for several minutes until the solution is clear.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Serial Dilution for Aqueous Buffers
This protocol is designed to minimize precipitation when diluting the DMSO stock of this compound into an aqueous buffer.
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound DMSO stock solution in 100% DMSO.
-
Serial Dilution into Buffer:
-
Create a series of microcentrifuge tubes, each containing the aqueous experimental buffer.
-
Perform a stepwise serial dilution by transferring a small volume of the intermediate DMSO solution into the first tube of buffer, mixing well, and then transferring a volume from that tube into the next, and so on, until the final desired concentration is reached.
-
-
Final Dilution: Add the final diluted solution to your experimental setup (e.g., cell culture plate).
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified mGluR5 signaling cascade.
References
Technical Support Center: (R)-ADX-47273 DMSO Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of hygroscopic dimethyl sulfoxide (DMSO) on stock solutions of (R)-ADX-47273. This resource is intended for researchers, scientists, and drug development professionals to ensure the stability and efficacy of their experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5)[1][2][3]. As a PAM, it does not activate the receptor on its own but enhances the receptor's response to its endogenous ligand, glutamate[1]. This modulation can influence downstream signaling pathways involved in synaptic plasticity and neurotransmission[4].
Q2: Why is DMSO used as a solvent for this compound?
A2: this compound is sparingly soluble in water but is soluble in DMSO. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a common choice for preparing stock solutions in biological research.
Q3: What does it mean that DMSO is "hygroscopic," and why is this a concern?
A3: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly impact the stability and solubility of dissolved compounds. For this compound stock solutions, water contamination in DMSO can lead to:
-
Compound Precipitation: The solubility of this compound may decrease as the water content in DMSO increases, causing the compound to precipitate out of solution. This is especially problematic during freeze-thaw cycles.
-
Inaccurate Concentration: The absorption of water will dilute the DMSO, leading to a lower-than-expected concentration of this compound in the stock solution.
Q4: What are the best practices for preparing and storing this compound stock solutions in DMSO?
A4: To minimize the impact of water absorption, adhere to the following best practices:
-
Use High-Quality, Anhydrous DMSO: Always start with a fresh, unopened bottle of high-purity, anhydrous DMSO to prepare your stock solutions.
-
Work Quickly and in a Dry Environment: Minimize the time the DMSO container and your stock solution are exposed to the atmosphere. If possible, work in a low-humidity environment or under a stream of dry inert gas (e.g., nitrogen or argon).
-
Aliquot Stock Solutions: Prepare small, single-use aliquots of your stock solution. This practice avoids repeated opening and closing of the main stock vial, which introduces moisture with each use.
-
Proper Storage: Store aliquots in tightly sealed vials at recommended temperatures. For this compound in DMSO, storage at -20°C for up to one year or -80°C for up to two years is recommended.
-
Use Proper Sealing: Ensure vials are capped tightly with appropriate septa or seals to create a barrier against atmospheric moisture.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound stock solutions in DMSO.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Visible precipitate in the stock solution upon thawing. | 1. Water absorption in DMSO has reduced the solubility of this compound.2. The concentration of the stock solution exceeds the solubility limit in the presence of absorbed water.3. Repeated freeze-thaw cycles have promoted crystallization. | 1. Gently warm the vial to 37°C and vortex or sonicate to attempt redissolution.2. If the precipitate does not dissolve, discard the stock solution.3. Prepare a fresh stock solution using anhydrous DMSO and aliquot into smaller volumes to minimize freeze-thaw cycles. |
| Inconsistent or lower-than-expected experimental results. | 1. The effective concentration of this compound is lower than calculated due to water absorption and dilution of DMSO.2. Partial precipitation of the compound has occurred, leading to a lower concentration in the supernatant.3. Potential degradation of this compound over time due to the presence of water. | 1. Prepare a fresh stock solution of this compound in new, anhydrous DMSO.2. Aliquot the new stock solution into single-use vials and store in a desiccated environment.3. Always include a positive control in your experiments to validate the activity of the compound. |
| Difficulty dissolving this compound powder in DMSO. | 1. The DMSO used may have already absorbed a significant amount of water.2. The this compound powder may have absorbed moisture. | 1. Use a fresh, unopened bottle of anhydrous DMSO.2. Ensure the this compound powder has been stored in a desiccator. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Anhydrous DMSO
Materials:
-
This compound powder (Molecular Weight: 369.37 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated analytical balance
-
Sterile pipette and tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 3.6937 mg of this compound per 1 mL of DMSO. Adjust the amounts as needed for your desired volume.
-
Weighing: In a sterile vial, accurately weigh the calculated amount of this compound powder.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution if necessary.
-
Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in sterile, tightly capped vials.
-
Storage: Store the aliquots at -20°C or -80°C in a desiccated storage box.
Protocol 2: Quality Control of DMSO Stock Solutions
To ensure the quality of your this compound stock solution, periodic quality control is recommended, especially for long-term studies.
Method:
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity and concentration of this compound in your stock solution. A shift in the retention time or the appearance of new peaks may indicate degradation. A decrease in the area of the main peak would suggest a loss of compound, either through precipitation or degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can provide more detailed information about the identity of any potential degradation products by providing mass-to-charge ratio information.
Visualizations
Impact of Hygroscopic DMSO on Stock Solution Integrity
Caption: Workflow of how atmospheric moisture impacts this compound stock solutions.
Simplified mGluR5 Signaling Pathway
Caption: this compound enhances glutamate's effect on mGluR5, leading to downstream signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
Optimizing (R)-ADX-47273 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of (R)-ADX-47273, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). Our goal is to help you design and execute experiments that yield clear, reproducible results while avoiding potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5)[1][2]. As a PAM, it does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate[3][4]. It binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site, inducing a conformational change that increases the affinity and/or efficacy of glutamate[3]. This potentiation of mGluR5 signaling can influence downstream pathways, including intracellular calcium mobilization and extracellular signal-regulated kinase (ERK) phosphorylation.
Q2: What is the recommended in vitro concentration range for this compound to ensure on-target mGluR5 modulation?
A2: For most in vitro cell-based assays, a concentration range of 100 nM to 1 µM is recommended to observe potentiation of mGluR5 activity. The reported EC50 for potentiation is approximately 168-170 nM. It is always advisable to perform a concentration-response curve in your specific assay system to determine the optimal concentration.
Q3: What are the known off-target effects of this compound and at what concentrations do they occur?
Q4: What are the recommended in vivo starting doses for this compound in rodent models?
A4: In vivo studies in rats and mice have used a range of doses, typically from 1 mg/kg to 100 mg/kg administered intraperitoneally (i.p.). The effective dose will depend on the specific animal model and the behavioral or physiological endpoint being measured. It is crucial to conduct dose-response studies to identify the optimal dose for your experiment while monitoring for any potential adverse effects.
Troubleshooting Guides
In Vitro Assays
Issue 1: No potentiation of glutamate-induced response is observed.
-
Possible Cause 1: Suboptimal Glutamate Concentration. The effect of a PAM is dependent on the presence of an orthosteric agonist. If the glutamate concentration is too high (saturating), the potentiating effect of this compound may be masked.
-
Solution: Use a glutamate concentration that elicits a submaximal response (typically EC20-EC50). This will provide a window to observe potentiation.
-
-
Possible Cause 2: Low Receptor Expression. The cell line used may not express sufficient levels of mGluR5.
-
Solution: Confirm mGluR5 expression in your cell line using techniques like Western blot or qPCR. Consider using a cell line known to have robust mGluR5 expression.
-
-
Possible Cause 3: Compound Solubility. this compound has limited aqueous solubility.
-
Solution: Prepare stock solutions in an appropriate solvent like DMSO. Ensure the final concentration of the solvent in the assay medium is low (typically <0.1%) and consistent across all conditions.
-
Issue 2: High background signal or apparent agonist activity of this compound alone.
-
Possible Cause: Intrinsic Agonist Activity (Ago-PAM). Some mGluR5 PAMs can exhibit weak agonist activity at high concentrations, a phenomenon known as "ago-PAM" activity.
-
Solution: Perform a concentration-response curve of this compound in the absence of glutamate to determine if it has intrinsic activity in your assay system. If so, use concentrations below the threshold for this effect for your potentiation experiments.
-
Issue 3: Assay variability and poor reproducibility.
-
Possible Cause 1: Inconsistent Cell Plating. Uneven cell density across wells can lead to variable responses.
-
Solution: Ensure a homogenous cell suspension before plating and use a consistent plating volume.
-
-
Possible Cause 2: Edge Effects. Wells on the outer edges of a microplate are more prone to evaporation and temperature fluctuations.
-
Solution: Avoid using the outermost wells of the plate for critical experiments. Fill these wells with sterile buffer or media to create a humidity barrier.
-
-
Possible Cause 3: Reagent Preparation and Addition. Inconsistent reagent concentrations or addition timing can introduce variability.
-
Solution: Prepare master mixes of reagents to be added to the wells. Use automated or multi-channel pipettes for consistent and simultaneous additions where possible.
-
In Vivo Studies
Issue 1: Lack of behavioral or physiological effect.
-
Possible Cause 1: Insufficient Dose or Bioavailability. The administered dose may not be high enough to achieve a therapeutic concentration in the brain.
-
Solution: Conduct a dose-response study to determine the minimal effective dose. Consider pharmacokinetic studies to assess brain penetration and compound stability.
-
-
Possible Cause 2: Inappropriate Route of Administration. The chosen route of administration may not be optimal.
-
Solution: While i.p. administration is common, other routes may be more suitable depending on the experimental design. Consult literature for validated administration routes for similar compounds.
-
Issue 2: Observation of unexpected side effects.
-
Possible Cause: Off-target effects or excessive on-target activity. At higher doses, this compound may engage off-target receptors or cause excessive potentiation of mGluR5 signaling, leading to adverse effects.
-
Solution: Carefully observe animals for any signs of toxicity or abnormal behavior. If side effects are observed, reduce the dose. Consider including control groups treated with vehicle and a reference compound to differentiate between compound-specific and procedure-related effects.
-
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 for Potentiation | 168 nM | HEK293 expressing rat mGluR5 | Calcium Mobilization | |
| EC50 for Potentiation | 170 nM | HEK293 expressing rat mGluR5 | Fluorometric Ca2+ Assay | |
| Selectivity | No activity up to 10 µM | Various | Functional Assays |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Species | Dose Range (i.p.) | Effect | Reference |
| Conditioned Avoidance Responding | Rat | 10-100 mg/kg | Reduction in avoidance responding | |
| Amphetamine-induced Hyperlocomotion | Mouse | 100 mg/kg | Blockade of hyperlocomotion | |
| Novel Object Recognition | Rat | 1 mg/kg | Increased novel object recognition | |
| Five-choice serial reaction time test | Rat | 10 mg/kg | Reduced impulsivity |
Experimental Protocols
Calcium Mobilization Assay for mGluR5 PAM Activity
This protocol is a general guideline for assessing the potentiation of glutamate-induced intracellular calcium mobilization by this compound in a cell line expressing mGluR5.
Materials:
-
HEK293 cells stably expressing rat or human mGluR5
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glutamate stock solution (e.g., 100 mM in water)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed the mGluR5-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.
-
Aspirate the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.
-
Wash the cells gently with assay buffer to remove excess dye.
-
-
Compound and Agonist Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a solution of glutamate in assay buffer at a concentration that will elicit a submaximal response (EC20-EC50) in your cells.
-
-
Assay Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the this compound dilutions into the wells and incubate for a predetermined time (e.g., 5-15 minutes).
-
Inject the glutamate solution into the wells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of glutamate alone (0% potentiation) and a maximal response control (100% potentiation).
-
Plot the normalized response against the concentration of this compound to generate a concentration-response curve and determine the EC50 for potentiation.
-
Mandatory Visualizations
References
- 1. ADX-47273 - Wikipedia [en.wikipedia.org]
- 2. Characterizing Modulators of Protease-activated Receptors with a Calcium Mobilization Assay Using a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with (R)-ADX-47273
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-ADX-47273.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It does not activate the receptor directly but enhances the receptor's response to the endogenous ligand, glutamate.[4] This potentiation of mGluR5 signaling is being investigated for its therapeutic potential in conditions like schizophrenia and cognitive disorders.[5]
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to use freshly opened, high-quality DMSO as it is hygroscopic, and water content can impact solubility. For long-term storage, the solid compound should be stored at -20°C for up to three years or at 4°C for up to two years. Stock solutions in DMSO can be stored at -80°C for up to two years or at -20°C for up to one year.
Q3: What is the difference between this compound and ADX-47273?
ADX-47273 is the racemic mixture, while this compound is the specific enantiomer that exhibits the primary pharmacological activity as an mGluR5 PAM. Studies have shown that the (S)-enantiomer is significantly less potent, indicating enantioselective potentiation of mGluR5. For targeted research, using the specific (R)-enantiomer is recommended to ensure specificity and consistency of results.
Q4: Does this compound have any intrinsic agonist activity?
Some studies have characterized ADX-47273 as an "ago-potentiator" or "ago-PAM," suggesting it may possess some intrinsic agonist activity at mGluR5, meaning it can activate the receptor to some extent even in the absence of glutamate. This is an important consideration when designing experiments and interpreting results, as unexpected receptor activation could occur.
Troubleshooting Inconsistent Results
Issue 1: Lower than Expected Potency or Efficacy in in vitro Assays
Possible Cause 1: Suboptimal Orthosteric Agonist Concentration. The potentiation effect of a PAM is dependent on the concentration of the orthosteric agonist (e.g., glutamate). If the agonist concentration is too high (saturating), the potentiating effect of this compound may be masked. Conversely, if the agonist concentration is too low, the resulting signal may be insufficient to observe significant potentiation.
Troubleshooting Steps:
-
Optimize Agonist Concentration: Perform a dose-response curve of the orthosteric agonist (e.g., glutamate) in your assay system to determine the EC20 to EC80 range. The EC50 of this compound for potentiation is often reported with a specific concentration of glutamate (e.g., 50 nM).
-
Use a Stable Agonist: Consider using a stable agonist like L-quisqualate or (S)-3,5-DHPG if glutamate degradation is a concern in your experimental setup.
Possible Cause 2: Poor Compound Solubility. Although soluble in DMSO, this compound may precipitate in aqueous assay buffers, leading to a lower effective concentration.
Troubleshooting Steps:
-
Verify Solubility: Visually inspect for any precipitation after diluting the DMSO stock in your aqueous buffer.
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (typically ≤ 0.5%) and consistent across all wells.
-
Sonication: Briefly sonicate the final dilution to aid dissolution.
Possible Cause 3: Receptor Desensitization or Internalization. Prolonged exposure to agonists and/or PAMs can lead to mGluR5 desensitization and internalization, reducing the receptor's responsiveness over time.
Troubleshooting Steps:
-
Minimize Pre-incubation Time: Reduce the pre-incubation time with this compound to the minimum required to observe an effect.
-
Time-Course Experiments: Conduct time-course experiments to determine the optimal incubation time for your specific assay and cell type.
Issue 2: High Variability Between Experiments
Possible Cause 1: Inconsistent Cell Culture Conditions. Cell passage number, confluency, and overall health can significantly impact mGluR5 expression and signaling.
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure similar confluency at the time of the experiment.
-
Monitor Cell Health: Regularly check cells for viability and normal morphology.
Possible Cause 2: Reagent Instability. Degradation of this compound or the orthosteric agonist can lead to variable results.
Troubleshooting Steps:
-
Proper Storage: Ensure all reagents are stored correctly and protected from light and repeated freeze-thaw cycles.
-
Prepare Fresh Solutions: Prepare fresh dilutions of the compound and agonist for each experiment from frozen stocks.
Issue 3: Unexpected or Off-Target Effects
Possible Cause 1: "Ago-PAM" Activity. As mentioned, ADX-47273 may have some intrinsic agonist activity, which could lead to mGluR5 activation even at low glutamate concentrations.
Troubleshooting Steps:
-
Control for Agonist-Independent Effects: Include a control group treated with this compound in the absence of any added orthosteric agonist.
-
Use a Neutral Antagonist: To confirm the effect is mGluR5-mediated, test if it can be blocked by a known mGluR5 selective antagonist.
Possible Cause 2: Off-Target Binding. While this compound is reported to be selective for mGluR5, high concentrations could potentially interact with other receptors.
Troubleshooting Steps:
-
Consult Selectivity Data: this compound has been shown to be selective for mGluR5 over mGluR1 and mGluR4 at concentrations up to 10 µM.
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired effect to minimize the risk of off-target interactions.
-
Employ a Structurally Different mGluR5 PAM: If available, use a structurally unrelated mGluR5 PAM to confirm that the observed effect is due to mGluR5 modulation and not a scaffold-specific off-target effect.
Data Summary Tables
Table 1: In Vitro Potency of this compound
| Assay System | Parameter | Agonist Concentration | This compound EC50 | Reference |
| HEK293 cells expressing rat mGluR5 | Potentiation of Ca2+ mobilization | 50 nM Glutamate | 168 nM | |
| Primary astrocyte cultures | Potentiation of Ca2+ mobilization | 300 nM Glutamate | 230 nM | |
| HEK293 cells expressing rat mGluR5 | Glutamate response curve shift | N/A | 9-fold shift at 1 µM |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Species | Test | Dose Range (i.p.) | Observed Effect | Reference |
| Schizophrenia Model | Rat | Conditioned Avoidance Response | 30 - 100 mg/kg | Reduced avoidance responding | |
| Schizophrenia Model | Mouse | Apomorphine-induced climbing | 100 - 300 mg/kg | Blocked climbing behavior | |
| Cognition Model | Rat | Novel Object Recognition | 1 mg/kg | Increased novel object recognition | |
| Cognition Model | Rat | Five-Choice Serial Reaction Time Test | 10 mg/kg | Reduced impulsivity | |
| Ethanol Withdrawal Model | Rat | Barnes Maze (Reversal Learning) | 30 mg/kg | Attenuated deficits in reversal learning |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay
Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound in a recombinant cell line expressing mGluR5.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing rat mGluR5 in appropriate media. Plate cells in 96-well black-walled, clear-bottom plates and grow to 80-90% confluency.
-
Dye Loading: Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of glutamate at a concentration that elicits a submaximal response (e.g., EC20, approximately 50 nM).
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Add the this compound dilutions to the wells and pre-incubate for a short period (e.g., 5-15 minutes).
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Add the glutamate solution to all wells.
-
Immediately measure the fluorescence intensity over time to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the peak fluorescence response against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Novel Object Recognition (NOR) Test in Rats
Objective: To assess the pro-cognitive effects of this compound on recognition memory.
Methodology:
-
Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 50 cm) made of a non-porous material. A variety of objects that are of similar size but different in shape and texture should be used.
-
Habituation: On day 1, allow each rat to freely explore the empty arena for 5-10 minutes to acclimate to the environment.
-
Training (Familiarization) Phase: On day 2, place two identical objects in opposite corners of the arena. Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
Drug Administration: Immediately after the training phase, administer this compound or vehicle via intraperitoneal (i.p.) injection. A minimal effective dose of 1 mg/kg has been reported.
-
Testing Phase: After a retention interval (e.g., 24 hours), place the rat back into the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for a set period (e.g., 5 minutes).
-
Data Analysis:
-
Record the time spent exploring each object (defined as the nose pointing towards the object within a 2 cm distance).
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory.
-
Visualizations
Caption: mGluR5 signaling pathway modulated by this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Synthesis, SAR and Unanticipated Pharmacological Profiles of Analogs of the mGluR5 Ago-potentiator ADX-47273 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADX-47273 - Wikipedia [en.wikipedia.org]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Viability Issues with (R)-ADX-47273
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential cell viability issues when working with high concentrations of (R)-ADX-47273, a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2] It does not activate the receptor directly but potentiates the receptor's response to the endogenous ligand, glutamate.[1] The EC50 for potentiation of the glutamate response by this compound has been reported to be 170 nM in HEK293 cells expressing rat mGluR5.[3]
Q2: I am observing decreased cell viability at high concentrations of this compound. Is this expected?
Q3: What are the potential causes of cytotoxicity observed with this compound?
Several factors could contribute to decreased cell viability at high concentrations, including:
-
Off-target effects: At high concentrations, the compound may interact with other cellular targets besides mGluR5, leading to toxicity.
-
Compound precipitation: this compound may have limited solubility in aqueous cell culture media. Precipitation of the compound can lead to inaccurate dosing and can itself be toxic to cells.
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at concentrations above 0.1-0.5%.
-
Cell line sensitivity: Different cell lines can have varying sensitivities to a particular compound.
Q4: How can I distinguish between apoptosis and necrosis in my cell viability assay?
To determine the mechanism of cell death, it is recommended to use assays that can differentiate between apoptosis and necrosis. For example, a Caspase-Glo® 3/7 assay can be used to specifically measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. An increase in luminescence in this assay is indicative of apoptosis. This can be complemented with a dye-based assay that measures membrane integrity to identify necrotic cells.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting cell viability issues encountered with this compound.
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| High variability in cell viability between replicates. | Inconsistent cell seeding, pipetting errors, or compound precipitation. | Ensure uniform cell seeding density. Use calibrated pipettes and proper technique. Visually inspect wells for any precipitate after adding the compound. | Improved consistency and reproducibility of results. |
| Unexpectedly high cytotoxicity at concentrations where this compound should be active as a PAM. | Solvent (e.g., DMSO) toxicity. | Run a vehicle control with the same concentration of the solvent used in your experiment. Ensure the final solvent concentration is kept low (ideally ≤ 0.1%). | Determine if the solvent is contributing to the observed cytotoxicity. |
| No clear dose-response relationship. | Compound instability or off-target effects at high concentrations. | Prepare fresh stock solutions of this compound for each experiment. Test a wider range of concentrations, including lower concentrations, to identify a potential therapeutic window. | Establish a clear and reproducible dose-response curve. |
| Discrepancy between different viability assays (e.g., MTT vs. cell counting). | Compound interference with the assay. | Run a cell-free control to check if this compound interferes with the assay reagents (e.g., reduction of MTT). | Confirm that the observed effect is due to a biological response and not an artifact of the assay. |
Quantitative Data
Due to the limited availability of public data on the direct cytotoxicity of this compound, the following table provides a summary of its potency as an mGluR5 PAM and includes cytotoxicity data for a related mGluR5 PAM to offer a potential reference range. Researchers should empirically determine the cytotoxic concentrations for their specific experimental setup.
| Compound | Assay | Cell Line | Parameter | Value |
| This compound | Glutamate Potentiation (Ca2+ flux) | HEK293 (expressing rat mGluR5) | EC50 | 170 nM[3] |
| VU0360172 | Cell Viability | BV2 Microglial Cells | Cytotoxic Concentration | ≥ 50 µM |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Detection
This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Materials:
-
Cells of interest
-
White-walled 96-well plates suitable for luminescence measurements
-
This compound
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT Assay protocol, using a white-walled plate.
-
Incubation: Incubate the plate for the desired exposure time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at a low speed for 30-60 seconds and then incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the luminescence using a microplate reader.
-
Data Analysis: An increase in luminescence compared to the untreated control indicates an induction of apoptosis.
Visualizations
Caption: Simplified mGluR5 signaling pathway activated by glutamate and potentiated by this compound.
Caption: Experimental workflow for troubleshooting cell viability issues.
Caption: Logical flow of the troubleshooting guide for cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ADX-47273 - Wikipedia [en.wikipedia.org]
- 3. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier: A Technical Support Guide for Enhancing Brain Penetrance of (R)-ADX-47273 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers working to enhance the brain penetrance of (R)-ADX-47273 derivatives, a class of potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5).[1] This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data summaries to address common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative shows high in vitro potency but poor efficacy in in vivo CNS models. What is the likely cause?
A1: A significant discrepancy between in vitro potency and in vivo efficacy for a CNS drug candidate often points to poor brain penetrance. The blood-brain barrier (BBB) is a formidable obstacle that restricts the entry of many compounds into the central nervous system. To confirm this, it is crucial to determine the brain-to-plasma concentration ratio of your compound.
Q2: What are the key physicochemical properties that I should optimize to improve the brain penetrance of my this compound derivative?
A2: To enhance the ability of your derivatives to cross the BBB, focus on optimizing the following physicochemical properties:
-
Lipophilicity (LogP): Aim for a LogP value in the range of 2-5.
-
Molecular Weight (MW): Keep the molecular weight below 450 Da.
-
Polar Surface Area (PSA): A PSA of less than 90 Ų is generally desirable for better brain penetration.
-
Hydrogen Bond Donors (HBD): The number of hydrogen bond donors should ideally be less than 3.
Q3: My compound is identified as a substrate for efflux transporters like P-glycoprotein (P-gp). What are my options?
A3: If your derivative is subject to active efflux by transporters at the BBB, consider the following strategies:
-
Structural Modification: Modify the chemical structure to reduce its affinity for P-gp. This can involve altering functional groups or the overall molecular conformation.
-
Co-administration with a P-gp Inhibitor: In preclinical studies, co-administering a known P-gp inhibitor can help to increase the brain concentration of your compound and confirm that efflux is the primary issue. However, this approach may have translational limitations due to potential drug-drug interactions.
-
Prodrug Approach: Design a lipophilic prodrug that can cross the BBB and is subsequently metabolized to the active compound within the CNS.
Q4: What in vitro assays can I use to predict the brain penetrance of my compounds early in development?
A4: The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput and cost-effective in vitro tool for predicting passive diffusion across the BBB. This assay measures the ability of a compound to permeate an artificial lipid membrane that mimics the BBB. It is a valuable tool for ranking and prioritizing compounds in the early stages of drug discovery.
Q5: How do I measure the actual brain concentration of my lead compounds in vivo?
A5: In vivo pharmacokinetic studies in animal models, typically rats or mice, are the gold standard for determining brain concentrations. This involves administering the compound and collecting blood and brain tissue samples at various time points. The concentrations in both matrices are then quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the brain-to-plasma concentration ratio.
Troubleshooting Guide: Common Issues in Brain Penetrance Studies
| Problem | Possible Cause | Troubleshooting Steps |
| Low Brain-to-Plasma Ratio (<0.1) | Poor passive permeability due to unfavorable physicochemical properties (high MW, high PSA, low LogP). | - Synthesize analogs with improved physicochemical properties. - Re-evaluate LogP, PSA, and MW of the compound series. |
| Active efflux by transporters (e.g., P-gp). | - Perform an in vitro efflux assay (e.g., using MDCK-MDR1 cells). - Conduct an in vivo study with a P-gp inhibitor. | |
| High Variability in In Vivo Brain Concentration Data | Issues with brain tissue homogenization or drug extraction. | - Optimize the brain homogenization protocol to ensure complete tissue disruption. - Validate the drug extraction method for recovery and consistency. |
| Inconsistent dosing or sampling times. | - Ensure accurate and consistent administration of the compound. - Strictly adhere to the planned sampling time points. | |
| Poor Correlation Between PAMPA-BBB and In Vivo Data | Compound is a substrate for active influx or efflux transporters not accounted for in PAMPA. | - Use cell-based in vitro models (e.g., Caco-2, MDCK-MDR1) to assess active transport. |
| High plasma protein binding limiting the free fraction available to cross the BBB. | - Determine the plasma protein binding of the compound. |
Quantitative Data Summary
The following table presents a summary of physicochemical properties and brain penetrance data for this compound and related mGluR5 positive allosteric modulators. This data can serve as a benchmark for your own derivatives.
| Compound | Structure | MW ( g/mol ) | cLogP | TPSA (Ų) | Brain/Plasma Ratio | Species | Reference |
| This compound | (S)-(4-fluorophenyl)(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)methanone | 369.37 | 3.8 | 58.5 | 4.6 | Rat | [2] |
| VU0360172 | N-cyclobutyl-6-((3-fluorophenyl)ethynyl)nicotinamide | 308.34 | 3.5 | 49.3 | High (Cmax = 7 µM at 10 mg/kg) | Mouse | [3] |
| Compound 11c (Bioorg Med Chem Lett. 2009, 19(12), 3275-8) | Structure not explicitly shown, described as a novel mGluR5 PAM | N/A | N/A | N/A | High | Rat, Mouse | [1] |
| Compound 52 (RSC Med. Chem., 2020, 11, 857-865) | N-(4-cyanophenyl)-1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide | 449.45 | 3.2 | 94.8 | 2.12 (Cmax Brain)/0.54 (Cmax Plasma) | Mouse | [4] |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of this compound derivatives across an artificial membrane mimicking the BBB.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and reference compounds (with known BBB permeability)
-
96-well UV plate reader or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Dissolve porcine brain lipid in dodecane to create the lipid solution. Coat the filter membrane of the donor plate with a small volume of this solution and allow the solvent to evaporate.
-
Prepare Donor and Acceptor Solutions:
-
Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Donor Plate: Dissolve the test and reference compounds in PBS (pH 7.4) to a final concentration (e.g., 100 µM).
-
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method (UV spectrophotometry or LC-MS/MS).
-
Calculate Permeability (Pe): The effective permeability (Pe) is calculated using the following formula:
Pe = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - (Ca(t) / Ceq))
Where:
-
Vd = Volume of the donor well
-
Va = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
Ca(t) = Concentration in the acceptor well at time t
-
Ceq = Equilibrium concentration
-
In Vivo Pharmacokinetic Study for Brain Penetration in Rats
Objective: To determine the brain-to-plasma concentration ratio of an this compound derivative in rats.
Materials:
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Test compound formulated for the desired route of administration (e.g., intravenous, oral)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Blood collection tubes (with anticoagulant)
-
Homogenizer for brain tissue
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Dosing: Administer the test compound to the rats at a specific dose and route.
-
Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, anesthetize the animals and collect blood samples via cardiac puncture. Immediately thereafter, perfuse the animals with saline to remove blood from the brain and then collect the brain tissue.
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma.
-
Brain: Weigh the brain tissue and homogenize it in a suitable buffer.
-
-
Bioanalysis: Extract the drug from the plasma and brain homogenate samples and quantify the concentrations using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the brain and plasma concentration-time profiles.
-
Determine the area under the curve (AUC) for both brain and plasma.
-
Calculate the brain-to-plasma ratio (Kp) as AUCbrain / AUCplasma.
-
Mandatory Visualizations
mGluR5 Signaling Pathway
Caption: mGluR5 signaling pathway activated by glutamate and potentiated by this compound derivatives.
Experimental Workflow for Assessing Brain Penetrance
Caption: A typical workflow for evaluating the brain penetrance of novel this compound derivatives.
References
- 1. Discovery of a potent and brain penetrant mGluR5 positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel mGluR5 Positive Allosteric Modulator Improves Functional Recovery, Attenuates Neurodegeneration, and Alters Microglial Polarization after Experimental Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in (R)-ADX-47273 Behavioral Experiments
Welcome to the technical support center for researchers utilizing (R)-ADX-47273, a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help minimize variability and ensure the reproducibility of your behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research pharmaceutical that acts as a positive allosteric modulator (PAM) selective for the mGluR5 subtype.[1][2] As a PAM, it does not activate the mGluR5 receptor directly but enhances the receptor's response to the endogenous ligand, glutamate. This potentiation of glutamate signaling is the basis for its nootropic and antipsychotic effects observed in animal studies.
Q2: What are the known downstream signaling pathways of mGluR5 activation potentiated by this compound?
A2: mGluR5 is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11 proteins. Upon activation by glutamate, which is enhanced by this compound, a signaling cascade is initiated. This involves the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This can lead to the modulation of various downstream targets, including the extracellular signal-regulated kinase (ERK) pathway.
Q3: What are the most common sources of variability in rodent behavioral experiments?
A3: Variability in rodent behavioral studies can arise from numerous factors, broadly categorized as:
-
Environmental Factors: Fluctuations in light intensity, noise levels, and unfamiliar odors can significantly impact rodent behavior.
-
Experimenter-Related Factors: The sex of the experimenter, handling techniques, and even the presence of an observer in the testing room can influence experimental outcomes.
-
Animal-Specific Factors: The strain, sex, age, and genetic background of the animals are critical variables. For females, the stage of the estrous cycle should also be considered. Housing conditions, such as social isolation or enrichment, can also play a significant role.
Q4: Are there specific adverse effects to watch for with this compound and other mGluR5 PAMs?
A4: Yes, some mGluR5 PAMs have been reported to induce seizure-like activity at higher doses. It is crucial to conduct dose-response studies to identify a therapeutic window that avoids such adverse effects. Unexpected behavioral outcomes like sedation or hyperactivity could also indicate that the dose is too high or point to potential off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during behavioral experiments with this compound.
Issue 1: High variability or lack of a clear dose-response effect in my behavioral data.
-
Possible Cause 1: Inconsistent Drug Formulation and Administration. this compound has poor aqueous solubility. Improper vehicle selection or formulation preparation can lead to inconsistent dosing.
-
Troubleshooting Steps:
-
Vehicle Selection: For intraperitoneal (i.p.) administration, a common vehicle is saline with a solubilizing agent like 10% Tween-80. For oral (p.o.) administration, an aqueous suspension using 0.5-1% carboxymethylcellulose (CMC) or methylcellulose (MC) can be used.
-
Fresh Preparation: Prepare fresh solutions or suspensions daily to avoid degradation or precipitation. The stability of compounds in DMSO, a common solvent for stock solutions, can be affected by water content and freeze-thaw cycles.
-
Homogenization: If using a suspension, ensure it is thoroughly vortexed before each administration to guarantee a uniform dose.
-
-
-
Possible Cause 2: Environmental Stressors. Uncontrolled environmental variables are a major source of variability.
-
Troubleshooting Steps:
-
Acclimation: Ensure all animals are properly acclimated to the testing room for a consistent period before each experiment.
-
Consistent Conditions: Maintain consistent lighting, temperature, and background noise levels across all testing sessions.
-
Odor Control: Be mindful of strong scents from perfumes or cleaning agents, as rodents have a keen sense of smell.
-
-
-
Possible Cause 3: Experimenter-Induced Variability. The way animals are handled can significantly impact their behavior.
-
Troubleshooting Steps:
-
Consistent Handling: All experimenters should use the same gentle and consistent handling techniques.
-
Blinding: Whenever possible, the experimenter should be blind to the treatment conditions to minimize bias.
-
-
Issue 2: The observed behavioral effects are inconsistent with published findings.
-
Possible Cause 1: Differences in Animal Strain or Sex. Different rodent strains can exhibit varied responses to pharmacological agents.
-
Troubleshooting Steps:
-
Verify Strain and Sex: Ensure the strain and sex of your animals match those in the cited literature.
-
Consider Sex Differences: If using both male and female animals, analyze the data separately to identify potential sex-specific effects.
-
-
-
Possible Cause 2: Suboptimal Dosing Regimen. The chosen doses may be too low to elicit a significant effect or too high, leading to off-target or adverse effects.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose range for your specific experimental conditions.
-
Review Literature: Carefully review published studies for effective dose ranges of this compound in similar behavioral paradigms.
-
-
Data Presentation: this compound Dose-Response in Preclinical Models
The following tables summarize the effective dose ranges of this compound in various behavioral assays as reported in the literature.
| Behavioral Assay | Species | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Antipsychotic-like Activity | |||||
| Conditioned Avoidance Responding | Rat | i.p. | 30 - 100 mg/kg | Reduced avoidance responding | |
| Amphetamine-Induced Hyperlocomotion | Mouse | i.p. | 100 mg/kg (MED) | Blocked hyperlocomotion | |
| Phencyclidine (PCP)-Induced Hyperlocomotion | Mouse | i.p. | 100 mg/kg (MED) | Blocked hyperlocomotion | |
| Apomorphine-Induced Climbing | Mouse | i.p. | 100 mg/kg (MED) | Decreased climbing behavior | |
| Pro-cognitive Effects | |||||
| Novel Object Recognition | Rat | i.p. | 1 mg/kg (MED) | Increased novel object recognition | |
| Five-Choice Serial Reaction Time Test | Rat | i.p. | 10 mg/kg (MED) | Reduced impulsivity | |
| Reversal Learning (Barnes Maze) | Rat | i.p. | 30 mg/kg | Attenuated ethanol withdrawal-induced deficits | |
| Reversal Learning (Morris Water Maze) | Mouse | i.p. | 15 mg/kg | Enhanced reversal learning |
Experimental Protocols
Below are detailed methodologies for key behavioral experiments relevant to this compound.
Novel Object Recognition (NOR) Test
This test assesses an animal's ability to recognize a novel object in a familiar environment.
Methodology:
-
Habituation Phase:
-
Individually place each animal in an open-field arena (e.g., 40 x 40 x 40 cm) for 5-10 minutes in the absence of any objects. This allows the animal to acclimate to the new environment. Repeat this for 2-3 consecutive days.
-
-
Training/Familiarization Phase (T1):
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
The time spent exploring each object (sniffing or touching with the nose) is recorded.
-
-
Inter-Trial Interval (ITI):
-
Return the animal to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate a discrimination index (DI) using the formula: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Amphetamine-Induced Hyperlocomotion
This model is used to assess the potential antipsychotic properties of a compound.
Methodology:
-
Habituation:
-
Place individual animals in open-field activity chambers and allow them to habituate for 30-60 minutes.
-
-
Drug Administration:
-
Administer this compound or vehicle at the desired dose and route (e.g., i.p.).
-
After a pre-treatment period (e.g., 30 minutes), administer amphetamine (e.g., 1-5 mg/kg, i.p.) or saline.
-
-
Data Collection:
-
Immediately after amphetamine administration, place the animals back into the activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes) using an automated tracking system.
-
-
Data Analysis:
-
Compare the total locomotor activity between the different treatment groups. A significant reduction in amphetamine-induced hyperactivity by this compound suggests antipsychotic-like potential.
-
Visualizations
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of mGluR5 activation by glutamate and potentiation by this compound.
Caption: General experimental workflow for the Novel Object Recognition (NOR) test.
Caption: A decision tree for troubleshooting high variability in behavioral experiments.
References
Technical Support Center: Addressing Limited Aqueous Solubility of mGluR5 PAMs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulators (PAMs). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the common challenge of limited aqueous solubility encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why does my mGluR5 PAM, which dissolves perfectly in DMSO, precipitate when I add it to my aqueous assay buffer or cell culture medium?
A1: This phenomenon, often called "antisolvent precipitation," is the most common solubility issue.[1] It occurs because the compound is forced from a favorable organic solvent (DMSO) into an unfavorable aqueous environment too quickly. The final concentration of DMSO in your assay buffer (typically <1%) is often insufficient to keep a lipophilic compound in solution.[1][2]
Q2: My compound seems to go into solution initially but then precipitates over the course of my experiment. What could be causing this?
A2: Delayed precipitation can be due to several factors:
-
Temperature Shifts: Compounds are often less soluble at lower temperatures. Moving plates from a 37°C incubator to a room temperature plate reader can cause precipitation.
-
Interactions with Media Components: Complex components in cell culture media, such as salts and proteins in fetal bovine serum (FBS), can interact with your compound, leading to the formation of insoluble complexes over time.[1]
-
pH Changes: Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.
-
Compound Instability: The compound itself may be degrading over the time course of the experiment into less soluble byproducts.
Q3: How can I differentiate between poor compound potency and poor solubility in my experimental results?
A3: This is a critical issue, as poor solubility can be misinterpreted as low potency. If you observe a shallow concentration-response curve or a plateau at a lower-than-expected maximal effect, it may be due to the compound precipitating at higher concentrations. The actual concentration in solution may be much lower than the nominal concentration you prepared. To confirm this, you should determine the kinetic solubility of your compound under your specific assay conditions (see Protocol 1). The highest concentration that remains in solution should be considered the upper limit for your biological assays.
Q4: Are there specific mGluR5 PAMs known to have solubility issues?
A4: Yes, many early-generation and widely used mGluR5 PAMs are known for their limited aqueous solubility and formulation challenges. These include CDPPB and ADX-47273 . In response to these limitations, newer PAMs have been developed with improved physicochemical properties, such as VU0360172 and ML254 .
Troubleshooting Guides
This section provides systematic approaches to solving solubility problems.
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
This workflow helps diagnose and solve immediate precipitation.
Issue 2: Compound precipitates over time during incubation.
This guide addresses delayed precipitation in cell-based assays.
| Potential Cause | Troubleshooting Step | Rationale |
| Temperature Fluctuation | Pre-warm all buffers and media to 37°C before adding the compound. Maintain stable incubator temperature. | Many compounds are less soluble at room temperature than at 37°C. |
| Media Component Interaction | Reduce the serum (FBS) percentage in your media, if possible. Test solubility in simpler buffers (e.g., PBS, HBSS) to isolate the problematic component. | Serum proteins can bind to compounds and form insoluble complexes. |
| pH Instability | Use a medium buffered with HEPES to maintain a stable pH during long incubation times. Ensure proper CO2 levels in the incubator. | Changes in pH due to cell metabolism can significantly decrease the solubility of certain compounds. |
| Evaporation | Use sealed plates or ensure proper humidification in the incubator to prevent evaporation from wells, which concentrates the compound. | Increased compound concentration due to solvent loss can exceed its solubility limit. |
Quantitative Data
The aqueous solubility of mGluR5 PAMs can vary significantly between different chemical scaffolds. The following table provides examples to illustrate this range.
| Compound Name | Type | Aqueous Solubility | Notes |
| CDPPB | Ago-PAM | Limited / Low | A widely used tool compound, but its low solubility requires specific formulation for in vivo studies. |
| ADX-47273 | PAM | Limited / Low | Another tool compound with known solubility challenges. |
| ML254 | Pure PAM | 19 µM (6 µg/mL) in PBS (pH 7.4) | A newer generation probe with defined solubility, suitable for systemic dosing. |
| VU0360172 | PAM | Improved | Developed to overcome the solubility and potency limitations of earlier PAMs. |
| Unnamed Bicyclic Acetylene Analog | PAM | >200 µM | An example from a medicinal chemistry effort highlighting that high solubility is achievable. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment in an Assay Buffer
This protocol determines the highest concentration of a compound that remains in solution under specific assay conditions, which is crucial for interpreting biological data. This method uses turbidity (light scattering) as a readout for precipitation.
Materials:
-
Test compound in 100% DMSO (e.g., 10 mM stock).
-
Aqueous assay buffer (e.g., PBS, pH 7.4).
-
Clear-bottom 96-well microplate.
-
Plate reader capable of measuring absorbance at ~620 nm.
Methodology:
-
Prepare a Dilution Plate: In a 96-well plate, perform a serial dilution of your compound's DMSO stock solution (e.g., 10 mM) in 100% DMSO to create a range of concentrations.
-
Transfer to Assay Plate: Transfer 2 µL of each DMSO dilution into a new clear-bottom 96-well plate in triplicate.
-
Add Aqueous Buffer: Add 198 µL of the pre-warmed aqueous assay buffer to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Controls:
-
Negative Control: 2 µL of 100% DMSO + 198 µL of buffer.
-
Positive Control: A compound known to be poorly soluble.
-
-
Incubate: Seal the plate and shake it at room temperature (or your experimental temperature) for 1-2 hours.
-
Measure Turbidity: Measure the absorbance (optical density) of each well at a wavelength of 620 nm. An increase in absorbance compared to the negative control indicates precipitation.
-
Determine Solubility: The kinetic solubility is the highest compound concentration that does not show a significant increase in absorbance over the negative control.
Protocol 2: Formulation of a Poorly Soluble PAM for In Vivo Studies
Many mGluR5 PAMs require specific vehicles for administration in animal models. A suspension is a common approach for oral (p.o.) or intraperitoneal (i.p.) dosing.
Materials:
-
mGluR5 PAM (solid powder).
-
Vehicle components: Sterile water, Methylcellulose (MC) or Carboxymethylcellulose (CMC), Tween-80 (optional).
-
Mortar and pestle or homogenizer.
-
Vortex mixer and sonicator.
Methodology:
-
Prepare Vehicle: Prepare a 0.5% (w/v) solution of MC or CMC in sterile water. If needed, a small amount of a surfactant like 0.1% Tween-80 can be added to aid in wetting the powder.
-
Weigh Compound: Accurately weigh the required amount of the mGluR5 PAM for your desired dose and volume.
-
Create a Paste: Place the powder in a mortar. Add a very small volume of the vehicle and triturate with the pestle to create a smooth, uniform paste. This step is critical to ensure fine particle size.
-
Gradual Dilution: Slowly add the remaining vehicle in small increments while continuously mixing or vortexing.
-
Homogenize: Use a sonicator or homogenizer to ensure the creation of a fine, uniform suspension.
-
Final Inspection: Visually inspect the formulation to ensure there are no large aggregates. The suspension should appear homogenous.
-
Administration: Vigorously vortex the suspension immediately before each animal is dosed to ensure uniform delivery. Formulations should be prepared fresh daily unless stability has been confirmed.
Visualizations
mGluR5 Canonical Signaling Pathway
Activation of mGluR5 by glutamate (in the presence of a PAM) typically leads to the coupling of the Gαq protein, initiating a signaling cascade that results in the release of intracellular calcium.
References
Best practices for handling and dissolving (R)-ADX-47273 powder
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the handling, dissolution, and use of (R)-ADX-47273 powder.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5).[1][2][3] It does not activate the receptor on its own but enhances the receptor's response to the endogenous ligand, glutamate.[4][5] This modulation can influence neuronal excitability and synaptic transmission, making it a valuable tool for research in areas like schizophrenia and cognitive disorders. This compound has an EC50 of 168 nM for potentiation.
Q2: What are the recommended storage conditions for this compound powder and its solutions?
Proper storage is crucial to maintain the stability and efficacy of this compound.
-
Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3 years). It can also be stored at 4°C for up to 2 years.
-
Solutions: For solutions in solvent, it is recommended to store them at -80°C for up to 2 years or at -20°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single-use.
Q3: How should I handle this compound powder?
This compound is a white to off-white solid. While specific handling hazards are not extensively documented in the provided search results, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.
Troubleshooting Guides
Problem 1: Difficulty dissolving this compound powder.
-
Solution: this compound is soluble in several organic solvents but is insoluble in water.
-
DMSO: This is the most common solvent for preparing stock solutions. Solubility is reported to be between 73 mg/mL and 100 mg/mL. Note that DMSO is hygroscopic, and using newly opened DMSO is recommended for best results. Sonication or gentle warming may be necessary to achieve complete dissolution.
-
Ethanol: Solubility in ethanol is reported to be around 29-30 mg/mL.
-
Methanol: One source indicates solubility in methanol at 105.5 mg/mL, requiring ultrasound and warming.
-
Problem 2: Precipitation of the compound in aqueous buffers during in vitro experiments.
-
Solution: This is a common issue when diluting a stock solution (typically in DMSO) into an aqueous experimental buffer.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to prevent precipitation and minimize solvent effects on your experimental system.
-
Serial Dilutions: Perform serial dilutions of your stock solution in the aqueous buffer. Add the compound dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.
-
Solubility in Media: If precipitation persists, consider pre-screening the solubility of this compound in your specific cell culture media or assay buffer at the desired final concentration.
-
Problem 3: Inconsistent results in in vivo experiments.
-
Solution: For in vivo studies, proper formulation and administration are critical.
-
Vehicle Selection: A common vehicle for in vivo administration is a mixture of 10% DMSO and 90% Corn Oil, which can achieve a solubility of at least 2.5 mg/mL. Another reported vehicle is 30% propylene glycol, 5% Tween 80, and 65% D5W, with a solubility of 28 mg/mL.
-
Fresh Preparation: It is recommended to prepare the working solution for in vivo experiments fresh on the day of use to ensure stability and prevent degradation.
-
Route of Administration: The route of administration (e.g., intraperitoneal injection) can affect the bioavailability and pharmacokinetics of the compound. Ensure consistency in your administration protocol.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 73 - 100 mg/mL | 197.6 - 270.7 mM | Use of newly opened, anhydrous DMSO is recommended. Sonication may be required. |
| Ethanol | 29 - 30 mg/mL | 78.5 - 81.2 mM | |
| Methanol | 105.5 mg/mL | 285.6 mM | Requires sonication and warming. |
| Water | Insoluble | N/A |
Table 2: Storage Recommendations
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent | -80°C | Up to 2 years |
| -20°C | Up to 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder (MW: 369.36 g/mol ), anhydrous DMSO.
-
Calculation: To prepare a 10 mM solution, you will need 3.6936 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the desired amount of this compound powder in a suitable vial. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator bath for a few minutes to aid dissolution. d. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Signaling pathway of mGluR5 activation potentiated by this compound.
Caption: General experimental workflow for using this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ADX-47273 - LKT Labs [lktlabs.com]
- 3. ADX-47273 - Wikipedia [en.wikipedia.org]
- 4. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to (R)-ADX-47273 and MPEP for mGluR5 Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5): the positive allosteric modulator (PAM) (R)-ADX-47273 and the negative allosteric modulator (NAM) 2-methyl-6-(phenylethynyl)-pyridine (MPEP). This document outlines their distinct mechanisms of action, presents comparative experimental data, and provides detailed protocols for key assays to facilitate informed decisions in research and drug development.
Introduction to mGluR5 Modulation
The metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor critically involved in excitatory synaptic transmission and neuronal plasticity. Its dysfunction has been implicated in a range of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. Allosteric modulation of mGluR5 offers a sophisticated approach to fine-tune receptor activity, providing greater subtype selectivity and a more nuanced control of signaling compared to orthosteric ligands.
This compound is a potent and selective mGluR5 PAM that enhances the receptor's response to the endogenous ligand, glutamate.[1] It has demonstrated antipsychotic and pro-cognitive effects in preclinical studies.[1][2] In contrast, MPEP is a prototypical mGluR5 NAM that inhibits receptor activity.[3][4] It has been extensively used to probe the physiological and pathophysiological roles of mGluR5 and has shown anxiolytic-like and antidepressant-like effects, though concerns about off-target effects and potential for cognitive impairment exist.
Mechanism of Action: A Tale of Two Modulators
Both this compound and MPEP bind to the same allosteric site within the seven-transmembrane domain of the mGluR5 receptor, known as the "MPEP site". However, their binding elicits opposing effects on receptor function.
This compound (PAM): As a positive allosteric modulator, this compound does not activate mGluR5 on its own. Instead, it potentiates the receptor's response to glutamate. This leads to an amplification of the downstream signaling cascade, which is primarily mediated by the Gαq protein, leading to the activation of phospholipase C (PLC), and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in the mobilization of intracellular calcium.
MPEP (NAM): MPEP, a negative allosteric modulator, binds to the allosteric site and inhibits the coupling of the mGluR5 receptor to its G-protein. This attenuates the signaling cascade initiated by glutamate binding, thereby reducing intracellular calcium mobilization. At higher concentrations, MPEP has been reported to have off-target effects, including the potential to inhibit NMDA receptors and norepinephrine transporters.
Caption: mGluR5 signaling pathway and points of modulation.
Comparative Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological parameters for this compound and MPEP. It is important to note that the data are compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Pharmacology
| Parameter | This compound (PAM) | MPEP (NAM) | Reference(s) |
| Mechanism | Positive Allosteric Modulator | Negative Allosteric Modulator | |
| Binding Site | MPEP allosteric site | MPEP allosteric site | |
| Potency (EC₅₀/IC₅₀) | EC₅₀ = 0.17 µM (potentiation of glutamate response) | IC₅₀ = 36 nM (human mGluR5a, PI hydrolysis) | |
| Binding Affinity (Ki) | Ki = 4.3 µM (inhibition of [³H]MPEP binding) | - | |
| Selectivity | Selective for mGluR5 | Off-target effects at higher concentrations (e.g., NMDA receptors) |
Table 2: In Vivo Effects in Rodent Models
| Behavioral Model | This compound (PAM) | MPEP (NAM) | Reference(s) |
| Schizophrenia Models | Reduces conditioned avoidance responding and psychostimulant-induced hyperlocomotion. | Potentiates PCP-induced cognitive deficits. | |
| Cognition Models | Improves novel object recognition and reduces impulsivity. | Can impair learning and memory, particularly in combination with NMDA antagonists. | |
| Anxiety/Depression Models | - | Anxiolytic-like effects in Vogel conflict test and antidepressant-like effects in tail suspension test. | |
| Synaptic Plasticity | Enhances LTP and LTD. | Blocks LTP. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and comparative analysis.
Radioligand Binding Assay ([³H]MPEP)
This protocol is used to determine the binding affinity of a test compound to the MPEP site on the mGluR5 receptor.
Materials:
-
HEK293 cells expressing rat mGluR5
-
[³H]MPEP or [³H]methoxyPEPy (radioligand)
-
Unlabeled MPEP (for non-specific binding)
-
Test compound (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4
-
Glass fiber filters (e.g., GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize mGluR5-expressing cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]MPEP and varying concentrations of the test compound. For determining non-specific binding, use a high concentration of unlabeled MPEP.
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki of the test compound using competitive binding analysis software.
References
- 1. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
- 2. mGluR5 Positive and Negative Allosteric Modulators Differentially Affect Dendritic Spine Density and Morphology in the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. behaviorcloud.com [behaviorcloud.com]
A Comparative In Vivo Efficacy Analysis of (R)-ADX-47273 and CDPPB, mGluR5 Positive Allosteric Modulators
In the landscape of neurotherapeutics, positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5) have emerged as a promising class of compounds for treating a range of central nervous system disorders, including schizophrenia, cognitive deficits, and neurodegenerative diseases. This guide provides a detailed comparison of the in vivo efficacy of two prominent mGluR5 PAMs: (R)-ADX-47273 and 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB). While direct head-to-head preclinical trials are not extensively documented, this report synthesizes available in vivo data to offer a comparative overview for researchers, scientists, and drug development professionals.
Both this compound and CDPPB are selective, brain-penetrant mGluR5 PAMs that do not activate the receptor directly but rather potentiate its response to the endogenous ligand, glutamate.[1][2] This allosteric modulation enhances N-methyl-D-aspartate (NMDA) receptor function, a mechanism thought to underlie their therapeutic potential.[2][3]
In Vivo Efficacy in Models of Psychosis
Animal models of psychosis often utilize psychostimulant-induced hyperlocomotion to screen for antipsychotic-like activity. Both this compound and CDPPB have demonstrated efficacy in these models.
This compound has been shown to block locomotor activity induced by phencyclidine, apomorphine, and amphetamine in mice, with a minimal effective dose (MED) of 100 mg/kg i.p.[3] In rats, it reduced amphetamine-induced hyperlocomotion at doses of 3 and 10 mg/kg i.p. Notably, at doses effective against amphetamine-induced hyperactivity, this compound did not reduce spontaneous locomotion, suggesting a lack of sedative side effects. Furthermore, in a conditioned avoidance response (CAR) model in rats, a test sensitive to antipsychotic drugs, this compound demonstrated a dose-dependent reduction in avoidance responding with a minimal effective dose of 30 mg/kg i.p.
CDPPB also dose-dependently reduces the locomotor response to amphetamine in rats when administered acutely. This effect was maintained even after a 7-day pre-treatment regimen with 30 mg/kg of CDPPB, indicating a lack of tolerance development in this model.
| Compound | Animal Model | Assay | Route of Administration | Effective Dose Range | Key Findings |
| This compound | Mouse | Amphetamine-induced hyperlocomotion | i.p. | 100 mg/kg | Blocked hyperlocomotion. |
| Rat | Amphetamine-induced hyperlocomotion | i.p. | 3-10 mg/kg | Reduced hyperlocomotion without affecting spontaneous activity. | |
| Rat | Conditioned Avoidance Response | i.p. | 30-100 mg/kg | Dose-dependently reduced avoidance responding. | |
| CDPPB | Rat | Amphetamine-induced hyperlocomotion | i.p. | 30 mg/kg | Reduced hyperlocomotion acutely and after repeated dosing. |
In Vivo Efficacy in Models of Cognition
The pro-cognitive effects of mGluR5 PAMs are a key area of investigation. Both compounds have shown promise in preclinical models of learning and memory.
This compound demonstrated an increase in novel object recognition in rats at a minimal effective dose of 1 mg/kg i.p. It also reduced impulsivity in the five-choice serial reaction time test in rats with a minimal effective dose of 10 mg/kg i.p. In a model of cognitive flexibility, 30 mg/kg of this compound administered intraperitoneally enhanced reversal learning in the Barnes maze in rats withdrawn from ethanol.
CDPPB has also shown efficacy in cognitive models. In a novel object recognition task in rats, CDPPB exhibited an inverted-U shaped dose-response curve, with lower doses improving recognition memory, while higher doses were ineffective. The compound was administered 30 minutes prior to the first exposure to affect the acquisition and consolidation of memory.
| Compound | Animal Model | Assay | Route of Administration | Effective Dose Range | Key Findings |
| This compound | Rat | Novel Object Recognition | i.p. | 1 mg/kg (MED) | Increased novel object recognition. |
| Rat | Five-Choice Serial Reaction Time Test | i.p. | 10 mg/kg (MED) | Reduced impulsivity. | |
| Rat | Barnes Maze (Reversal Learning) | i.p. | 30 mg/kg | Enhanced performance in ethanol-withdrawn rats. | |
| CDPPB | Rat | Novel Object Recognition | i.p. | 3-10 mg/kg | Improved recognition memory (inverted U-shaped dose-response). |
In Vivo Efficacy in a Model of Huntington's Disease
The neuroprotective potential of these compounds has been explored in models of neurodegenerative disorders.
Chronic treatment of BACHD mice, a model for Huntington's disease, with CDPPB at a dose of 1.5 mg/kg s.c. for 18 weeks led to significant improvements. This long-term administration ameliorated motor incoordination, rescued memory deficits, prevented neuronal cell loss in the striatum, and decreased the formation of mutant huntingtin aggregates. These beneficial effects were associated with increased activation of pro-survival signaling pathways, including Akt and ERK1/2 phosphorylation, and augmented BDNF mRNA expression.
Data for this compound in models of Huntington's disease were not prominently available in the reviewed literature.
| Compound | Animal Model | Assay | Route of Administration | Dosing Regimen | Key Findings |
| CDPPB | BACHD Mouse (Huntington's Disease Model) | Behavioral and Histological analysis | s.c. | 1.5 mg/kg daily for 18 weeks | Ameliorated motor and cognitive deficits, prevented neuronal loss, and reduced mutant huntingtin aggregates. |
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound and CDPPB are mediated through the potentiation of mGluR5 signaling. As Gq-coupled receptors, their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), subsequently influencing downstream pathways involving ERK and Akt, which are crucial for synaptic plasticity and cell survival.
A typical experimental workflow for evaluating the antipsychotic-like potential of these compounds involves several key stages, from animal habituation to data analysis.
Experimental Protocols
Amphetamine-Induced Hyperlocomotion
This model assesses the potential of a compound to reverse the hyperlocomotor effects of a psychostimulant like amphetamine, which is used to model the positive symptoms of schizophrenia.
-
Animals: Male Sprague-Dawley or Lister-Hooded rats are commonly used.
-
Apparatus: Open-field arenas equipped with infrared beams to automatically record locomotor activity.
-
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes and to the open-field arenas for 30-60 minutes for 2-3 days prior to the test day.
-
Drug Administration: On the test day, animals are pre-treated with the test compound (this compound or CDPPB) or vehicle via intraperitoneal (i.p.) injection. After a set pre-treatment time (e.g., 30-60 minutes), they are administered amphetamine (e.g., 1.5 mg/kg, s.c.).
-
Data Collection: Immediately after the amphetamine injection, animals are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, horizontal beam breaks) is recorded for a period of 60-90 minutes.
-
-
Data Analysis: The total locomotor activity is quantified and compared between the different treatment groups using statistical methods such as ANOVA followed by post-hoc tests. A significant reduction in amphetamine-induced hyperlocomotion by the test compound compared to the vehicle group indicates antipsychotic-like efficacy.
Novel Object Recognition (NOR)
The NOR test is used to evaluate a rodent's ability to recognize a novel object in a familiar environment, providing a measure of learning and memory.
-
Animals: Male Wistar or Sprague-Dawley rats are frequently used.
-
Apparatus: An open-field arena and a set of different objects that are of similar size but have distinct features (shape, color, texture).
-
Procedure:
-
Habituation: Animals are habituated to the empty open-field arena for a set period (e.g., 5-10 minutes) over 1-2 days.
-
Training/Familiarization Phase: On the training day, two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5-10 minutes). The test compound or vehicle is typically administered 30-60 minutes before this phase.
-
Testing Phase: After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5 minutes).
-
-
Data Analysis: A discrimination index (DI) is calculated, typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A DI significantly greater than zero indicates that the animal remembers the familiar object and has a preference for the novel one, signifying intact recognition memory. The performance of the drug-treated group is compared to the vehicle-treated group.
Conclusion
Both this compound and CDPPB demonstrate significant in vivo efficacy as mGluR5 positive allosteric modulators in preclinical models relevant to psychosis and cognitive dysfunction. This compound has shown a broad spectrum of activity in various antipsychotic and pro-cognitive models, often at doses that do not induce sedation. CDPPB has also shown robust effects in similar models, with the added evidence of long-term efficacy and neuroprotective effects in a model of Huntington's disease without the development of tolerance in a psychosis model.
The choice between these compounds for further research and development may depend on the specific therapeutic indication. The detailed efficacy data and experimental protocols provided in this guide offer a foundation for researchers to design and interpret future studies aimed at further elucidating the therapeutic potential of mGluR5 PAMs. The distinct profiles of these two molecules underscore the importance of continued investigation into the nuanced pharmacology of allosteric modulation for the treatment of complex neurological and psychiatric disorders.
References
- 1. ADX-47273 - Wikipedia [en.wikipedia.org]
- 2. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-ADX-47273: A Comparative Guide to its Selectivity Profile at Metabotropic Glutamate Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of (R)-ADX-47273, a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). The information presented herein is supported by experimental data to offer an objective assessment of its performance relative to other mGluR subtypes.
Selectivity Profile of this compound Across mGluR Subtypes
This compound demonstrates high potency and selectivity for the mGluR5 subtype. As a positive allosteric modulator, it enhances the receptor's response to the endogenous ligand, glutamate. The primary measure of its activity is the half-maximal effective concentration (EC50) for potentiation.
| Receptor Subtype | Species | Assay Type | This compound Activity | Reference |
| mGluR5 | Rat | Fluorometric Ca2+ Assay | EC50 = 170 nM | [1][2] |
| mGluR5 | Human | - | Potent PAM activity | [3] |
| mGluR1 | Rat | Not specified | No significant activity up to 10 µM | |
| mGluR1 | Human | Not specified | No significant activity up to 10 µM | |
| mGluR2 | Not specified | Not specified | No effect | [2] |
| mGluR3 | Not specified | Not specified | No effect | [2] |
| mGluR4 | Human | Not specified | No significant activity up to 10 µM | |
| mGluR6 | Not specified | Not specified | Data not available | |
| mGluR7 | Not specified | Not specified | Data not available | |
| mGluR8 | Not specified | Not specified | Data not available |
Note: While a complete quantitative dataset across all eight mGluR subtypes from a single source is not publicly available, the existing data strongly indicates a high degree of selectivity for mGluR5. The lack of reported activity at other subtypes, particularly at concentrations as high as 10 µM for mGluR1 and mGluR4, underscores its specificity.
Experimental Protocols
The selectivity of this compound is primarily determined through in vitro functional assays using recombinant cell lines expressing individual mGluR subtypes. The most common method is the Fluorometric Calcium (Ca2+) Mobilization Assay .
Calcium Mobilization Assay for mGluR PAM Selectivity
This assay measures the potentiation of glutamate-induced intracellular calcium mobilization in cells expressing the target mGluR.
Objective: To determine the EC50 of a test compound for potentiation of the glutamate response at a specific mGluR subtype.
Materials:
-
HEK293 (Human Embryonic Kidney 293) cells stably expressing the mGluR subtype of interest (e.g., rat mGluR5).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Glutamate (orthosteric agonist).
-
This compound (test compound).
-
A fluorometric imaging plate reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Seed the HEK293 cells expressing the specific mGluR subtype into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. Incubate for approximately 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay Protocol (FLIPR): a. A baseline fluorescence reading is taken. b. The test compound, this compound, is added to the wells at various concentrations. c. After a short incubation period, a fixed, sub-maximal concentration of glutamate (typically EC20, the concentration that gives 20% of the maximal response) is added. d. The resulting change in fluorescence, which corresponds to the intracellular calcium concentration, is measured over time.
-
Data Analysis: The potentiation of the glutamate response by this compound is calculated. The EC50 value is determined by plotting the potentiation against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Selectivity Determination: To determine the selectivity profile, this protocol is repeated for each of the eight mGluR subtypes expressed in separate cell lines. A compound is considered selective if its EC50 value for the target receptor (mGluR5) is significantly lower than its activity at other subtypes.
Signaling Pathways and Experimental Workflow
mGluR Subtype Signaling Pathways
Metabotropic glutamate receptors are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.
Caption: Overview of the primary signaling pathways for the three groups of metabotropic glutamate receptors.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates the typical workflow for determining the selectivity profile of a compound like this compound.
Caption: A typical experimental workflow for determining the selectivity profile of an mGluR PAM.
References
Validating the On-Target Activity of (R)-ADX-47273 In Vitro: A Comparative Guide
This guide provides a comprehensive comparison of the in vitro on-target activity of (R)-ADX-47273, a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). The performance of this compound is compared with other known mGluR5 modulators, supported by experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and drug development professionals working on mGluR5-targeted therapeutics.
Introduction to this compound and mGluR5
This compound is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).[1][2] mGluR5 is a G-protein coupled receptor (GPCR) that plays a crucial role in modulating synaptic plasticity and neuronal excitability. As a PAM, this compound does not activate the receptor directly but enhances the receptor's response to its endogenous ligand, glutamate.[1][2] This mechanism of action offers a potential therapeutic advantage by preserving the physiological patterns of receptor activation.
Comparative Analysis of In Vitro Potency and Efficacy
The on-target activity of this compound has been validated in several in vitro assays. This section compares its performance with other well-characterized mGluR5 PAMs, such as CDPPB and VU0360172, and negative allosteric modulators (NAMs), including MPEP and Fenobam.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of mGluR5, which couples to the Gq/11 G-protein and activates the phospholipase C (PLC) pathway.
| Compound | Modality | Cell Line | Assay Condition | EC₅₀ / IC₅₀ (nM) | Efficacy/Maximal Potentiation |
| This compound | PAM | HEK293 expressing rat mGluR5 | Potentiation of 50 nM glutamate | 170[2] | 9-fold shift of glutamate response curve at 1 µM |
| Primary astrocyte cultures | Potentiation of 300 nM glutamate | 230 | Not Reported | ||
| CDPPB | PAM | CHO expressing human mGluR5 | Potentiation of threshold glutamate | ~27 | >7-fold potentiation |
| VU0360172 | PAM | Not Specified | Not Specified | 16 | Not Reported |
| MPEP | NAM | Not Specified | Inhibition of glutamate response | 20 (IC₅₀) | Not Applicable |
| Fenobam | NAM | HEK293 expressing human mGluR5 | Inhibition of quisqualate response | 58 (IC₅₀) | Not Applicable |
Phosphoinositide (PI) Hydrolysis Assay
This assay quantifies the accumulation of inositol phosphates, a downstream product of PLC activation, providing another measure of Gq/11 pathway activation.
| Compound | Modality | System | Assay Condition | EC₅₀ / IC₅₀ (nM) | Efficacy/Maximal Potentiation |
| This compound | PAM | Not explicitly reported for PI hydrolysis, but expected to potentiate | --- | --- | --- |
| VU0360172 | PAM | Mouse brain regions (in vivo) | Systemic administration | Stimulates PI hydrolysis | Not Applicable |
| MPEP | NAM | Not explicitly reported for PI hydrolysis, but expected to inhibit | --- | --- | --- |
ERK1/2 Phosphorylation Assay
This assay measures the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are downstream effectors of mGluR5 signaling and are involved in synaptic plasticity.
| Compound | Modality | System | Assay Condition | Effect |
| This compound | PAM | Rat hippocampus and prefrontal cortex (in vivo) | Systemic administration | Increased ERK and CREB phosphorylation |
| CDPPB | PAM | Cortical astrocytes | Potentiation of DHPG-induced phosphorylation | Robust potentiation |
Experimental Protocols
Calcium Mobilization Assay
Objective: To measure the potentiation of glutamate-induced intracellular calcium mobilization by this compound.
Materials:
-
HEK293 cells stably expressing rat mGluR5.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound and other test compounds.
-
Glutamate.
-
Fluorescence plate reader.
Protocol:
-
Cell Culture: Plate HEK293-mGluR5 cells in black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Wash cells with assay buffer and incubate with Fluo-4 AM in assay buffer for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells and add assay buffer containing various concentrations of this compound or other modulators. Incubate for 15-30 minutes.
-
Glutamate Stimulation: Add a sub-maximal concentration of glutamate (e.g., EC₂₀) to the wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a plate reader.
-
Data Analysis: Calculate the peak fluorescence response and normalize to the response of glutamate alone. Determine the EC₅₀ for potentiation.
Phosphoinositide (PI) Hydrolysis Assay
Objective: To quantify the effect of this compound on glutamate-induced inositol phosphate accumulation.
Materials:
-
HEK293 cells expressing mGluR5.
-
Culture medium.
-
[³H]-myo-inositol.
-
Assay buffer containing LiCl.
-
This compound and other test compounds.
-
Glutamate.
-
Dowex AG1-X8 resin.
-
Scintillation counter.
Protocol:
-
Cell Labeling: Plate cells and incubate with medium containing [³H]-myo-inositol for 16-24 hours to label cellular phosphoinositides.
-
Compound Pre-incubation: Wash cells and pre-incubate with assay buffer containing LiCl and the test compound for a specified time.
-
Agonist Stimulation: Add glutamate to stimulate the receptor.
-
Extraction: Terminate the reaction by adding a stop solution (e.g., perchloric acid).
-
Purification: Neutralize the samples and separate the inositol phosphates using anion-exchange chromatography with Dowex resin.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
Data Analysis: Normalize the data to the basal levels and determine the potentiation effect of the compound.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To determine the effect of this compound on glutamate-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing mGluR5 (e.g., primary cortical astrocytes or HEK293-mGluR5).
-
Serum-free culture medium.
-
This compound and other test compounds.
-
Glutamate or DHPG.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence detection reagents and imaging system.
Protocol:
-
Cell Culture and Serum Starvation: Plate cells and serum-starve for 4-24 hours to reduce basal phosphorylation.
-
Compound Pre-incubation: Pre-incubate cells with the test compound for 15-30 minutes.
-
Agonist Stimulation: Add glutamate or DHPG and incubate for 5-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody for phospho-ERK1/2.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using chemiluminescence.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify band intensities and normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Signaling Pathways and Experimental Workflow
mGluR5 Signaling Pathway
The binding of glutamate to mGluR5 activates the Gq/11 G-protein, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium. DAG, along with calcium, activates Protein Kinase C (PKC), which in turn can modulate various downstream targets, including the ERK1/2 pathway. This compound, as a PAM, binds to an allosteric site on the receptor and enhances this signaling cascade in the presence of glutamate.
Caption: mGluR5 signaling cascade and the modulatory role of this compound.
In Vitro Validation Workflow for this compound
The validation of a novel mGluR5 PAM like this compound typically follows a multi-step in vitro workflow to confirm its on-target activity, potency, and mechanism of action.
Caption: A typical in vitro workflow for validating an mGluR5 PAM.
Conclusion
The in vitro data strongly support the on-target activity of this compound as a potent and selective positive allosteric modulator of mGluR5. Its ability to enhance glutamate-induced signaling in various cellular systems, as demonstrated by calcium mobilization and ERK1/2 phosphorylation assays, is comparable to or exceeds that of other known mGluR5 PAMs. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable in vitro validation of this compound and other novel mGluR5 modulators. Further characterization of its effects on a broader range of downstream signaling pathways will continue to elucidate its therapeutic potential.
References
Assessing Potential Off-Target Effects of (R)-ADX-47273: A Comparative Guide for Researchers
This guide provides a comparative analysis of the metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator (PAM), (R)-ADX-47273, with other commonly used mGluR5 PAMs, namely CDPPB and VU0360172. The focus is on assessing potential off-target effects to aid researchers in the selection of the most appropriate tool compound for their studies.
This compound is a potent and selective positive allosteric modulator of the mGluR5 receptor, enhancing the receptor's response to the endogenous ligand, glutamate.[1] While allosteric modulators are designed for greater subtype selectivity compared to orthosteric ligands, a thorough evaluation of their off-target profile is crucial for the accurate interpretation of experimental results.[2]
Comparative Pharmacological Data
The following table summarizes the available in vitro potency and selectivity data for this compound and its alternatives. It is important to note that direct comparative off-target screening data across a broad panel of receptors is limited in the public domain.
| Compound | Primary Target | In Vitro Potency (EC₅₀, nM) | Selectivity Profile | Known Off-Target Interactions or Other Observations |
| This compound | mGluR5 PAM | 170 (rat mGluR5)[1] | Selective over mGluR1 and mGluR4 at concentrations up to 10 µM. | At high concentrations, may exhibit some agonist-like activity ("ago-PAM").[3] |
| CDPPB | mGluR5 PAM | 260 (rat mGluR5) | Selective for mGluR5 over other mGluR subtypes. | At higher concentrations, exhibits agonist-like activity. Competes for binding with [3H]methoxyPEPy, an analog of the mGluR5 negative allosteric modulator MPEP. |
| VU0360172 | mGluR5 PAM | 126 (rat mGluR5) | Has increased selectivity for mGluR5. | Optimized from a previous compound to have a more favorable pharmacokinetic profile for in vivo studies. |
Note: The EC₅₀ values represent the concentration of the PAM that produces 50% of the maximal potentiation of an EC₂₀ concentration of glutamate. Data is compiled from various sources and may not be directly comparable due to different experimental conditions.
Experimental Protocols
To assess the potential off-target effects of this compound and other mGluR5 PAMs, a tiered approach involving both binding and functional assays is recommended.
1. Radioligand Binding Assay for Selectivity Screening
This assay is used to determine the binding affinity of a test compound to a large panel of receptors, ion channels, and transporters. A high-throughput screen, such as the Eurofins SafetyScreen44 panel, is often employed for initial profiling.
-
Objective: To identify potential off-target binding sites of this compound.
-
Principle: The assay measures the ability of the test compound to displace a known radiolabeled ligand from its target receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the target receptors of interest.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand and a range of concentrations of the test compound (e.g., this compound).
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid vacuum filtration through a filter mat.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This can be converted to a binding affinity constant (Ki). Significant inhibition (typically >50% at 10 µM) indicates a potential off-target interaction that warrants further investigation in functional assays.
-
2. Intracellular Calcium Mobilization Assay for On-Target Potentiation and Off-Target Functional Activity
This is a primary functional assay to confirm the potentiation of mGluR5 activity and can be adapted to assess functional activity at other Gq-coupled receptors identified in binding assays.
-
Objective: To quantify the potentiation of mGluR5 by this compound and assess its functional effects at potential off-target receptors.
-
Principle: Activation of Gq-coupled receptors, like mGluR5, leads to an increase in intracellular calcium concentration, which can be measured using a calcium-sensitive fluorescent dye.
-
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing the receptor of interest (e.g., human mGluR5).
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Assay Protocol:
-
To measure potentiation, pre-incubate the cells with varying concentrations of the test compound before adding a sub-maximal concentration (EC₂₀) of glutamate.
-
To measure direct agonist activity, add the test compound alone.
-
-
Detection: Measure the change in fluorescence intensity over time using a plate reader.
-
Data Analysis: For potentiation, calculate the EC₅₀ from the concentration-response curve. For off-target assessment, a significant increase in fluorescence in the absence of the native ligand indicates agonist activity at the off-target receptor.
-
Visualizations
Caption: mGluR5 Signaling Pathway.
Caption: Off-Target Screening Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of (R)-ADX-47273 Effects with Genetic Models: A Comparative Guide
This guide provides a comprehensive comparison of the pharmacological effects of the mGluR5 positive allosteric modulator (PAM), (R)-ADX-47273, with the phenotypes observed in genetic models of reduced metabotropic glutamate receptor 5 (mGluR5) function, primarily mGluR5 knockout mice. This cross-validation approach is crucial for researchers, scientists, and drug development professionals to understand the target engagement and therapeutic potential of mGluR5 modulators.
Introduction to mGluR5 Modulation
Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor that plays a critical role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, including schizophrenia, anxiety, and Fragile X syndrome. Pharmacological modulation of mGluR5 presents a promising therapeutic strategy. This compound is a potent and selective mGluR5 PAM with an EC50 of 168 nM, which enhances the receptor's response to the endogenous ligand glutamate.[1] Genetic models, such as knockout mice (mGluR5 -/-), provide a valuable tool to understand the physiological roles of mGluR5 and to validate the on-target effects of pharmacological agents like this compound.
Comparative Analysis of Preclinical Data
The following tables summarize the quantitative data from studies investigating the effects of this compound and mGluR5 knockout on key preclinical behavioral and molecular endpoints.
Table 1: Effects on Locomotor Activity
| Model | Treatment/Condition | Assay | Key Findings | Reference |
| Pharmacological | This compound (100 mg/kg, i.p.) | Amphetamine-induced hyperlocomotion (Mouse) | Reduced locomotor activity | [2] |
| Pharmacological | This compound (30 mg/kg, i.p.) | Conditioned Avoidance Responding (Rat) | Reduced avoidance responding | [2] |
| Genetic | mGluR5 Knockout (mGluR5 -/-) | Open Field Test | Increased spontaneous locomotor activity | [3][4] |
| Genetic | Conditional mGluR5 knockout in cortical glutamatergic neurons | Novelty-induced locomotion | Increased novelty-induced locomotion |
Table 2: Effects on Cognition and Learning
| Model | Treatment/Condition | Assay | Key Findings | Reference |
| Pharmacological | This compound (1 mg/kg, i.p.) | Novel Object Recognition (Rat) | Increased novel object recognition | |
| Pharmacological | This compound (10 mg/kg, i.p.) | Five-Choice Serial Reaction Time Test (Rat) | Reduced impulsivity | |
| Pharmacological | ADX-47273 | Late-phase Long-Term Potentiation (LTP) | Increased late LTP | |
| Genetic | mGluR5 Knockout (mGluR5 -/-) | Fear Conditioning | Altered fear conditioning behaviors |
Table 3: Effects on Psychosis-like Behaviors
| Model | Treatment/Condition | Assay | Key Findings | Reference |
| Pharmacological | This compound (100 mg/kg, i.p.) | Phencyclidine (PCP)-induced hyperlocomotion (Mouse) | Blocked PCP-induced hyperlocomotion | |
| Pharmacological | This compound (100 mg/kg, i.p.) | Apomorphine-induced climbing (Mouse) | Decreased climbing behavior | |
| Genetic | mGluR5 Knockout (mGluR5 -/-) | Prepulse Inhibition (PPI) | Defective prepulse inhibition |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mGluR5 signaling pathway and a typical experimental workflow for assessing the effects of this compound.
Caption: Simplified mGluR5 signaling pathway.
Caption: Workflow for locomotor activity testing.
Experimental Protocols
In Vivo Behavioral Assays
-
Animals: Male C57BL/6 mice.
-
Procedure: Mice are habituated to the testing cages. This compound (1, 10, 30, or 100 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to an injection of d-amphetamine (3 mg/kg, i.p.). Locomotor activity is then recorded for 60-90 minutes using an automated activity monitoring system.
-
Data Analysis: Total distance traveled, horizontal activity, and vertical activity are measured and compared between treatment groups.
-
Animals: Male Sprague-Dawley rats.
-
Procedure: The test consists of three phases: habituation, training, and testing. During training, rats are allowed to explore two identical objects. After a retention interval, one of the familiar objects is replaced with a novel object. This compound (1, 3, or 10 mg/kg, i.p.) or vehicle is administered before the training phase.
-
Data Analysis: A discrimination index is calculated as the ratio of the time spent exploring the novel object to the total time spent exploring both objects.
Genetic Model: mGluR5 Knockout Mice
-
Generation: mGluR5 knockout mice are typically generated using homologous recombination to delete a critical exon of the Grm5 gene.
-
Genotyping: Genotyping is confirmed by PCR analysis of tail DNA.
-
Behavioral Phenotyping: A battery of behavioral tests is conducted, including the open field test for spontaneous locomotor activity, the elevated plus maze for anxiety-like behavior, and the three-chamber social interaction test for social behavior.
Discussion and Conclusion
The cross-validation of data from pharmacological studies with this compound and genetic knockout models of mGluR5 reveals a consistent pattern of effects, particularly in the domains of locomotor activity and cognition.
The hyperactivity observed in mGluR5 knockout mice aligns with the ability of this compound to attenuate psychostimulant-induced hyperlocomotion. This suggests that enhancing mGluR5 signaling can dampen excessive motor activity, a key feature of several neuropsychiatric disorders.
In the cognitive domain, the procognitive effects of this compound in tasks like novel object recognition are consistent with the cognitive deficits observed in some mGluR5 knockout models. This supports the hypothesis that potentiation of mGluR5 function can enhance learning and memory processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of a positive allosteric modulator of mGluR5 ADX47273 on conditioned avoidance response and PCP-induced hyperlocomotion in the rat as models for schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Efficacy Analysis of (R)-ADX-47273 and Other mGluR5 Positive Allosteric Modulators
This guide provides a detailed comparison of the efficacy of (R)-ADX-47273 with other prominent positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5). mGluR5 is a G-protein coupled receptor (GPCR) that is crucial for regulating synaptic plasticity and neuronal excitability.[1] As such, it has become a significant therapeutic target for various neurological and psychiatric disorders.[1][2][3] mGluR5 PAMs do not activate the receptor directly but enhance its response to the endogenous ligand, glutamate, offering a more nuanced modulation of receptor activity.[1] This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data.
Overview of Compared mGluR5 PAMs
-
This compound: A potent, selective, and brain-penetrant mGluR5 PAM. It has demonstrated antipsychotic-like and procognitive activities in preclinical models. The compound is noted for increasing the response to glutamate and has been used as a lead compound for developing improved derivatives.
-
CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide): One of the first systemically active mGluR5 PAMs developed with sufficient solubility for in vivo studies. It has been instrumental in validating the therapeutic potential of mGluR5 modulation for conditions like schizophrenia and depression in preclinical models.
-
VU0360172: An orally active analog developed as a potent and selective mGluR5 PAM. It has shown efficacy in rodent models predictive of antipsychotic activity, such as reversing amphetamine-induced hyperlocomotion.
Quantitative Data Comparison
The following table summarizes the key in vitro and in vivo pharmacological parameters for this compound and other selected mGluR5 modulators.
| Parameter | This compound | CDPPB | VU0360172 |
| In Vitro Potency (EC50) | 170 nM (potentiation of 50 nM glutamate response in rat mGlu5) | 10 µM (in the presence of 20 µM glutamate) | Data not readily available in provided results |
| Binding Affinity (Ki) | 4.3 µM (for [3H]MPEP binding site) | 2.5 µM (for [3H]MPEP binding site) | Data not readily available in provided results |
| Maximal Potentiation | 9-fold shift of glutamate response curve at 1 µM | ~150-200% of glutamate response | Data not readily available in provided results |
| In Vivo Efficacy (Minimal Effective Dose) | 1 mg/kg (Novel Object Recognition); 30 mg/kg (Conditioned Avoidance) | 20 mg/kg (alleviation of social avoidance) | Dose-dependent reversal of amphetamine-induced hyperlocomotion |
| Key Preclinical Findings | Antipsychotic-like and procognitive activities; enhances adaptive learning | Antidepressant-like effects; facilitates extinction of drug-seeking behavior | Anxiolytic and antipsychotic-like activity |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: mGluR5 Gq-coupled signaling pathway.
References
(R)-ADX-47273: A Pure Positive Allosteric Modulator or an Ago-PAM? A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a pharmacological tool is paramount. This guide provides a comprehensive comparison of (R)-ADX-47273, a widely studied modulator of the metabotropic glutamate receptor 5 (mGlu5), to address a key question: is it a pure positive allosteric modulator (PAM) or does it also possess intrinsic agonist activity (an "ago-PAM")?
The metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is a significant target for the treatment of various central nervous system disorders. Positive allosteric modulators of mGlu5 are of particular interest as they offer a mechanism to enhance the endogenous signaling of glutamate without directly activating the receptor, potentially offering a more nuanced therapeutic effect with a lower side-effect profile compared to direct agonists.
This compound (also referred to as ADX47273) is a potent and selective mGlu5 PAM.[1][2] However, the literature presents a nuanced and debated view of its pharmacological profile, with some studies characterizing it as the first reported "ago-PAM"[3], while others assert that it lacks intrinsic agonist activity.[4][5] This guide will delve into the experimental data to clarify this distinction, compare this compound with other mGlu5 modulators, and provide detailed experimental context.
Comparative Analysis of mGlu5 Modulator Activity
The primary in vitro method to characterize the activity of mGlu5 modulators is the measurement of intracellular calcium mobilization in cell lines, such as Human Embryonic Kidney (HEK293) cells, engineered to express the mGlu5 receptor. A pure PAM will not elicit a calcium response on its own but will potentiate the response to a sub-maximal concentration of an orthosteric agonist like glutamate. An ago-PAM, in contrast, will demonstrate direct receptor activation (agonist activity) in the absence of an orthosteric agonist, in addition to its potentiating effects.
Studies have shown that the apparent agonist activity of some mGlu5 PAMs, including potentially this compound, can be an artifact of high receptor expression levels in recombinant cell lines. In systems with lower, more physiologically relevant receptor expression, or in native cells like astrocytes, this agonist activity is often not observed. This suggests that in a native physiological environment, this compound may function closer to a pure PAM.
Below is a comparative summary of the in vitro pharmacological profiles of this compound and other notable mGlu5 PAMs.
| Compound | Type | PAM EC50 (Glutamate Potentiation) | Agonist EC50 | Key Findings & Citations |
| This compound | PAM / Ago-PAM (debated) | ~170 nM | Not consistently reported | Potently potentiates glutamate-induced calcium mobilization. Some reports classify it as an "ago-PAM" due to observed intrinsic activity at higher concentrations, though this is debated and may be system-dependent. |
| VU0361747 | Pure PAM | ~230 nM | No agonist activity observed | Optimized to eliminate allosteric agonist activity, it serves as a tool compound for a pure PAM. |
| VU0424465 | Ago-PAM | ~130 nM | ~171 nM | Exhibits robust allosteric agonist activity even in low-expressing cell lines and native systems. |
| CDPPB | Ago-PAM | ~210 nM | Agonist activity at ≥10 µM | One of the first systemically active mGlu5 PAMs, later shown to have intrinsic agonist activity at higher concentrations. |
| MPPA | Pure PAM | ~260 nM | No agonist activity observed | A pure PAM that has been shown to be effective in vivo, suggesting that ago-potentiation is not required for efficacy in certain models. |
Signaling Pathways of mGlu5
The canonical signaling pathway for mGlu5 involves its coupling to the Gq/11 G-protein. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).
Beyond this primary pathway, mGlu5 activation can modulate a number of other intracellular signaling cascades that are critical for synaptic plasticity and cellular function, including:
-
ERK/CREB Pathway: this compound has been shown to increase the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) in the hippocampus and prefrontal cortex.
-
Akt/GSK3β Pathway: mGlu5 PAMs can also modulate the Akt/GSK3β signaling pathway, which is implicated in the action of some antipsychotic drugs.
mGlu5 receptor signaling cascade.
Experimental Protocols
In Vitro: Intracellular Calcium Mobilization Assay
This assay is fundamental for determining the PAM and agonist activity of compounds targeting mGlu5.
Objective: To measure changes in intracellular calcium concentration in response to the test compound alone (to assess agonist activity) and in the presence of a sub-maximal (EC20) concentration of glutamate (to assess PAM activity).
Materials:
-
Cell Line: HEK293 cells stably expressing the rat or human mGlu5 receptor.
-
Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES and 2.5 mM probenecid.
-
Orthosteric Agonist: Glutamate.
-
Test Compound: this compound or other mGlu5 modulators.
-
Instrumentation: Fluorescence plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed HEK293-mGlu5 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with the fluorescent calcium indicator in assay buffer for 45-60 minutes at 37°C.
-
Compound Addition and Measurement:
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
To assess agonist activity , add varying concentrations of the test compound and monitor for changes in fluorescence.
-
To assess PAM activity , add varying concentrations of the test compound, and after a short incubation, add a pre-determined EC20 concentration of glutamate (typically in the range of 40-200 nM for cells with low to high receptor expression, respectively).
-
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium. Data are typically normalized to the maximal response produced by a saturating concentration of glutamate. EC50 values for potentiation and agonism are calculated using a four-parameter logistic equation.
Workflow for calcium mobilization assay.
In Vivo: Amphetamine-Induced Hyperlocomotion
This behavioral model is widely used to assess the potential antipsychotic-like activity of novel compounds.
Objective: To determine if a test compound can reverse the hyperlocomotor activity induced by amphetamine in rodents.
Materials:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Test Compound: this compound or other mGlu5 modulators.
-
Psychostimulant: d-amphetamine.
-
Apparatus: Open-field activity chambers equipped with photobeam detectors to measure locomotor activity.
Procedure:
-
Acclimation: Acclimate the animals to the testing room and the activity chambers for a set period (e.g., 30-60 minutes) on days prior to the experiment.
-
Dosing:
-
Administer the test compound (e.g., this compound, typically 10-100 mg/kg, intraperitoneally) or vehicle.
-
After a pre-treatment interval (e.g., 30 minutes), administer amphetamine (e.g., 0.5-2.5 mg/kg, subcutaneously or intraperitoneally) or saline.
-
-
Locomotor Activity Measurement: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a defined period (e.g., 60-90 minutes).
-
Data Analysis: Compare the locomotor activity of the group treated with the test compound and amphetamine to the group treated with vehicle and amphetamine. A significant reduction in amphetamine-induced hyperlocomotion suggests antipsychotic-like potential.
Conclusion
The available evidence suggests that while this compound is a potent positive allosteric modulator of mGlu5, its classification as a "pure PAM" versus an "ago-PAM" is context-dependent. The intrinsic agonist activity reported in some studies may be an artifact of in vitro systems with high receptor overexpression. Importantly, studies comparing pure PAMs and ago-PAMs in vivo suggest that this distinction may not be critical for achieving efficacy in preclinical models of psychosis. Both classes of compounds have demonstrated the ability to reverse amphetamine-induced hyperlocomotion.
For researchers, the key takeaway is that this compound is a valuable tool for potentiating mGlu5 signaling. When interpreting data, particularly from in vitro studies, it is crucial to consider the expression level of the mGlu5 receptor in the experimental system. For in vivo applications, this compound has a well-established profile of activity in models relevant to psychosis and cognition. The choice between using this compound and a designated "pure PAM" like VU0361747 will depend on the specific experimental question and the desired pharmacological profile. If the aim is to potentiate endogenous glutamate signaling with minimal risk of direct receptor activation, a pure PAM may be preferable. However, the robust in vivo data for this compound makes it a compelling choice for many preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and pharmacokinetic properties of JNJ-40411813, a positive allosteric modulator of the mGlu2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Orthosteric vs. Allosteric Binding: A Comparative Analysis of (R)-ADX-47273 at the mGluR5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding mechanisms of (R)-ADX-47273 to the metabotropic glutamate receptor 5 (mGluR5), contrasting its allosteric mode of action with that of traditional orthosteric ligands. This document synthesizes experimental data to objectively illustrate the distinct pharmacological profiles and presents the methodologies used to discern these differences.
Introduction: Two Distinct Modes of Receptor Modulation
G-protein coupled receptors (GPCRs), such as mGluR5, are critical targets in drug discovery. Their activity is traditionally modulated by ligands that bind to the orthosteric site , the same site as the endogenous agonist (in this case, glutamate). These orthosteric ligands can either mimic the action of the endogenous agonist (agonists) or block it (antagonists).
In contrast, allosteric modulators bind to a topographically distinct site on the receptor.[1] This binding event induces a conformational change in the receptor that can modulate the affinity and/or efficacy of the orthosteric ligand.[1] this compound is a positive allosteric modulator (PAM) of mGluR5, meaning it enhances the receptor's response to glutamate.[2][3][4] This guide will explore the experimental evidence that defines this compound as a PAM and compare its characteristics to known orthosteric ligands of mGluR5.
Comparative Pharmacology of mGluR5 Ligands
The pharmacological effects of this compound have been characterized in various in vitro assays, which clearly distinguish its allosteric mechanism from that of orthosteric compounds. The following tables summarize key quantitative data from functional and binding assays.
Table 1: Functional Activity of mGluR5 Ligands in a Calcium Mobilization Assay
| Compound | Ligand Type | EC50 / IC50 | Effect on Glutamate Potency | Intrinsic Agonist Activity |
| Glutamate | Orthosteric Agonist | ~5-10 µM (EC50) | N/A | Yes |
| Quisqualate | Orthosteric Agonist | ~100 nM (EC50) | N/A | Yes |
| LY341495 | Orthosteric Antagonist | ~20 nM (IC50) | Decreases | No |
| This compound | Positive Allosteric Modulator (PAM) | 168 nM (EC50 for potentiation) | Increases (9-fold shift at 1 µM) | No |
Table 2: Radioligand Binding Characteristics of mGluR5 Ligands
| Compound | Radioligand Displaced | Binding Site | Ki |
| Glutamate | [³H]Quisqualate | Orthosteric | N/A |
| Quisqualate | [³H]Quisqualate | Orthosteric | N/A |
| LY341495 | [³H]Quisqualate | Orthosteric | ~20 nM |
| This compound | [³H]MPEP | Allosteric | 4.3 µM |
| This compound | [³H]Quisqualate | Orthosteric | No competition |
Experimental Protocols
The differentiation between orthosteric and allosteric binding is achieved through specific experimental designs. Below are detailed protocols for key assays.
Calcium Mobilization Assay to Determine Functional Activity
This assay measures the intracellular calcium mobilization following the activation of mGluR5, which couples to the Gq signaling pathway, leading to the release of calcium from intracellular stores.
Objective: To determine if a test compound acts as an agonist, antagonist, or allosteric modulator.
Materials:
-
HEK293 cells stably expressing human mGluR5.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Test compound (this compound), orthosteric agonist (Glutamate), and orthosteric antagonist (LY341495).
-
384-well black, clear-bottom microplates.
-
Fluorescence plate reader.
Procedure:
-
Cell Preparation: Seed HEK293-mGluR5 cells into 384-well plates and culture overnight.
-
Dye Loading: Wash the cells with Assay Buffer and then incubate with Fluo-4 AM and Pluronic F-127 in Assay Buffer for 1 hour at 37°C.
-
Compound Addition:
-
To test for agonist activity: Add varying concentrations of the test compound directly to the cells.
-
To test for antagonist or PAM activity: Pre-incubate the cells with varying concentrations of the test compound for 15-30 minutes.
-
-
Agonist Stimulation: Add a sub-maximal concentration (EC20) of glutamate to the wells pre-incubated with the test compound. For antagonist testing, a subsequent addition of a higher concentration (EC80) of glutamate can be performed.
-
Measurement: Measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm, emission at 525 nm) every second for 120 seconds.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Data is normalized to the maximal response induced by a saturating concentration of glutamate. For PAMs, a leftward shift in the glutamate concentration-response curve is observed.
Radioligand Binding Assay to Determine Binding Site
This assay determines whether a test compound binds to the orthosteric or an allosteric site by measuring its ability to displace a known radiolabeled ligand.
Objective: To determine the binding site of a test compound.
Materials:
-
Cell membranes prepared from HEK293 cells expressing mGluR5.
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and CaCl₂).
-
Radiolabeled orthosteric ligand (e.g., [³H]Quisqualate).
-
Radiolabeled allosteric antagonist (e.g., [³H]MPEP).
-
Unlabeled test compound (this compound).
-
Non-specific binding control (e.g., a high concentration of unlabeled glutamate or MPEP).
-
96-well filter plates (e.g., GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add Binding Buffer, a fixed concentration of the radioligand ([³H]Quisqualate or [³H]MPEP), and varying concentrations of the unlabeled test compound.
-
Incubation: Add the mGluR5 membrane preparation to each well. Incubate for 60 minutes at room temperature to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold Binding Buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radioligand is determined. Competition with [³H]Quisqualate indicates orthosteric binding, while competition with [³H]MPEP suggests binding to the allosteric site.
Visualizing the Mechanisms
mGluR5 Signaling Pathway
The activation of mGluR5 by glutamate initiates a signaling cascade through the Gq protein. This compound, as a PAM, enhances this signaling in the presence of glutamate.
Caption: The mGluR5 signaling pathway initiated by glutamate and potentiated by this compound.
Experimental Workflow: Distinguishing Orthosteric vs. Allosteric Binding
The following diagram illustrates a typical experimental workflow to differentiate between an orthosteric and an allosteric ligand.
Caption: Workflow for characterizing a compound as orthosteric or allosteric.
Conclusion
The experimental data unequivocally demonstrate that this compound is a positive allosteric modulator of the mGluR5 receptor. It does not bind to the orthosteric glutamate binding site and lacks intrinsic agonist activity. Instead, it enhances the receptor's response to glutamate by binding to a distinct allosteric site. This mode of action offers several potential therapeutic advantages over orthosteric ligands, including a higher degree of receptor subtype selectivity and a ceiling effect that may lead to a better safety profile. The detailed protocols and workflows provided in this guide offer a framework for the continued investigation and characterization of allosteric modulators in drug discovery.
References
- 1. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ADX-47273 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of (R)-ADX-47273: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like (R)-ADX-47273 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, outlining a clear operational plan for the proper disposal of this potent and selective metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator.
This compound is a research-grade chemical, and as such, its disposal must be managed in accordance with institutional protocols and local, state, and federal regulations.[1] The overriding principle is that no experimental work should commence without a clear plan for the disposal of all resulting waste.[2]
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to consult the manufacturer-specific Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, hazards, and emergency procedures.
Personal Protective Equipment (PPE): A robust defense against accidental exposure begins with the correct PPE. When handling this compound in its solid (powder) form or in solution, the following should be worn:
| PPE Category | Recommendation |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Standard laboratory nitrile gloves. |
| Body Protection | A laboratory coat. |
| Respiratory | Not generally required for small quantities handled with good ventilation. |
This data is based on general laboratory practice for non-hazardous powders. For handling larger quantities or in situations where dust generation is likely, consult the specific SDS.
Step-by-Step Disposal Protocol
The disposal of this compound and its associated contaminated materials should be approached systematically to ensure safety and compliance.
1. Waste Characterization and Segregation: The first step is to determine if the waste is hazardous. As a research chemical with biological activity, it is prudent to treat all waste contaminated with this compound as hazardous chemical waste unless otherwise specified by your institution's Environmental Health and Safety (EHS) office.
-
Unused Compound: The pure, unused this compound powder must be disposed of as hazardous chemical waste.
-
Contaminated Labware (Glass and Plastic): Items such as vials, pipettes, and flasks that have come into direct contact with this compound should be segregated as hazardous waste. Do not attempt to rinse and dispose of as regular lab waste unless this is an approved institutional procedure.[1]
-
Contaminated PPE: Gloves, bench paper, and other disposable items contaminated with this compound should be collected in a designated hazardous waste container.[1]
-
Solutions: Aqueous or solvent-based solutions containing this compound must be collected as liquid hazardous waste. Do not dispose of these solutions down the drain.[3] Halogenated and non-halogenated solvent wastes should be kept separate.
2. Waste Collection and Labeling: Proper containment and labeling are crucial for safe storage and subsequent disposal by EHS personnel.
-
Containers: Use only appropriate, compatible, and clearly labeled hazardous waste containers. Containers should have tightly fitting caps and be kept closed except when adding waste.
-
Labeling: All waste containers must be accurately labeled with their contents, including the full chemical name "this compound" and approximate concentrations. Attach a hazardous waste tag as required by your institution.
3. Storage of Waste: Hazardous waste must be stored in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation. Ensure that incompatible waste streams are segregated to prevent dangerous reactions.
4. Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained to handle and transport chemical waste in compliance with all regulations, typically leading to incineration for investigational drugs.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste.
Summary of Disposal Information
| Item | Disposal Procedure | Key Considerations |
| Unused this compound | Hazardous Chemical Waste | Do not dispose of in regular trash. |
| Solutions | Hazardous Liquid Chemical Waste | Segregate halogenated and non-halogenated solvents. Do not dispose down the drain. |
| Contaminated Labware | Hazardous Waste | Place in designated containers for sharps or glassware. |
| Contaminated PPE | Hazardous Solid Waste | Collect in a labeled, sealed bag or container. |
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always prioritize the guidance provided in the specific Safety Data Sheet and by your institution's safety personnel.
References
Essential Safety and Operational Protocols for Handling (R)-ADX-47273
(R)-ADX-47273 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). As a bioactive small molecule intended for research purposes only, meticulous handling and safety precautions are paramount to ensure the well-being of laboratory personnel and to maintain experimental integrity. The following guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is not extensively published, its potent biological activity necessitates handling it as a potentially hazardous compound. Direct contact with skin, eyes, and mucous membranes, as well as inhalation of the powdered form, should be strictly avoided. The recommended personal protective equipment (PPE) is crucial for minimizing exposure.
Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended) | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving is a best practice when handling potent compounds. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from accidental splashes of solutions or contact with the powdered form. |
| Body Protection | A fully buttoned laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. For weighing or handling of the solid that may generate dust, a NIOSH-approved N95 respirator is recommended. | Minimizes the risk of inhaling the powdered compound.[1] |
Operational Procedures for Safe Handling
Adherence to standard laboratory operating procedures is critical. The following step-by-step guidance outlines the safe handling of this compound from receipt to preparation of solutions.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a tightly sealed container at -20°C.[2][3][4]
2. Preparation for Weighing:
-
Work in a designated area, preferably within a chemical fume hood, to minimize potential exposure.
-
Assemble all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatula, and vials.
-
Don the appropriate PPE as outlined in the table above.
3. Weighing the Compound:
-
Carefully transfer the desired amount of the solid compound from the storage container to the weighing paper or boat using a clean spatula.
-
Avoid generating dust. If any powder is spilled, it should be carefully cleaned with a damp cloth or a filtered vacuum, not dry-swept.
4. Solubilization:
-
This compound is soluble in DMSO and ethanol, but insoluble in water.
-
Prepare stock solutions by dissolving the weighed compound in the appropriate solvent within the chemical fume hood.
-
Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.
Solubility and Stock Solution Preparation
| Solvent | Solubility | Recommended Stock Concentration | Storage of Stock Solution |
| DMSO | 74 mg/mL | 10 mM in DMSO | Store at -20°C for up to 1 month to prevent loss of potency. Aliquot to avoid multiple freeze-thaw cycles. |
| Ethanol | 30 mg/mL | Varies based on experimental need | Store at -20°C. Stability may be shorter than in DMSO. |
| Water | Insoluble | Not recommended for primary stock solutions | N/A |
Emergency Procedures and First Aid
In the event of accidental exposure, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and immediately wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Disposal Workflow
Caption: A procedural diagram for the safe disposal of waste contaminated with this compound.
1. Waste Segregation:
-
Solid Waste: Used gloves, weighing paper, contaminated labware, and any spilled solid material should be collected in a designated, sealed container.
-
Liquid Waste: Unused solutions and solvents used for rinsing glassware should be collected in a separate, clearly labeled, and sealed hazardous waste container.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Chemical Waste" and the name of the chemical "this compound".
-
Store waste containers in a designated, secure area away from incompatible materials.
3. Final Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations. This should be handled by a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
